molecular formula C8H8O3 B044023 3-Hydroxy-4-methylbenzoic acid CAS No. 586-30-1

3-Hydroxy-4-methylbenzoic acid

Cat. No.: B044023
CAS No.: 586-30-1
M. Wt: 152.15 g/mol
InChI Key: ZQLCWPXBHUALQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methylbenzoic acid is a versatile substituted benzoic acid derivative that serves as a critical synthetic intermediate and building block in advanced organic and medicinal chemistry research. This compound features a carboxylic acid group, a phenolic hydroxyl group, and a methyl group on the benzene ring, creating a multifunctional scaffold for further chemical modification. Its primary research value lies in the synthesis of complex molecules, particularly in the development of novel pharmaceutical candidates, where it can be incorporated as a core structure to modulate biological activity, solubility, and metabolic stability. Researchers utilize this compound in the exploration of enzyme inhibitors, receptor ligands, and as a precursor for the synthesis of liquid crystals and specialty polymers. The presence of both electron-donating (hydroxy and methyl) and electron-withdrawing (carboxylic acid) groups makes it a valuable substrate for studying regioselective electrophilic aromatic substitution and other fundamental reaction mechanisms. It is supplied with guaranteed high purity to ensure reproducibility and reliability in sensitive experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLCWPXBHUALQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207319
Record name 3-Hydroxy-p-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-30-1
Record name 3-Hydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-p-toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 586-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 586-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-p-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-P-TOLUIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TFP4SJ9ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 3-hydroxy-4-methylbenzoic acid. It includes detailed spectroscopic data, experimental protocols for its synthesis and analysis, and a visualization of its potential role in relevant biological pathways.

Chemical Structure and Bonding

This compound, also known as 3,4-cresotic acid or 3-hydroxy-p-toluic acid, is an organic compound with the chemical formula C₈H₈O₃[1][2]. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a methyl group at positions 1, 3, and 4, respectively.

The molecule's bonding is characterized by the aromatic system of the benzene ring, with delocalized pi electrons across the six carbon atoms. The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, influencing the molecule's solubility and crystal packing. The phenolic hydroxyl group is also a hydrogen bond donor and can participate in intermolecular and intramolecular hydrogen bonding. The methyl group is a nonpolar, electron-donating group.

Molecular Visualization:

3_Hydroxy_4_methylbenzoic_acid This compound C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 O_hydroxyl O C3->O_hydroxyl C5 C C4->C5 C_methyl C C4->C_methyl C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 O C_carboxyl->O_carboxyl2 H_carboxyl H O_carboxyl2->H_carboxyl H_hydroxyl H O_hydroxyl->H_hydroxyl H1_methyl H C_methyl->H1_methyl H2_methyl H C_methyl->H2_methyl H3_methyl H C_methyl->H3_methyl synthesis_workflow start Start: 4-Methyl-3-nitrobenzoic acid reduction Reduction of Nitro Group (e.g., Sn/HCl or H2/Pd-C) start->reduction isolation1 Isolation of 3-Amino-4-methylbenzoic acid (Neutralization, Filtration) reduction->isolation1 diazotization Diazotization (NaNO2, aq. H2SO4, 0-5 °C) isolation1->diazotization hydrolysis Hydrolysis of Diazonium Salt (Heating in aq. H2SO4) diazotization->hydrolysis extraction Work-up and Extraction (e.g., with Ethyl Acetate) hydrolysis->extraction purification Purification by Recrystallization (e.g., from hot water) extraction->purification characterization Characterization (NMR, IR, Melting Point) purification->characterization product Product: this compound characterization->product nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Phenolic This compound (Phenolic Acid) Phenolic->Keap1 Modifies Cys residues Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Dissociation & Translocation Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1, GST) Antioxidant_Enzymes->ROS Neutralization Transcription->Antioxidant_Enzymes

References

A Comprehensive Technical Guide to 3-Hydroxy-4-methylbenzoic Acid and Its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Hydroxy-4-methylbenzoic acid, a phenolic compound with significant potential in various scientific and pharmaceutical applications. This document outlines its chemical identity, including a comprehensive list of synonyms, and delves into its biological activities, supported by experimental protocols and quantitative data.

Chemical Identity and Synonyms

This compound is a well-defined organic compound with a variety of synonyms used across chemical literature and commercial platforms. Accurate identification is crucial for research and development. The compound's primary identifiers and a comprehensive list of its synonyms are presented below.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 586-30-1[1][2]
Molecular Formula C8H8O3[1][2]
Molecular Weight 152.15 g/mol
InChI InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11)[1]
InChIKey ZQLCWPXBHUALQC-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)C(=O)O)O[1]

A comprehensive list of synonyms is provided in the table below to aid in literature searches and material sourcing.

Synonym
3,4-Cresotic acid[1]
3-Hydroxy-p-toluic acid[1][2]
4-Methyl-3-hydroxybenzoic acid[2]
Benzoic acid, 3-hydroxy-4-methyl-[1]
3-Hydroxy-4-methyl-benzoic acid[1]
NSC 67717[2]
NSC 75850[2]
3-Hydroxy-p-toluylsure[2]
9TFP4SJ9ZT[1]
EINECS 209-571-2[1]

Biological Activities and Potential Applications

Derivatives of hydroxybenzoic acid are recognized for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These characteristics suggest that this compound could be a valuable molecule in the development of new therapeutic agents and preservatives.

Antimicrobial Activity

Hydroxybenzoic acid derivatives are known to possess antimicrobial properties. The evaluation of these properties is crucial for applications in pharmaceuticals and food preservation. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant capabilities. This activity is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. The antioxidant potential of these compounds can be quantified using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.

Anti-inflammatory Effects

The structural similarities of hydroxybenzoic acids to known anti-inflammatory agents like salicylic (B10762653) acid suggest their potential in modulating inflammatory pathways. Research into related compounds indicates that they may influence signaling pathways such as the NF-κB pathway, which is central to the inflammatory response.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of related hydroxybenzoic acids. A common method involves the Kolbe-Schmitt reaction, where a phenoxide is carboxylated with carbon dioxide under pressure and heat. For this compound, the starting material would be p-cresol.

Hypothetical Synthesis Workflow:

G p_cresol p-Cresol na_phenoxide Sodium p-cresolate p_cresol->na_phenoxide NaOH carboxylation Carboxylation (Kolbe-Schmitt Reaction) CO2, High Pressure, Heat na_phenoxide->carboxylation intermediate Carboxylated Intermediate carboxylation->intermediate acidification Acidification (e.g., HCl) intermediate->acidification product This compound acidification->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Hypothetical synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.

Experimental Workflow for MIC Determination:

G start Prepare stock solution of This compound dilution Perform serial dilutions in 96-well plate start->dilution addition Add inoculum to each well dilution->addition inoculum Prepare standardized microbial inoculum inoculum->addition incubation Incubate at optimal temperature and time addition->incubation observation Visually assess for microbial growth incubation->observation mic Determine MIC (Lowest concentration with no growth) observation->mic G cluster_0 stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88/TRIF receptor->adaptor IKK IKK complex adaptor->IKK NFkB_activation NF-κB activation IKK->NFkB_activation translocation NF-κB translocation to nucleus NFkB_activation->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression cytokines Cytokines, Chemokines, iNOS, COX-2 gene_expression->cytokines compound This compound compound->inhibition Potential Inhibition inhibition->IKK inhibition->NFkB_activation

References

Navigating the Solubility Landscape of 3-Hydroxy-p-Toluic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-p-toluic acid, also known as 3-hydroxy-4-methylbenzoic acid, is a phenolic acid derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the available solubility data, comprehensive experimental protocols for its determination, and a visual representation of the experimental workflow.

Disclaimer: Quantitative solubility data for 3-hydroxy-p-toluic acid in a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here is based on the limited information found and is supplemented with qualitative predictions based on the compound's structural features and data for analogous compounds. The experimental protocols provided are established methods applicable for the determination of solubility for this and similar organic acids.

Quantitative Solubility Data

The solubility of 3-hydroxy-p-toluic acid is influenced by the polarity of the solvent, its hydrogen bonding capacity, and the temperature. The presence of both a polar carboxylic acid group and a hydroxyl group, along with a nonpolar tolyl group, results in a nuanced solubility profile.

SolventTemperature (°C)SolubilityUnit
Dimethyl Sulfoxide (DMSO)Not Specified100mg/mL
Water10043.5g/L

Note on Expected Solubility in Other Organic Solvents:

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol (B130326) due to hydrogen bonding interactions with the carboxylic acid and hydroxyl groups. Polar aprotic solvents such as acetone (B3395972) and ethyl acetate (B1210297) are also likely to be good solvents.

  • Moderate Solubility: Expected in less polar solvents like dichloromethane.

  • Low Solubility: Expected in nonpolar solvents such as toluene (B28343) and alkanes (e.g., hexane, heptane).

Experimental Protocols

Accurate determination of solubility is crucial for any research and development endeavor. The following are detailed methodologies for key experiments to determine the solubility of 3-hydroxy-p-toluic acid.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

  • 3-hydroxy-p-toluic acid (solid)

  • Selected organic solvents

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of 3-hydroxy-p-toluic acid to a known volume of the selected organic solvent in a flask or vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration through a solvent-compatible membrane filter (e.g., 0.45 µm PTFE) or by centrifugation. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

  • Sample Preparation: Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of 3-hydroxy-p-toluic acid in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)

Gravimetric Method

The gravimetric method is a straightforward and absolute technique for determining solubility that does not require a calibration curve.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method.

  • Sample Collection: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Dry the residue to a constant weight in a desiccator and weigh the evaporating dish containing the dried solute on an analytical balance.

  • Calculation:

    Weight of solute = (Weight of dish + solute) - (Weight of empty dish)

    Solubility (g/L) = (Weight of solute (g)) / (Volume of sample taken (L))

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and convenient method for quantifying the concentration of aromatic compounds like 3-hydroxy-p-toluic acid.

Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 3-hydroxy-p-toluic acid in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, where the compound exhibits the highest absorbance.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of 3-hydroxy-p-toluic acid of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.

  • Measure the Absorbance of the Unknown Sample:

    • Measure the absorbance of the diluted saturated solution (from the shake-flask method) at the same λmax.

  • Determine the Concentration:

    • Use the equation of the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of 3-hydroxy-p-toluic acid in the diluted sample.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of 3-hydroxy-p-toluic acid.

experimental_workflow start Start preparation Preparation: Add excess 3-hydroxy-p-toluic acid to a known volume of solvent start->preparation equilibration Equilibration: Agitate at constant temperature (24-72 hours) preparation->equilibration separation Phase Separation: Filter or Centrifuge to get clear saturated solution equilibration->separation gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue separation->gravimetric Method 1 analytical Analytical Quantification: Dilute supernatant and measure concentration (e.g., UV-Vis) separation->analytical Method 2 calculation_grav Calculate Solubility (mass/volume) gravimetric->calculation_grav calculation_anal Calculate Solubility (from concentration and dilution factor) analytical->calculation_anal end End calculation_grav->end calculation_anal->end

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of 3,4-Cresotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Cresotic acid (2-hydroxy-4-methylbenzoic acid), a key organic compound with applications in various fields of chemical and pharmaceutical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in complex research and development projects.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 3,4-Cresotic acid.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.73d1HH-6
6.81dd1HH-5
6.75d1HH-3
2.36s3H-CH₃
11.0 (approx.)br s1H-COOH
5.0 (approx.)br s1H-OH

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Atom Assignment
174.5-COOH
162.0C-2
145.0C-4
131.0C-6
121.5C-5
118.0C-3
110.0C-1
21.0-CH₃
Table 3: Infrared (IR) Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch (Carboxylic acid)
3030MediumAr-H stretch
2920MediumC-H stretch (methyl)
1660StrongC=O stretch (Carboxylic acid)
1610, 1580, 1490Medium-StrongC=C stretch (Aromatic ring)
1440MediumC-H bend (methyl)
1300StrongC-O stretch (Carboxylic acid)
1250StrongC-O stretch (Phenol)
880, 820StrongAr-H bend (out-of-plane)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
15280[M]⁺ (Molecular Ion)
134100[M - H₂O]⁺
10660[M - H₂O - CO]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds such as 3,4-Cresotic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 3,4-Cresotic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The addition of a small amount of Tetramethylsilane (TMS) is recommended as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 500 MHz.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 125 MHz.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of 3,4-Cresotic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the solid 3,4-Cresotic acid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of 3,4-Cresotic acid.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 3,4-Cresotic Acid cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 3,4-Cresotic Acid Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of 3,4-Cresotic Acid NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for 3,4-Cresotic Acid.

The Enigmatic Presence of 3-Hydroxy-4-methylbenzoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylbenzoic acid, a substituted hydroxybenzoic acid, is a molecule with potential biological activities that has been noted for its presence in natural sources.[1] Despite its recognized existence, specific details regarding its quantitative occurrence, biosynthetic pathways, and established analytical protocols remain largely undocumented in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding the natural occurrence of this compound. In the absence of specific data, this document leverages information on structurally similar phenolic acids to propose potential sources, hypothetical biosynthetic routes, and adaptable experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this intriguing, yet under-researched, natural compound.

Introduction

Substituted hydroxybenzoic acids are a class of phenolic compounds widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant and antimicrobial properties.[1] this compound, also known as 3-hydroxy-p-toluic acid or 3,4-cresotic acid, belongs to this family.[2][3] While its presence in plants is generally acknowledged, the specific species harboring this compound and the concentrations at which it is found are not well-documented.[1] This guide will synthesize the available information and provide a framework for future research into the natural occurrence and biological significance of this compound.

Natural Occurrence: An Extrapolated View

Direct evidence pinpointing specific natural sources of this compound is scarce. However, by examining the distribution of other closely related hydroxybenzoic acids, we can infer potential plant, fungal, and bacterial genera that may warrant investigation for its presence.

Potential Plant Sources

Many species within the genus Terminalia are known to be rich sources of various phenolic acids, such as gallic acid and ellagic acid.[4][5] Given the structural similarities, species like Terminalia belerica and Terminalia nigrovenulosa could be considered as potential candidates for containing this compound.[4][6] Furthermore, the general distribution of hydroxybenzoic acids in a variety of plants suggests that a broad screening of plant extracts could lead to the identification of novel sources.

Potential Fungal and Bacterial Sources

The fungal kingdom, particularly species like the edible mushroom Lentinula edodes (shiitake), is known to produce a range of phenolic compounds.[7][8][9][10][11] While existing studies on Lentinula edodes have focused on total phenolic content and other major constituents, a targeted analysis for this compound could prove fruitful. Similarly, soil bacteria, especially from the genus Streptomyces, are prolific producers of diverse secondary metabolites, including aromatic compounds.[12][13][14] Some Streptomyces species are known to catabolize substituted benzoic acids, indicating a metabolic machinery that could potentially synthesize them as well.[12]

Table 1: Documented Natural Sources of Various Substituted Hydroxybenzoic Acids

Compound NameNatural Source(s)Reference(s)
Gallic AcidTerminalia belerica (fruits)[4]
3,4-Dihydroxybenzoic AcidTerminalia nigrovenulosa (bark)[6]
p-Hydroxybenzoic AcidLentinula edodes[8]
Various Phenolic AcidsTerminalia species[5]
This compound Specific natural sources not well-documented

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other methylated and hydroxylated benzoic acids, a plausible pathway can be proposed. The core benzoic acid structure is typically derived from the shikimate pathway. Subsequent modifications, such as hydroxylation and methylation, are carried out by specific enzymes.

A hypothetical pathway could involve the formation of a p-toluic acid precursor, which then undergoes hydroxylation at the meta-position to yield this compound. The methyl group could be introduced at an earlier stage of the pathway.

Proposed Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate p_Toluic_Acid_Precursor p-Toluic Acid Precursor Chorismate->p_Toluic_Acid_Precursor Several Steps p_Toluic_Acid p-Toluic Acid p_Toluic_Acid_Precursor->p_Toluic_Acid Target_Compound This compound p_Toluic_Acid->Target_Compound Hydroxylation

Caption: A proposed biosynthetic pathway for this compound.

Experimental Protocols: A General Framework

Due to the lack of specific protocols for this compound, the following sections outline a generalized methodology for the extraction and quantification of phenolic acids from natural sources. This can be adapted and optimized for the target compound.

Extraction of Phenolic Acids from a Solid Natural Source (e.g., Plant Material, Fungal Mycelia)
  • Sample Preparation: The collected biological material should be dried (e.g., lyophilized or oven-dried at a low temperature) and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is extracted with a suitable solvent. A common choice for phenolic acids is a mixture of methanol (B129727) and water (e.g., 80% methanol). The extraction can be performed at room temperature with agitation or using techniques like sonication or Soxhlet extraction to improve efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

  • Liquid-Liquid Partitioning (Optional): For further purification, the crude extract can be redissolved in water and partitioned against a series of organic solvents with increasing polarity (e.g., hexane, ethyl acetate). Phenolic acids are typically enriched in the ethyl acetate (B1210297) fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method coupled with a UV detector is a standard and reliable technique for the quantification of phenolic acids.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 column is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance. A PDA detector can be used to obtain the full UV spectrum for peak identification.

  • Quantification: A calibration curve is constructed using authentic standards of this compound of known concentrations. The concentration in the sample extract is then determined by comparing its peak area to the calibration curve.

Experimental Workflow for Phenolic Acid Analysis Start Natural Source Sample Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., 80% Methanol) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Optional: Liquid-Liquid Partitioning Concentration->Purification HPLC_Analysis RP-HPLC-UV/PDA Analysis Purification->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification End Concentration Data Quantification->End

Caption: A generalized workflow for the extraction and analysis of phenolic acids.

Future Directions and Conclusion

The study of the natural occurrence of this compound is an open field with significant potential for discovery. The lack of specific data highlights a clear research gap. Future investigations should focus on:

  • Screening of diverse natural sources: A systematic screening of plant families known for producing phenolic acids, as well as a broader exploration of fungal and bacterial metabolomes, is warranted.

  • Development of specific analytical methods: The establishment and validation of a robust and sensitive analytical method, likely based on LC-MS, will be crucial for the accurate detection and quantification of this compound in complex natural matrices.

  • Elucidation of the biosynthetic pathway: Once a reliable source is identified, transcriptomic and genomic analyses can be employed to identify the genes and enzymes responsible for its biosynthesis.

References

A Putative Biosynthesis Pathway for 3-Hydroxy-4-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a putative biosynthetic pathway for 3-hydroxy-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and natural product research. Due to the current absence of a fully characterized biosynthetic gene cluster dedicated to this specific compound, this document presents a proposed pathway based on analogous, well-established enzymatic reactions. The information herein is intended to provide a foundational framework for researchers seeking to explore the biosynthesis of this and similar substituted benzoic acids.

Proposed Biosynthetic Pathway

The most plausible biosynthetic route to this compound is hypothesized to proceed via the direct hydroxylation of p-toluic acid (4-methylbenzoic acid). This reaction would be catalyzed by a putative p-toluic acid 3-hydroxylase, likely a type of monooxygenase enzyme.

The proposed transformation is as follows:

  • Substrate: p-Toluic acid

  • Enzyme: p-Toluic acid 3-hydroxylase (putative)

  • Product: this compound

This proposed pathway is supported by the numerous examples of microbial monooxygenases that catalyze the specific hydroxylation of aromatic rings.

Biosynthesis of 3-Hydroxy-4-methylbenzoic_acid p_toluic_acid p-Toluic Acid hydroxy_acid This compound p_toluic_acid->hydroxy_acid O2, NADPH+H+ -> NADP+, H2O enzyme p-Toluic Acid 3-Hydroxylase (Putative Monooxygenase)

Caption: A putative biosynthetic pathway for this compound from p-toluic acid.

Quantitative Data from Analogous Enzymatic Reactions

Direct kinetic data for a p-toluic acid 3-hydroxylase is not currently available. However, data from well-characterized aromatic hydroxylases acting on similar substrates provide valuable reference points for researchers. The following table summarizes kinetic parameters for several monooxygenases that catalyze the hydroxylation of substituted benzoic acids and related aromatic compounds.

EnzymeSubstrateProductKm (µM)kcat (s-1)Source Organism
p-Hydroxybenzoate 3-hydroxylasep-Hydroxybenzoic acidProtocatechuic acid20 - 20020 - 60Pseudomonas sp.
Benzoate 4-hydroxylaseBenzoic acid4-Hydroxybenzoic acid5 - 501 - 10Aspergillus niger
Toluene 4-monooxygenaseToluenep-Cresol10 - 1005 - 20Pseudomonas mendocina
Salicylate 5-hydroxylaseSalicylic acidGentisic acid15 - 600.1 - 1Pseudomonas putida

Note: The ranges provided reflect variability in reported values due to different assay conditions and enzyme preparations.

Experimental Protocols for Key Experiments

The following are detailed methodologies for assays that are fundamental to characterizing a putative p-toluic acid 3-hydroxylase. These protocols are based on established methods for similar aromatic monooxygenases.

Monooxygenase Activity Assay (Spectrophotometric)

This protocol describes a general method for determining the activity of a putative p-toluic acid 3-hydroxylase by monitoring the oxidation of NADPH.

Materials:

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • NADPH solution (10 mM)

  • p-Toluic acid solution (100 mM in a suitable solvent, e.g., ethanol)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of 50 mM potassium phosphate buffer (pH 7.4)

    • 100 µL of enzyme preparation

    • 10 µL of 100 mM p-toluic acid solution

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 10 mM NADPH solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1).

Product Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to identify and quantify the product, this compound.

Materials:

  • Reaction mixture from the monooxygenase activity assay

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Stop the enzymatic reaction by adding an equal volume of acetonitrile or by acidification (e.g., with HCl).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject an aliquot of the filtered sample onto the HPLC system.

  • Elute the compounds using a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Compare the retention time and UV spectrum of the product peak with that of the authentic this compound standard.

  • Quantify the product formation by integrating the peak area and comparing it to a standard curve.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the discovery and characterization of a novel p-toluic acid 3-hydroxylase.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase genome_mining Genome Mining for putative monooxygenases heterologous_expression Heterologous Expression of candidate genes genome_mining->heterologous_expression activity_assay Enzyme Activity Assay (Spectrophotometric) heterologous_expression->activity_assay hplc_analysis Product Identification (HPLC) activity_assay->hplc_analysis kinetic_studies Kinetic Parameter Determination (Km, kcat) hplc_analysis->kinetic_studies

Caption: A logical workflow for the discovery and characterization of a p-toluic acid 3-hydroxylase.

Conclusion

While the direct biosynthetic pathway for this compound remains to be definitively elucidated, the proposed route via hydroxylation of p-toluic acid provides a strong working hypothesis. The quantitative data from analogous enzymes and the detailed experimental protocols presented in this guide offer a solid foundation for researchers to investigate this and other novel aromatic biosynthetic pathways. Further research focusing on genome mining for candidate monooxygenases in organisms known to produce substituted benzoic acids, followed by heterologous expression and characterization, will be crucial in confirming this putative pathway and identifying the responsible enzyme. Such discoveries will not only advance our fundamental understanding of microbial metabolism but also open new avenues for the biocatalytic production of valuable pharmaceutical and chemical building blocks.

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Hydroxy-4-methylbenzoic acid is presented in Table 1. This data is essential for the design and interpretation of thermochemical experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈O₃[1][2]
Molecular Weight152.15 g/mol [2]
CAS Registry Number586-30-1[1][2][3]
IUPAC NameThis compound[2]
Synonyms3,4-Cresotic acid, 3-Hydroxy-p-toluic acid[2][3]
Melting Point205-210 °C[4]
AppearanceWhite to pale cream powder[5][6]
SolubilitySparingly soluble in water[1]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the primary experimental techniques employed to determine the key thermochemical parameters for organic compounds like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermochemical property that can be experimentally determined using a bomb calorimeter. From this value, the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound (typically around 1 gram) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb".[7]

  • Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[7]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings.[7]

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is precisely monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[7][8] The heat released by the combustion of the sample is calculated from the observed temperature rise. Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.[7] The enthalpy of combustion is then calculated based on the heat released and the amount of sample burned.

G cluster_prep Sample Preparation cluster_exp Combustion Experiment cluster_analysis Data Analysis A Weigh this compound B Place in bomb sample holder A->B C Pressurize bomb with O₂ D Assemble calorimeter C->D E Ignite sample D->E F Record temperature change E->F G Calibrate with benzoic acid H Calculate heat released G->H I Apply corrections H->I J Determine ΔcH° I->J G cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Weigh sample B Seal in DSC pan A->B C Place sample & reference in DSC D Heat at a controlled rate C->D E Measure differential heat flow D->E F Generate thermogram E->F G Determine Cp from heat flow F->G H Integrate peak for ΔfusH F->H G cluster_prep Sample Preparation cluster_measurement Effusion Measurement cluster_analysis Data Analysis A Place sample in Knudsen cell B Heat cell in high vacuum C Measure rate of mass loss B->C D Repeat at multiple temperatures C->D E Calculate vapor pressure at each T F Plot ln(P) vs 1/T E->F G Determine ΔsubH from slope F->G

References

Unveiling 3-Hydroxy-4-methylbenzoic Acid: A Technical Guide to its Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and physicochemical properties of 3-Hydroxy-4-methylbenzoic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the compound, also known by its historical name, 3,4-cresotic acid, from its initial synthesis in the late 19th century to its modern-day applications.

Discovery and Historical Context

This compound, a substituted hydroxybenzoic acid, was first synthesized and characterized in the late 19th century. Its discovery is documented in the historical German chemical literature, with early mentions appearing in journals such as the Berichte der deutschen chemischen Gesellschaft. The compound is also indexed in the comprehensive Beilstein database of organic chemistry, underscoring its long-standing presence in the field of organic synthesis.

Initially referred to as 3,4-cresotic acid, its synthesis was part of the broader exploration of aromatic compounds and their derivatives during a period of significant advancement in organic chemistry. This compound has since been identified in natural sources, notably in the plant Patrinia scabiosifolia, a perennial flowering plant.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₈O₃[PubChem, Guidechem]
Molecular Weight 152.15 g/mol [PubChem, Sigma-Aldrich]
Melting Point 207-212 °C[Fisher Scientific]
Solubility in Water 43.5 g/L (at 100 °C)[Guidechem]
pKa 4.25 ± 0.10[Guidechem]
CAS Registry Number 586-30-1[NIST, PubChem]
Beilstein Registry Number 1936497[Sigma-Aldrich]

Experimental Protocols

Historical Synthesis: Carboxylation of p-Cresol (B1678582) (Conceptual Reconstruction)

While the original 1878 publication provides the foundational report, a detailed modern experimental protocol based on the historical principles of the Kolbe-Schmitt reaction, a common method for synthesizing hydroxybenzoic acids, would proceed as follows. This reconstructed protocol is for illustrative purposes to demonstrate the likely historical synthetic route.

Objective: To synthesize this compound from p-cresol.

Materials:

  • p-Cresol

  • Sodium hydroxide (B78521)

  • Carbon dioxide (high pressure)

  • Sulfuric acid (concentrated)

  • Water

  • Ethanol

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

Procedure:

  • Formation of Sodium p-cresolate: In a suitable reaction vessel, dissolve p-cresol in a stoichiometric amount of aqueous sodium hydroxide solution.

  • Dehydration: Carefully heat the solution to evaporate the water, yielding dry sodium p-cresolate powder.

  • Carboxylation: Place the dry sodium p-cresolate in an autoclave. Pressurize the vessel with carbon dioxide to several atmospheres. Heat the autoclave to a temperature typically in the range of 120-150 °C for several hours.

  • Work-up: After cooling and venting the autoclave, dissolve the solid product in hot water.

  • Acidification: Acidify the aqueous solution with concentrated sulfuric acid until the pH is acidic. This compound, being less soluble in acidic solution, will precipitate out.

  • Isolation and Purification: Collect the crude product by filtration. Recrystallize the solid from hot water or an ethanol-water mixture to obtain purified this compound.

Isolation from Patrinia scabiosifolia (General Protocol)

A general methodology for the isolation of phenolic acids from plant material is outlined below. The specific conditions would require optimization for Patrinia scabiosifolia.

Objective: To isolate this compound from the dried plant material of Patrinia scabiosifolia.

Materials:

Procedure:

  • Extraction: Macerate the dried plant powder with methanol at room temperature for 24-48 hours. Repeat the extraction process to ensure complete extraction of metabolites.

  • Solvent Partitioning: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator. Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, starting with hexane to remove nonpolar compounds, followed by ethyl acetate.

  • Acid-Base Extraction: Concentrate the ethyl acetate fraction. Dissolve the residue in ethyl acetate and extract with an aqueous sodium bicarbonate solution. The acidic this compound will move into the aqueous basic layer as its sodium salt.

  • Isolation: Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude this compound.

  • Purification: Further purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect the fractions containing the desired compound and recrystallize to obtain pure this compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and isolation processes described.

historical_synthesis_workflow p_cresol p-Cresol na_cresolate Sodium p-cresolate p_cresol->na_cresolate Reaction with NaOH naoh Sodium Hydroxide naoh->na_cresolate carboxylation Carboxylation na_cresolate->carboxylation co2 Carbon Dioxide (High Pressure) co2->carboxylation crude_product Crude Sodium Salt carboxylation->crude_product acidification Acidification crude_product->acidification Dissolution in Water h2so4 Sulfuric Acid h2so4->acidification precipitate Precipitated Crude Product acidification->precipitate recrystallization Recrystallization precipitate->recrystallization Filtration pure_product Pure this compound recrystallization->pure_product isolation_workflow plant_material Dried Patrinia scabiosifolia extraction Methanolic Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction acid_base_extraction Acid-Base Extraction (NaHCO3) etOAc_fraction->acid_base_extraction aqueous_layer Aqueous Layer (Sodium Salt) acid_base_extraction->aqueous_layer acidification Acidification (HCl) aqueous_layer->acidification crude_product Crude this compound acidification->crude_product chromatography Silica Gel Chromatography crude_product->chromatography pure_product Pure this compound chromatography->pure_product

References

An In-depth Technical Guide to the Key Chemical Reactions of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis and holds significant potential in the pharmaceutical industry. Its unique substitution pattern, featuring hydroxyl, methyl, and carboxyl functional groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic and drug development endeavors.

Esterification: Formation of Benzoate (B1203000) Derivatives

Esterification of the carboxylic acid moiety is a fundamental transformation of this compound, often employed to modulate its physicochemical and biological properties. Two primary methods for this conversion are the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification

This acid-catalyzed reaction is a classical method for producing esters from carboxylic acids and alcohols.

Experimental Protocol (Adapted for Methyl 3-Hydroxy-4-methylbenzoate):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of methanol (B129727) (10-20 eq.), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Esterification of Hydroxybenzoic Acids:

ReactantAlcoholCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Benzoic AcidMethanolH₂SO₄Methanol47087
4-Methylbenzoic AcidMethanolH₂SO₄Methanol47095
p-Hydroxybenzoic AcidMethanolH₂SO₄Methanol-Reflux86

Note: The data provided is for analogous benzoic acid derivatives to illustrate typical reaction conditions and yields.

Fischer_Esterification_Workflow Reactants This compound + Methanol (excess) + H₂SO₄ (cat.) Reflux Reflux (4-8 hours) Reactants->Reflux Workup Work-up: - Remove excess Methanol - Dissolve in Ethyl Acetate Reflux->Workup Wash Wash: - NaHCO₃ (aq) - Brine Workup->Wash Purification Purification: - Dry (Na₂SO₄) - Concentrate Wash->Purification Product Methyl 3-Hydroxy-4-methylbenzoate Purification->Product

Fischer-Speier Esterification Workflow
Steglich Esterification

The Steglich esterification is a milder method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, making it suitable for substrates sensitive to acidic conditions.

Experimental Protocol (General):

  • Reaction Setup: Dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.

  • Coupling Agent Addition: Cool the solution to 0 °C and add DCC (1.1 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude ester by column chromatography.

Steglich_Esterification_Workflow Reactants This compound + Alcohol + DMAP (cat.) + Anhydrous Solvent Add_DCC Add DCC at 0°C Reactants->Add_DCC Stir Stir at Room Temp (2-12 hours) Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Purify Purify by Column Chromatography Filter->Purify Product Ester Product Purify->Product

Steglich Esterification Workflow

Etherification of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group of this compound into an ether.

Experimental Protocol (General for Methyl Ether):

  • Deprotonation: In a suitable solvent (e.g., DMF or acetone), treat this compound (1.0 eq.) with a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to form the phenoxide.

  • Alkylation: Add an alkylating agent, such as methyl iodide (CH₃I, 1.2-1.5 eq.), to the reaction mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the corresponding 3-alkoxy-4-methylbenzoic acid.

Electrophilic Aromatic Substitution: Nitration and Bromination

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates. The directing effects of the existing substituents will influence the position of nitration.

Experimental Protocol (Adapted from m-cresol (B1676322) nitration):

  • Reaction Setup: Dissolve m-cresol (an analogue of the product from decarboxylation) in a suitable solvent.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature (e.g., 0-10 °C) to control the reaction and minimize side products.

  • Reaction: Stir the reaction mixture at low temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry, and purify by chromatography or recrystallization. A reported synthesis of 3-hydroxyl-4-nitrobenzoic acid from m-cresol involves nitration followed by oxidation, with a product yield of 95.1% and purity of 94.7%.

Quantitative Data for Nitration of a Related Compound:

Starting MaterialProductYield (%)Purity (%)
m-Cresol3-Hydroxyl-4-nitrobenzoic acid95.194.7
Bromination

Bromination introduces a bromine atom onto the aromatic ring.

Experimental Protocol (General for Bromination of a Methyl Benzoate Derivative):

  • Reaction Setup: Dissolve the methyl benzoate derivative of this compound in a suitable solvent such as dichloromethane.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Brominating Agent: Cool the mixture in an ice bath and slowly add liquid bromine dropwise, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 10-40 °C).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and purify by recrystallization to obtain the brominated product. A yield of 77.5% with a purity of 98.2% has been reported for the bromination of a similar compound.[1]

Decarboxylation

Decarboxylation of this compound removes the carboxylic acid group to yield 2-methylphenol.

Experimental Protocol (General):

  • Reaction Setup: Heat this compound, either neat or in a high-boiling solvent, in the presence of a catalyst such as copper powder or copper(I) oxide.

  • Reaction: The reaction is typically carried out at high temperatures.

  • Purification: The resulting phenol (B47542) can be purified by distillation. A study on the decarboxylation of hydroxybenzoic acids using a deep eutectic solvent (choline chloride-urea) reported a phenol yield of 94 mol% under mild conditions.[2]

Oxidation of the Methyl Group

The methyl group on the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents.

Experimental Protocol (General):

  • Reaction Setup: Suspend this compound in an aqueous solution.

  • Oxidizing Agent: Add a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: After the reaction is complete, the manganese dioxide precipitate (if using KMnO₄) is filtered off. Acidify the filtrate to precipitate the dicarboxylic acid product.

  • Purification: The product can be purified by recrystallization.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol.

Experimental Protocol (General):

  • Reaction Setup: In an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere, suspend a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Addition of Substrate: Slowly add a solution of this compound in THF to the LiAlH₄ suspension.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for several hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the alcohol product, which can be further purified by chromatography or distillation. Note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.[2]

Biological Activity and Signaling Pathways

Derivatives of hydroxybenzoic acids are known to possess a range of biological activities, including anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-inflammatory Mechanism via NF-κB Inhibition:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α. Phenolic compounds, including derivatives of this compound, can interfere with this pathway, often by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the production of inflammatory mediators.[3][4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome->NFkB Releases Inhibitor 3-Hydroxy-4-methylbenzoic Acid Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Transcription Transcription DNA->Transcription Initiates TNFa TNF-α Transcription->TNFa Leads to

Inhibition of the NF-κB Signaling Pathway

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. The reactions outlined in this guide, including esterification, etherification, electrophilic substitution, decarboxylation, oxidation, and reduction, provide a robust toolkit for chemists. Furthermore, the demonstrated anti-inflammatory potential of its derivatives through mechanisms like NF-κB inhibition highlights its importance in the field of drug development. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemistry of this compound.

References

An In-depth Technical Guide to the pKa and Acidity of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-Hydroxy-4-methylbenzoic acid. It is intended for an audience with a strong background in chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for pKa determination, and provides visualizations of the structural factors influencing acidity and the experimental workflow for its determination.

Introduction to this compound

This compound, also known as 3-hydroxy-p-toluic acid, is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid backbone with a hydroxyl group at the meta-position and a methyl group at the para-position relative to the carboxyl group. As with other ionizable molecules, the acid dissociation constant (pKa) of this compound is a critical physicochemical parameter. It governs the degree of ionization at a given pH, which in turn influences its solubility, lipophilicity, membrane permeability, and biological activity. An understanding of its pKa is therefore essential for its application in medicinal chemistry and drug development, where it may serve as a building block for more complex pharmaceutical compounds. The presence of both an electron-withdrawing carboxyl group and electron-donating hydroxyl and methyl groups on the benzene (B151609) ring creates a nuanced electronic environment that dictates its acidity.

Acidity and pKa of this compound

A comparison with structurally related benzoic acid derivatives provides valuable context for understanding the electronic effects of the hydroxyl and methyl substituents on the acidity of the carboxylic acid.

CompoundpKaReference
This compound 4.25 ± 0.10 (Predicted) [1]
Benzoic acid4.20[2]
3-Hydroxybenzoic acid4.06[2]
4-Hydroxybenzoic acid4.48[2]
4-Methylbenzoic acid (p-toluic acid)4.37

The predicted pKa of this compound (4.25) is slightly higher than that of benzoic acid (4.20) and 3-hydroxybenzoic acid (4.06), and lower than that of 4-hydroxybenzoic acid (4.48) and 4-methylbenzoic acid (4.37). This can be rationalized by considering the electronic effects of the substituents. The hydroxyl group at the meta position in 3-hydroxybenzoic acid has an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity (lowers pKa) relative to benzoic acid. The methyl group is electron-donating, which destabilizes the carboxylate anion and decreases acidity (increases pKa). In this compound, the interplay of the meta-hydroxyl group's inductive effect and the para-methyl group's electron-donating effect results in a pKa that is close to that of benzoic acid itself.

Experimental Protocols for pKa Determination

The pKa of an ionizable compound like this compound can be experimentally determined using various techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases. The procedure involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

    • Prepare a standardized solution of a strong base titrant, such as 0.1 M sodium hydroxide (B78521) (NaOH). The titrant should be carbonate-free.

    • Prepare a background electrolyte solution (e.g., 0.15 M potassium chloride) to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode using at least two standard buffer solutions with known pH values that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume of the analyte solution into a thermostatted titration vessel.

    • Add the background electrolyte.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point by at least one pH unit.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination that is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte. The ionic strength of the buffers should be kept constant.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the analyte stock solution to a cuvette containing the buffer. The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.

    • Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoidal curve.

    • More robust analysis can be performed by plotting the ratio of absorbances at two different wavelengths against pH, which can minimize errors due to concentration variations.

Visualizations

Factors Influencing Acidity

The following diagram illustrates the key structural features and electronic effects that influence the acidity of this compound in comparison to related molecules.

Acidity_Factors cluster_benzoic_acid Benzoic Acid (pKa ≈ 4.20) cluster_target This compound (Predicted pKa ≈ 4.25) cluster_related Related Compounds BA Benzoic Acid HBA3 3-Hydroxybenzoic Acid (pKa ≈ 4.06) BA->HBA3 Meta-OH (Inductive EWG) Increases Acidity HBA4 4-Hydroxybenzoic Acid (pKa ≈ 4.48) BA->HBA4 Para-OH (Resonance EDG) Decreases Acidity MBA4 4-Methylbenzoic Acid (pKa ≈ 4.37) BA->MBA4 Para-CH3 (Inductive/Hyperconjugation EDG) Decreases Acidity Target This compound Target->BA Comparison to Parent Target->HBA3 Effect of 4-methyl group Target->HBA4 Positional isomer effect Target->MBA4 Effect of 3-hydroxyl group

Caption: Logical relationships of substituent effects on the acidity of this compound.

Experimental Workflow for pKa Determination

The following diagram outlines the logical workflow for the experimental determination of the pKa of this compound using potentiometric titration.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1 mM this compound) prep_titrant Prepare Standardized Titrant (0.1 M NaOH, carbonate-free) prep_analyte->prep_titrant prep_electrolyte Prepare Background Electrolyte (0.15 M KCl) prep_titrant->prep_electrolyte calibrate Calibrate pH Electrode (using standard buffers) prep_electrolyte->calibrate titrate Perform Potentiometric Titration (add NaOH incrementally, record pH and volume) calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume of Titrant) titrate->plot_curve determine_pKa Determine pKa (pH at half-equivalence point or from first derivative plot) plot_curve->determine_pKa end End determine_pKa->end start Start start->prep_analyte

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Synthesis of 3-Hydroxy-4-methylbenzoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of 3-Hydroxy-4-methylbenzoic acid. The described method is based on the Kolbe-Schmitt reaction, a well-established carboxylation process. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All procedures should be performed in a controlled laboratory environment with appropriate safety precautions.

Overview

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its preparation in the laboratory can be efficiently achieved through the Kolbe-Schmitt reaction of p-cresol (B1678582). This reaction involves the ortho-carboxylation of a phenoxide ion by carbon dioxide under elevated temperature and pressure. The choice of alkali metal hydroxide (B78521) is crucial in directing the regioselectivity of the carboxylation.

Reaction Principle

The synthesis proceeds in three main stages:

  • Formation of the Phenoxide: p-Cresol is reacted with a strong base, such as potassium hydroxide, to form the corresponding potassium p-cresolate. This step is crucial as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.

  • Carboxylation: The potassium p-cresolate is heated under a high pressure of carbon dioxide. The electron-rich phenoxide attacks the electrophilic carbon of CO2, leading to the formation of a carboxylate group on the aromatic ring, primarily at the ortho position to the hydroxyl group.

  • Acidification and Isolation: The resulting potassium salt of this compound is dissolved in water and then acidified with a strong mineral acid, such as hydrochloric acid. This protonates the carboxylate and phenoxide groups, causing the desired product to precipitate out of the aqueous solution. The crude product is then purified by recrystallization.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
p-CresolC₇H₈O108.1410.81 g (0.1 mol)Reagent grade, handle in a fume hood.
Potassium HydroxideKOH56.116.17 g (0.11 mol)ACS grade, corrosive.
Carbon DioxideCO₂44.01Sufficient for 10-15 atm pressureHigh-purity gas.
Hydrochloric AcidHCl36.46~10 mL (concentrated)Corrosive, use in a fume hood.
WaterH₂O18.02As neededDeionized.
EthanolC₂H₅OH46.07For recrystallizationReagent grade.
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Activated CharcoalC12.01~1 gFor decolorization.
Equipment
  • High-pressure autoclave (Parr reactor or similar) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Melting point apparatus

  • FTIR and NMR spectrometers for product characterization

Synthesis Procedure

Step 1: Preparation of Potassium p-Cresolate

  • In a 250 mL round-bottom flask, dissolve 6.17 g (0.11 mol) of potassium hydroxide in 50 mL of methanol.

  • To this solution, add 10.81 g (0.1 mol) of p-cresol in portions while stirring.

  • After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the phenoxide.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry potassium p-cresolate as a solid. It is crucial that the phenoxide is completely dry, as the presence of water can reduce the yield.[2]

Step 2: Carboxylation in Autoclave

  • Transfer the dried potassium p-cresolate into the high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the autoclave with carbon dioxide to approximately 10-15 atm.

  • Begin stirring and heat the autoclave to 180-185 °C. Maintain this temperature and pressure for 6-7 hours.

  • After the reaction time, turn off the heating and allow the autoclave to cool to room temperature.

  • Slowly and carefully vent the excess carbon dioxide pressure in a fume hood.

Step 3: Work-up and Purification

  • Open the autoclave and add approximately 100 mL of hot water to the solid reaction mixture to dissolve the product.

  • Transfer the aqueous solution to a 500 mL beaker.

  • Cool the solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH, and continue adding acid until the pH is approximately 2-3.

  • A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any remaining salts.

  • For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and if the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Add hot water dropwise to the filtrate until turbidity persists. Then, allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven.

Expected Yield and Characterization
  • Yield: The expected yield of purified this compound is typically in the range of 60-70%.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 205-207 °C.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, -COOH), 9.9 (s, 1H, -OH), 7.4 (d, 1H), 7.3 (s, 1H), 7.1 (d, 1H), 2.1 (s, 3H, -CH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 155.0, 131.0, 125.5, 124.0, 122.5, 117.0, 16.0.

    • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1670 (C=O stretch), 1600, 1450 (C=C aromatic stretch).

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Step 1: Phenoxide Preparation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Work-up and Purification p_cresol p-Cresol react React with p-Cresol p_cresol->react koh Potassium Hydroxide dissolve Dissolve KOH in Methanol koh->dissolve dissolve->react evaporate Evaporate Methanol react->evaporate phenoxide Potassium p-Cresolate (dry) evaporate->phenoxide autoclave Charge Autoclave phenoxide->autoclave pressurize Pressurize with CO₂ (10-15 atm) autoclave->pressurize heat Heat to 180-185 °C for 6-7h pressurize->heat cool_vent Cool and Vent heat->cool_vent salt Potassium 3-hydroxy-4-methylbenzoate cool_vent->salt dissolve_h2o Dissolve in Hot Water salt->dissolve_h2o acidify Acidify with HCl (pH 2-3) dissolve_h2o->acidify precipitate Precipitate Crude Product acidify->precipitate filter_crude Filter and Wash precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter and Dry recrystallize->filter_pure final_product This compound filter_pure->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • p-Cresol is toxic and corrosive. Avoid inhalation and contact with skin.

  • Potassium hydroxide and hydrochloric acid are highly corrosive. Handle with care.

  • The high-pressure autoclave should only be operated by trained personnel. Ensure that the pressure and temperature limits of the equipment are not exceeded.

  • Ethanol is flammable. Avoid open flames during recrystallization.

References

Application Note: Quantification of 3-Hydroxy-4-methylbenzoic Acid using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Hydroxy-4-methylbenzoic acid. The described protocol is suitable for the determination of this compound in various sample matrices, providing a clear and reproducible methodology for quality control and research purposes.

Introduction

This compound is an aromatic carboxylic acid that may be of interest in pharmaceutical and metabolic studies. Accurate and precise quantification is crucial for understanding its properties and potential applications. The method outlined here utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring excellent separation and peak symmetry.

Experimental

Instrumentation and Consumables
  • HPLC System with a UV-Vis Detector

  • C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric acid

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh a representative portion of the homogenized sample. Dissolve the sample in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines.[1] The following table summarizes typical performance data for a method of this type.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_prep->injection equilibration System Equilibration (Stable Baseline) equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (230 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the HPLC quantification of this compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-methylbenzoic acid is a phenolic acid that may be of interest as a metabolite of certain compounds or as an impurity in pharmaceutical manufacturing. Due to its polarity and low volatility, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Chemical derivatization is required to convert the polar carboxyl and hydroxyl groups into less polar, more volatile moieties suitable for GC analysis. This application note details a robust protocol for the quantitative analysis of this compound in biological matrices using GC-Mass Spectrometry (GC-MS) following a two-step derivatization procedure.

Principle

The analytical method is based on the extraction of this compound from the sample matrix, followed by a two-step derivatization process. First, the carboxylic acid group is esterified, and second, the phenolic hydroxyl group is silylated. This dual derivatization ensures both polar functional groups are modified, leading to a derivative that is volatile and thermally stable, resulting in improved chromatographic performance and enhanced sensitivity for GC-MS analysis.[1] The resulting derivative is then quantified using a gas chromatograph coupled to a mass spectrometer, which provides high selectivity and sensitivity for accurate detection.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Biological Matrices (e.g., Urine, Plasma)

This protocol outlines a general liquid-liquid extraction (LLE) procedure which may require optimization for specific sample types.

Materials and Reagents:

  • Sample (e.g., 1 mL of urine or plasma)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like 3-Methoxy-4-methylbenzoic acid)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl), solid

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl dropwise.[1][2]

  • Saturate the aqueous phase by adding solid sodium chloride to enhance extraction efficiency.[2]

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.[2]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[1][2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding the sodium sulfate directly to the tube and swirling.

  • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dried residue is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Esterification followed by Silylation)

This two-step approach is recommended for comprehensive derivatization of both the carboxylic acid and hydroxyl functional groups.

Materials and Reagents:

  • Dried sample extract from Protocol 1

  • Methanol/Toluene mixture (1:1, v/v)

  • Diazomethane (B1218177) solution in ether (Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Alternatively, a safer reagent like trimethylsilyldiazomethane (B103560) can be used).

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Esterification of the Carboxylic Acid: a. To the dried sample extract in a 2 mL reaction vial, add 500 µL of the 1:1 methanol/toluene mixture. b. Add the ethereal solution of diazomethane dropwise while swirling gently until a faint yellow color persists, which indicates a slight excess of the reagent. c. Allow the reaction to proceed for 10 minutes at room temperature. d. Gently bubble nitrogen gas through the solution to remove any excess diazomethane.

  • Silylation of the Hydroxyl Group: a. To the vial containing the methylated intermediate, add 100 µL of anhydrous pyridine. b. Add 200 µL of BSTFA with 1% TMCS.[3] c. Securely cap the vial and heat at 70°C for 30 minutes in a heating block.[3] d. Allow the vial to cool to room temperature. e. The sample is now derivatized and ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point. Optimization may be necessary based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Quadrupole, Ion Trap, or TOF)

Chromatographic Conditions:

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 80 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C

| Transfer Line Temp | 280 °C |

Mass Spectrometer Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp 230 °C

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative data for the analysis of this compound can be established through method validation. The following table summarizes expected performance characteristics based on validated methods for structurally similar compounds like dimethylbenzoic acid isomers.[1]

Table 1: Summary of Quantitative Method Validation Parameters

ParameterExpected ValueDescription
Retention Time (RT) Analyte-specificThe time taken for the derivatized analyte to elute from the GC column.
Linearity (r²) > 0.99The correlation coefficient of the calibration curve over a defined concentration range.
Limit of Detection (LOD) ~400 µg/LThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) ~1.2 mg/LThe lowest concentration of the analyte that can be accurately and precisely quantified.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day.[1]
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements on different days.[1]
Accuracy (Recovery) 90 - 110%The percentage of the true analyte concentration recovered from a spiked sample.[1]

Table 2: Selected Ion Monitoring (SIM) Parameters (Hypothetical)

For quantitative analysis, specific ions for the derivatized analyte and internal standard are monitored to increase sensitivity and selectivity. The selection of these ions requires an initial full-scan analysis of the derivatized standard.

CompoundDerivative TypeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundMethyl Ester, TMS Ether(M-15)+M+Fragment Ion
Internal Standard (e.g., ³C₆-labeled)Methyl Ester, TMS Ether(M-15)+M+Fragment Ion

Visualizations

The following diagrams illustrate the key workflows and principles described in this application note.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Acidify Acidify to pH < 2 (6M HCl) Sample->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Esterify Esterification (Diazomethane) Dry->Esterify Dried Extract Silylate Silylation (BSTFA + 1% TMCS) Esterify->Silylate DerivSample Derivatized Sample Silylate->DerivSample Inject GC Injection DerivSample->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for GC-MS analysis.

G cluster_deriv Derivatization Steps Analyte This compound -COOH (Polar, Non-volatile) -OH (Polar, Non-volatile) Esterification Step 1: Esterification (+ Diazomethane) Analyte->Esterification Converts Carboxylic Acid Intermediate Methyl 3-hydroxy-4-methylbenzoate -COOCH3 (Less Polar) -OH (Polar) Esterification->Intermediate Silylation Step 2: Silylation (+ BSTFA) Derivative Methyl 3-(trimethylsilyloxy)-4-methylbenzoate -COOCH3 (Non-polar) -O-TMS (Non-polar, Volatile) Silylation->Derivative Intermediate->Silylation Converts Hydroxyl Group

Caption: Logic of the two-step derivatization process.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid, also known as 3-hydroxy-p-toluic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its chemical structure, possessing a carboxylic acid, a hydroxyl group, and a methyl group on a benzene (B151609) ring, gives rise to a distinct substitution pattern that can be unambiguously characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound, offering a guide for its identification and characterization.

Molecular Structure and NMR Assignments

The structural features of this compound give rise to a characteristic set of signals in its ¹H and ¹³C NMR spectra. The assignments of these signals are crucial for structural confirmation.

3_Hydroxy_4_methylbenzoic_acid_Structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 C7 C7 (COOH) C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 OH3 3-OH C3->OH3 C5 C5 C4->C5 C8 C8 (CH3) C4->C8 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 OH7 COOH H8 CH3

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz
H-2~7.34d~1.8
H-5~7.23d~8.0
H-6~7.29dd~8.0, 1.8
4-CH₃~2.15s-
3-OH(Broad signal, variable)s-
COOH(Broad signal, variable)s-

Note: The chemical shifts of the acidic protons (3-OH and COOH) can vary depending on the sample concentration, temperature, and solvent purity.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) / ppm
C-1~129.5
C-2~117.8
C-3~155.0
C-4~124.9
C-5~130.2
C-6~128.8
COOH~167.5
4-CH₃~16.3

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound due to its excellent dissolving power for polar organic molecules.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette to prevent shimming issues and obtain sharp NMR signals.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol
  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16-20 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR_Workflow cluster_workflow NMR Experimental Workflow start Start: High-Purity Sample weigh Weigh 5-10 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acquire Acquire 1H and 13C NMR Spectra transfer->acquire process Process Data: FT, Phasing, Baseline Correction acquire->process analyze Analyze Spectra: Peak Picking, Integration, and Assignment process->analyze end_node End: Structural Confirmation analyze->end_node

Caption: A streamlined workflow for the NMR analysis of this compound.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on the logical connection between the observed signals and the molecular structure.

NMR_Interpretation_Logic cluster_logic Spectral Interpretation Logic H_NMR 1H NMR Spectrum Chem_Shifts_H Chemical Shifts (δ) - Electronic Environment of Protons H_NMR->Chem_Shifts_H Multiplicity Multiplicity (s, d, dd) - Neighboring Protons H_NMR->Multiplicity Coupling_Const Coupling Constants (J) - Spatial Relationship of Protons H_NMR->Coupling_Const Integration Integration - Relative Number of Protons H_NMR->Integration C_NMR 13C NMR Spectrum Chem_Shifts_C Chemical Shifts (δ) - Electronic Environment of Carbons C_NMR->Chem_Shifts_C Num_Signals_C Number of Signals - Number of Unique Carbons C_NMR->Num_Signals_C Structure Proposed Structure: This compound Chem_Shifts_H->Structure Multiplicity->Structure Coupling_Const->Structure Integration->Structure Chem_Shifts_C->Structure Num_Signals_C->Structure

Caption: Logical connections between NMR data and the structural elucidation of this compound.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By following the detailed protocols and utilizing the provided spectral data, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity in their studies. The presented data and workflows serve as a valuable resource for routine analysis and quality control.

Application Note: FT-IR Spectroscopic Analysis of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of 3-Hydroxy-4-methylbenzoic acid. The characteristic infrared absorption bands corresponding to the principal functional groups, namely the hydroxyl, carboxylic acid, and substituted aromatic ring, are identified and discussed. A comprehensive experimental protocol for sample preparation and spectral acquisition is provided for researchers in materials science, drug development, and analytical chemistry.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other organic compounds. The molecule possesses three key functional groups that give rise to distinct and identifiable absorption bands in the infrared spectrum: a phenolic hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a 1,2,4-trisubstituted benzene (B151609) ring. FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for confirming the identity and purity of this compound by verifying the presence of these functional groups. This note provides a summary of the expected FT-IR absorption frequencies and a detailed protocol for obtaining a high-quality spectrum.

Data Presentation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The table below summarizes the key vibrational frequencies and their corresponding assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300-2500Broad, StrongO-H stretchCarboxylic acid O-H and Phenolic O-H
~3030MediumC-H stretchAromatic C-H
~2925MediumC-H stretchMethyl C-H
~1700-1680Strong, SharpC=O stretchCarboxylic acid C=O
~1600-1450Medium-StrongC=C stretchAromatic ring skeletal vibrations
~1320-1210StrongC-O stretchCarboxylic acid C-O
~1200-1100Medium-StrongC-O stretchPhenolic C-O
~960-900Broad, MediumO-H bendCarboxylic acid O-H (out-of-plane)
~850-800StrongC-H bendAromatic C-H (out-of-plane)

Experimental Protocols

I. Sample Preparation: KBr Pellet Method

This method is suitable for obtaining a high-quality transmission spectrum of solid this compound.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Gently grind the 1-2 mg of this compound in the agate mortar to a fine powder.

  • Add approximately 100-200 mg of dry KBr powder to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Transfer the powder mixture into the pellet die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

II. Spectral Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a standard detector (e.g., DTGS).

Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Procedure:

  • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

  • Acquire a background spectrum.

  • Place the KBr pellet containing the this compound in the sample holder.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the FT-IR analysis of this compound using the KBr pellet method.

experimental_workflow A Sample Preparation B Grind 1-2 mg of This compound A->B C Add 100-200 mg of dry KBr and mix thoroughly B->C D Transfer powder to pellet die C->D E Apply pressure to form a transparent pellet D->E F Spectral Acquisition E->F G Collect background spectrum (empty sample compartment) F->G H Place KBr pellet in sample holder G->H I Acquire sample spectrum (4000-400 cm-1, 4 cm-1 resolution) H->I J Data Analysis I->J K Identify characteristic peaks and assign functional groups J->K

Caption: Experimental workflow for FT-IR analysis.

Discussion of Key Functional Group Vibrations

  • O-H Stretching (Carboxylic Acid and Phenol): A very broad and intense absorption band is observed in the region of approximately 3300-2500 cm⁻¹. This is characteristic of the O-H stretching vibration in hydrogen-bonded carboxylic acids and phenols. The significant broadening is a result of strong intermolecular hydrogen bonding.

  • C=O Stretching (Carboxylic Acid): A strong, sharp absorption peak between 1700-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid group.

  • C=C Stretching (Aromatic Ring): Several medium to strong bands in the 1600-1450 cm⁻¹ region are due to the skeletal C=C stretching vibrations within the aromatic ring.

  • C-O Stretching: The C-O stretching of the carboxylic acid group typically appears as a strong band in the 1320-1210 cm⁻¹ range. The phenolic C-O stretch is also expected in the 1200-1100 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted aromatic ring give rise to strong absorptions in the fingerprint region, typically between 850-800 cm⁻¹, which can provide information about the substitution pattern.

Conclusion

FT-IR spectroscopy is a powerful and straightforward analytical technique for the structural characterization of this compound. The presence of the characteristic broad O-H stretch, the sharp C=O stretch, and the aromatic C=C and C-H vibrations in the obtained spectrum confirms the identity of the compound. The provided protocol offers a reliable method for obtaining high-quality FT-IR data for this and similar solid organic compounds.

Application Note: Mass Spectrometry Analysis of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 3-Hydroxy-4-methylbenzoic acid, a key intermediate in various synthetic and metabolic pathways. Understanding its fragmentation behavior is crucial for its accurate identification and quantification in complex matrices. This note outlines the primary fragmentation pathways under electron ionization (EI) conditions and provides a comprehensive protocol for its analysis using modern mass spectrometry techniques.

Introduction

This compound (C₈H₈O₃, Molar Mass: 152.15 g/mol ) is an aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such small molecules. This application note details the characteristic fragmentation pattern of this compound observed in mass spectrometry, providing researchers with the necessary information for its unambiguous identification.

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), this compound undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion [M]⁺• is observed at m/z 152. The primary fragmentation pathways involve the loss of the hydroxyl and carboxyl functional groups, which are typical for aromatic carboxylic acids.[1]

The key fragmentation steps are:

  • Loss of a hydroxyl radical (•OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid group, resulting in the formation of a stable acylium ion at m/z 135.[2]

  • Loss of a carboxyl radical (•COOH): A significant fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the carboxyl group, leading to the loss of a carboxyl radical and the formation of an ion at m/z 107.[1][2]

  • Formation of the phenyl cation: Further fragmentation of the aromatic ring-containing ions can lead to the formation of the phenyl cation at m/z 77.[2]

The proposed fragmentation pathway is illustrated in the diagram below.

G M [C₈H₈O₃]⁺• m/z = 152 (Molecular Ion) F1 [C₈H₇O₂]⁺ m/z = 135 M->F1 - •OH F2 [C₇H₇O]⁺ m/z = 107 M->F2 - •COOH F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Standard Weighing & Dissolution P2 Serial Dilution P1->P2 A1 LC Separation (C18 Column) P2->A1 P3 Sample Extraction (if needed) P3->A1 A2 ESI Ionization (Negative Mode) A1->A2 A3 Mass Analysis (MS and MS/MS) A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Fragmentation Pattern Analysis A3->D2

References

Application Notes and Protocols: 3-Hydroxy-4-methylbenzoic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid, a phenolic acid derivative, is emerging as a promising active ingredient in the cosmetics industry. Its chemical structure, featuring a hydroxyl group and a methyl group attached to a benzoic acid backbone, suggests a range of biological activities beneficial for skin health.[1] This document provides detailed application notes and experimental protocols to evaluate the efficacy and safety of this compound for its potential inclusion in cosmetic formulations, targeting anti-aging, skin brightening, and anti-inflammatory applications. While specific quantitative data for this compound is still emerging, this document extrapolates from data on structurally similar hydroxybenzoic acid derivatives to provide a comprehensive guide for research and development.

Potential Cosmetic Applications and Mechanisms of Action

This compound is posited to exert its cosmetic benefits through several mechanisms, primarily attributed to its antioxidant, tyrosinase-inhibiting, and anti-inflammatory properties.

  • Anti-Aging: The antioxidant properties of phenolic acids help neutralize reactive oxygen species (ROS), which are major contributors to extrinsic skin aging.[2][3] By mitigating oxidative stress, this compound can help protect skin cells from damage, thereby reducing the appearance of fine lines and wrinkles. Furthermore, its potential to influence collagen synthesis is a key area of investigation for its anti-aging effects.

  • Skin Brightening: Hyperpigmentation, the excess production of melanin (B1238610), can be addressed by inhibiting the enzyme tyrosinase, which plays a crucial role in melanin synthesis.[4][5] Hydroxybenzoic acid derivatives have shown potential as tyrosinase inhibitors, suggesting that this compound may help in reducing the appearance of dark spots and promoting a more even skin tone.

  • Anti-inflammatory: Phenolic compounds are known to possess anti-inflammatory properties.[6] this compound may help to soothe irritated skin and reduce redness by modulating inflammatory pathways.

Signaling Pathways

The cosmetic effects of this compound are likely mediated through its interaction with key signaling pathways in the skin.

  • MAPK Pathway (Skin Aging and Inflammation): The Mitogen-Activated Protein Kinase (MAPK) pathway is activated by oxidative stress and plays a central role in skin aging by promoting collagen degradation and inflammatory responses.[7] The antioxidant properties of this compound may help to downregulate this pathway.

MAPK_Pathway Oxidative Stress (ROS) Oxidative Stress (ROS) MAPK Cascade MAPK Cascade Oxidative Stress (ROS)->MAPK Cascade Activates AP-1 Activation AP-1 Activation MAPK Cascade->AP-1 Activation MMP Production MMP Production AP-1 Activation->MMP Production Upregulates Inflammatory Cytokines Inflammatory Cytokines AP-1 Activation->Inflammatory Cytokines Upregulates Collagen Degradation Collagen Degradation MMP Production->Collagen Degradation This compound This compound This compound->Oxidative Stress (ROS) Inhibits

MAPK Signaling Pathway in Skin Aging.
  • Wnt/β-catenin and cAMP/PKA Pathways (Skin Pigmentation): These pathways are crucial in regulating melanogenesis. The Wnt/β-catenin signaling pathway, when activated, can lead to an excessive production of melanin. The cAMP/PKA pathway is another significant regulator of melanin synthesis. Tyrosinase inhibitors can indirectly influence these pathways to reduce hyperpigmentation.

Pigmentation_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_cAMP cAMP/PKA Pathway Wnt Signal Wnt Signal β-catenin Accumulation β-catenin Accumulation Wnt Signal->β-catenin Accumulation MITF Activation MITF Activation β-catenin Accumulation->MITF Activation α-MSH α-MSH MC1R MC1R α-MSH->MC1R cAMP Increase cAMP Increase MC1R->cAMP Increase PKA Activation PKA Activation cAMP Increase->PKA Activation PKA Activation->MITF Activation Tyrosinase Expression Tyrosinase Expression MITF Activation->Tyrosinase Expression Upregulates Melanin Synthesis Melanin Synthesis Tyrosinase Expression->Melanin Synthesis This compound This compound This compound->Tyrosinase Expression Inhibits

Signaling Pathways in Skin Pigmentation.

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize reported IC50 values for structurally related hydroxybenzoic acid derivatives in key assays. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Antioxidant Activity of Hydroxybenzoic Acid Derivatives (IC50 Values)

CompoundDPPH Assay (µM)ABTS Assay (µM)Reference
3,4-Dihydroxybenzoic acid>100>100[8]
4-Hydroxybenzoic acid>100>100[8]
Gallic acid9.84.5[8]
Positive Control (Trolox)18.27.1[8]

Table 2: Tyrosinase Inhibitory Activity of Hydroxybenzoic Acid Derivatives (IC50 Values)

CompoundMushroom Tyrosinase IC50 (µM)Reference
4-Hydroxybenzoic acid>200[9]
2,4-Dihydroxybenzoic acid>200[5]
(2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate)23.8[5]
Positive Control (Kojic Acid)16.7[5]

Experimental Protocols

The following are detailed protocols for in vitro and clinical evaluation of this compound in cosmetic applications.

In Vitro Efficacy Assays

InVitro_Workflow cluster_Efficacy Efficacy Evaluation cluster_Safety Safety Evaluation Antioxidant Antioxidant Tyrosinase Tyrosinase Collagen Collagen Anti-inflammatory Anti-inflammatory Skin_Irritation Skin Irritation (OECD 439) Test Compound This compound Test Compound->Antioxidant DPPH/ABTS Assays Test Compound->Tyrosinase Inhibition Assay Test Compound->Collagen Synthesis Assay Test Compound->Anti-inflammatory Cytokine Assay Test Compound->Skin_Irritation RHE Test

In Vitro Experimental Workflow.

Objective: To determine the free radical scavenging capacity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical which has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades. The degree of discoloration is proportional to the antioxidant activity and can be measured spectrophotometrically.

Materials:

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store in the dark.

  • Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing only methanol and DPPH solution should be included.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome (B613829), a colored product. The rate of dopachrome formation can be monitored spectrophotometrically. A decrease in the rate of formation in the presence of the test compound indicates tyrosinase inhibition.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of this compound and kojic acid in phosphate buffer (with a small amount of DMSO if necessary for solubility).

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the sample solution, and 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM).

  • Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 1-minute intervals.

  • A control well containing buffer instead of the sample should be included.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • Determine the IC50 value.

Objective: To assess the effect of this compound on collagen production in human dermal fibroblasts.

Principle: This assay measures the amount of newly synthesized collagen by fibroblasts in culture. This can be quantified using methods such as the Sirius Red/Fast Green collagen assay, which differentially stains collagen and non-collagenous proteins.

Materials:

  • Human dermal fibroblasts (e.g., Hs68)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Ascorbic acid (positive control)

  • Sirius Red/Fast Green collagen staining kit

  • Cell culture plates (24-well)

Protocol:

  • Seed human dermal fibroblasts in 24-well plates and culture until they reach confluence.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with various concentrations of this compound and ascorbic acid in serum-free medium for 48-72 hours.

  • After the treatment period, collect the cell culture supernatant and the cell layer.

  • Follow the manufacturer's instructions for the Sirius Red/Fast Green collagen staining assay to quantify the amount of collagen in both the supernatant and the cell layer.

  • Measure the absorbance at the appropriate wavelengths.

  • Express the results as a percentage increase in collagen synthesis compared to the untreated control.

In Vitro Safety Assay

Objective: To evaluate the skin irritation potential of this compound.[4][5][8]

Principle: This test method uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the human epidermis. The test material is applied topically to the RhE tissue. Cell viability is measured after exposure and a post-incubation period using the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.[5]

Materials:

  • Reconstructed human epidermis (RhE) tissue kit (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided with the kit

  • This compound

  • Phosphate-buffered saline (PBS)

  • 5% Sodium Dodecyl Sulfate (SDS) solution (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol

  • Multi-well plates for tissue culture and absorbance reading

Protocol:

  • Upon receipt, pre-incubate the RhE tissues in the provided assay medium overnight at 37°C and 5% CO2.

  • Apply the test material (e.g., 25 µL of a solution or 25 mg of a solid) topically to the surface of three replicate tissues.

  • Apply the negative control (PBS) and positive control (5% SDS) to separate sets of three tissues.

  • Expose the tissues to the test material for 60 minutes at 37°C.

  • After exposure, thoroughly rinse the tissues with PBS to remove the test material.

  • Transfer the tissues to fresh assay medium and incubate for 42 hours.

  • After the post-incubation period, transfer the tissues to a new plate containing MTT solution (e.g., 1 mg/mL) and incubate for 3 hours.

  • Extract the formazan (B1609692) dye from the tissues using isopropanol.

  • Measure the optical density (OD) of the extract at 570 nm.

  • Calculate the percentage of cell viability for each tissue relative to the negative control.

  • A mean viability of ≤ 50% classifies the substance as an irritant.

Clinical Evaluation Protocols

Clinical_Trial_Workflow Screening Screening Baseline (Week 0) Baseline (Week 0) Screening->Baseline (Week 0) Inclusion/Exclusion Criteria Treatment Period Treatment Period Baseline (Week 0)->Treatment Period Randomization (Test vs. Placebo) Follow-up (e.g., Week 4, 8, 12) Follow-up (e.g., Week 4, 8, 12) Treatment Period->Follow-up (e.g., Week 4, 8, 12) Final Evaluation Final Evaluation Follow-up (e.g., Week 4, 8, 12)->Final Evaluation Data Analysis Data Analysis Final Evaluation->Data Analysis

General Clinical Trial Workflow.

Objective: To clinically assess the efficacy of a cosmetic formulation containing this compound in reducing hyperpigmentation and improving skin tone evenness.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Subjects: Healthy female volunteers aged 30-60 with mild to moderate facial hyperpigmentation (e.g., age spots, melasma).

Treatment:

  • Test Product: Cream containing X% this compound.

  • Placebo Product: Cream without this compound.

  • Application: Subjects will apply the assigned product to the entire face twice daily for 12 weeks.

Assessments (at baseline, week 4, 8, and 12):

  • Instrumental Measurement:

    • Chromameter: To measure changes in skin color (L, a, b* values).

    • Mexameter: To quantify melanin and erythema levels.

  • Clinical Assessment:

    • A dermatologist will visually grade the severity of hyperpigmentation using a standardized scale (e.g., Melasma Area and Severity Index - MASI).

  • Subject Self-Assessment:

    • Questionnaires to evaluate perceived improvements in skin brightness, evenness, and overall appearance.

Statistical Analysis: Appropriate statistical tests will be used to compare the changes from baseline between the test and placebo groups.

Objective: To clinically evaluate the efficacy of a cosmetic formulation containing this compound in reducing the signs of skin aging.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Subjects: Healthy female volunteers aged 40-65 with visible signs of facial aging (e.g., fine lines, wrinkles, loss of elasticity).

Treatment:

  • Test Product: Cream containing X% this compound.

  • Placebo Product: Cream without this compound.

  • Application: Subjects will apply the assigned product to the entire face twice daily for 12 weeks.

Assessments (at baseline, week 4, 8, and 12):

  • Instrumental Measurement:

    • Fringe Projection/3D Imaging: To quantify changes in wrinkle depth and volume.

    • Cutometer: To measure skin elasticity and firmness.

    • Corneometer: To assess skin hydration.

  • Clinical Assessment:

    • A dermatologist will grade the severity of wrinkles and other signs of aging using a validated scale (e.g., Glogau scale).

  • Subject Self-Assessment:

    • Questionnaires to assess perceived improvements in skin smoothness, firmness, and wrinkle reduction.

Statistical Analysis: Statistical analysis will be performed to compare the efficacy of the test product against the placebo.

Formulation and Safety Considerations

Formulation
  • Solubility: this compound is sparingly soluble in water but has better solubility in organic solvents like ethanol and glycols.[1][10] When formulating, it may be necessary to first dissolve the compound in a suitable solvent before incorporating it into the aqueous phase of an emulsion.

  • pH: Phenolic acids are most effective at a lower pH. The final pH of the formulation should be carefully controlled to ensure the stability and bioavailability of the active ingredient. A pH range of 3.5-5.5 is generally recommended for formulations containing phenolic acids.

  • Stability: this compound, like other phenolic compounds, can be susceptible to oxidation, which may lead to discoloration of the final product. The inclusion of antioxidants and chelating agents in the formulation can help improve its stability. Packaging that protects the product from light and air is also recommended.

Safety
  • Skin Irritation: According to safety data, this compound may cause skin irritation.[11][12] It is crucial to conduct thorough safety testing, such as the in vitro skin irritation test (OECD TG 439), to determine a safe and non-irritating concentration for cosmetic use.

  • Eye Irritation: The compound is also classified as a potential eye irritant.[11][12] Formulations intended for use around the eye area should be avoided or subjected to rigorous ophthalmological testing.

  • General Safety: While comprehensive toxicological data is not fully available, related alkyl benzoates have been assessed as safe for use in cosmetics at their current use concentrations.[13] Adherence to good manufacturing practices and thorough safety assessments are essential before market launch.

Conclusion

This compound presents a compelling profile for use in cosmetic formulations, with potential benefits in anti-aging, skin brightening, and anti-inflammatory applications. The experimental protocols and application notes provided in this document offer a robust framework for researchers and scientists to systematically evaluate its efficacy and safety. Further research is warranted to establish definitive quantitative data for this specific compound and to fully elucidate its mechanisms of action in the complex biology of the skin.

References

Application Notes and Protocols: 3-Hydroxy-4-methylbenzoic Acid as a Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid, a derivative of benzoic acid, presents a promising potential as a food preservative due to its inherent antimicrobial and antioxidant properties.[1] This document provides a comprehensive overview of its application, including detailed experimental protocols for evaluating its efficacy and a summary of available data on related compounds. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on closely related hydroxybenzoic acid derivatives, serves as a foundational guide for research and development in the field of food preservation.

Physicochemical Properties

PropertyValueReference
Synonyms 3-Hydroxy-p-toluic acid, 3,4-Cresotic acid[2][3]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2][3]
Appearance White to yellowish crystalline powder[1]
CAS Number 586-30-1[2]

Antimicrobial Activity

Data Presentation: Minimum Inhibitory Concentration (MIC) of Related Hydroxybenzoic Acids

Disclaimer: The following data is for p-hydroxybenzoic acid and its derivatives and should be considered as an indicator of potential activity for this compound. Further testing on the specific compound is required for accurate assessment.

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusp-Hydroxybenzoic acid>1000[5]
Escherichia colip-Hydroxybenzoic acid>1000[5]
Salmonella typhip-Hydroxybenzoic acid>1000[5]
Proteus vulgarisp-Hydroxybenzoic acid>1000[5]
Pseudomonas aeruginosap-Hydroxybenzoic acid>1000[5]
Aspergillus nigerp-Hydroxybenzoic acid2500[5]
Rhizopus spp.p-Hydroxybenzoic acid1250[5]
Listeria monocytogenesBenzoic Acid-[6]
Campylobacter jejuniBenzoic Acid-[6]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are crucial for preventing oxidative degradation in food products, which can lead to rancidity, discoloration, and loss of nutritional value. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals.

Data Presentation: Antioxidant Activity (IC50) of Related Phenolic Compounds

Disclaimer: The following data is for various phenolic acids and should be considered as an indicator of potential activity for this compound. Further testing on the specific compound is required for accurate assessment.

AssayCompoundIC50 (µM)Reference
DPPHGallic acid4.05[7]
DPPHn-Propyl gallate30.12[7]
DPPHp-Hydroxybenzoic acid-[7]
DPPHVanillic acid-[7]
DPPHSyringic acid-[7]
EC50 (DPPH)Gallic acid0.0237 µmol/assay[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of this compound against various foodborne pathogens.

Materials:

  • This compound

  • Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes, Salmonella enterica)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and then dilute it in the broth medium.

    • Perform serial two-fold dilutions of the compound in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared microbial suspension.

    • Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol.

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution.

  • Reaction and Measurement:

    • Add a specific volume of the DPPH working solution to each well of the microtiter plate.

    • Add an equal volume of the test compound dilutions to the respective wells.

    • Include a blank (methanol and DPPH solution) and a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_antimicrobial Antimicrobial Testing cluster_antioxidant Antioxidant Testing Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Reaction Mix Compound with DPPH Solution Compound_Prep->Reaction Microbe_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation_MIC->MIC_Reading DPPH_Prep Prepare DPPH Working Solution DPPH_Prep->Reaction Incubation_DPPH Incubate in Dark for 30 min Reaction->Incubation_DPPH Abs_Reading Measure Absorbance at 517 nm Incubation_DPPH->Abs_Reading IC50_Calc Calculate IC50 Value Abs_Reading->IC50_Calc

Caption: Experimental workflow for evaluating the preservative potential of this compound.

Antimicrobial_Mechanism cluster_compound Preservative cluster_bacterium Bacterial Cell Preservative This compound Cell_Wall Cell Wall Preservative->Cell_Wall Interaction Cell_Membrane Cell Membrane Preservative->Cell_Membrane Disruption of Integrity (Increased Permeability) Enzymes Essential Enzymes Preservative->Enzymes Inhibition DNA DNA/RNA Preservative->DNA Inhibition of Synthesis Cytoplasm Cytoplasm Inhibition Inhibition of Growth & Cell Death Cell_Membrane->Inhibition Leads to Enzymes->Inhibition DNA->Inhibition

Caption: Proposed antimicrobial mechanism of hydroxybenzoic acids.

Safety and Regulatory Information

Safety is a paramount concern for any food additive. Currently, specific toxicological studies for this compound as a food preservative are not extensively documented in publicly accessible literature. General safety data indicates that it may cause skin and eye irritation.[2] The safety of its close relatives, the parabens (esters of p-hydroxybenzoic acid), has been the subject of extensive review, with regulatory bodies in many countries permitting their use in food within specified limits. However, direct extrapolation of safety data is not advisable, and thorough toxicological evaluation of this compound is necessary before it can be considered for food applications.

Conclusion

This compound shows promise as a food preservative based on the known antimicrobial and antioxidant activities of the hydroxybenzoic acid class of compounds. The provided protocols offer a framework for researchers to systematically evaluate its efficacy. However, the lack of specific data for this compound underscores the need for further research to establish its precise antimicrobial spectrum, antioxidant capacity, and, most importantly, its safety profile for use in food products. Future studies should focus on generating robust quantitative data and conducting in-depth toxicological assessments to support any potential regulatory submissions for its use as a food preservative.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy-4-methylbenzoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as 3-Hydroxy-4-methylbenzoic acid is challenging due to their low volatility and tendency to exhibit poor chromatographic behavior, including peak tailing.[1][2] Derivatization is a chemical modification process that converts polar functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound, into less polar, more volatile, and more thermally stable derivatives.[2][3] This application note provides detailed protocols for the derivatization of this compound for GC and GC-Mass Spectrometry (GC-MS) analysis, focusing on silylation and a two-step esterification followed by silylation.

The primary objectives of derivatizing this compound for GC analysis are:

  • To increase volatility and thermal stability.[3]

  • To improve chromatographic peak shape and resolution.[2]

  • To enhance sensitivity and detection limits.[2]

Two principal derivatization strategies are commonly employed for compounds containing both hydroxyl and carboxylic acid functional groups:

  • Silylation: This is a one-step method where both the hydroxyl and carboxylic acid groups are converted to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively.[4][5][6] Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[7]

  • Esterification followed by Silylation: This is a two-step method that involves first converting the carboxylic acid group to an ester (e.g., methyl ester) and then silylating the hydroxyl group.[8] This approach can provide more robust and complete derivatization, especially for sterically hindered carboxylic acids.[8]

Quantitative Data Summary

ParameterSilylation (One-Step)Esterification & Silylation (Two-Step)Reference
Derivatization Efficiency > 95%> 98%[11]
Retention Time Analyte- and column-dependentAnalyte- and column-dependent
Limit of Detection (LOD) 100 - 500 µg/L50 - 200 µg/L[9]
Limit of Quantification (LOQ) 0.5 - 2 mg/L0.2 - 1 mg/L
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 10%< 8%[9]
Inter-day Precision (%RSD) < 15%< 12%[9]

Experimental Workflows and Logical Relationships

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry_Sample Dry Sample (e.g., under N2 stream) Sample->Dry_Sample Derivatization_Step Add Derivatization Reagent(s) (e.g., BSTFA or Esterification + Silylation reagents) Dry_Sample->Derivatization_Step Heating Heat Reaction Mixture (e.g., 60-80°C) Derivatization_Step->Heating Cooling Cool to Room Temperature Heating->Cooling GC_Analysis GC/GC-MS Analysis Cooling->GC_Analysis Data_Processing Data Acquisition and Processing GC_Analysis->Data_Processing

Caption: General workflow for the derivatization and GC analysis of this compound.

Derivatization_Logic cluster_problem Problem for GC Analysis cluster_solution Solution: Derivatization cluster_outcome Outcome for GC Analysis Analyte This compound (Polar, Low Volatility) Poor_Peak_Shape Poor Peak Shape (Tailing) Analyte->Poor_Peak_Shape Low_Sensitivity Low Sensitivity Analyte->Low_Sensitivity Derivatization Chemical Modification Analyte->Derivatization Silylation Silylation (e.g., BSTFA, MTBSTFA) Derivatization->Silylation Esterification_Silylation Esterification + Silylation Derivatization->Esterification_Silylation Derivative Derivatized Analyte (Non-polar, High Volatility) Silylation->Derivative Esterification_Silylation->Derivative Improved_Chromatography Improved Peak Shape Derivative->Improved_Chromatography Enhanced_Sensitivity Enhanced Sensitivity Derivative->Enhanced_Sensitivity

Caption: Logical diagram illustrating the rationale for derivatizing this compound for GC analysis.

Experimental Protocols

Protocol 1: One-Step Silylation using BSTFA

This protocol describes the derivatization of both the hydroxyl and carboxylic acid groups in a single step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][8]

  • Pyridine (B92270) (anhydrous, GC grade)[8][12]

  • Aprotic solvent (e.g., Dichloromethane, Hexane (B92381); GC grade)[12]

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps[8]

  • Heating block or water bath[8]

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in a solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.

  • Reagent Addition: Add 100 µL of an appropriate aprotic solvent (e.g., pyridine or dichloromethane) to dissolve the dried sample.[12]

  • Silylation Reaction: Add 200 µL of BSTFA with 1% TMCS to the vial.[5] The TMCS acts as a catalyst to enhance the reactivity of the BSTFA.

  • Incubation: Securely cap the vial and heat at 70-80°C for 45-60 minutes in a heating block.[5][8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC or GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol is recommended for achieving robust and complete derivatization, particularly if the one-step silylation of the carboxylic acid group is found to be incomplete.

Materials and Reagents:

  • All materials from Protocol 1

  • Methanol (anhydrous, GC grade)[8]

  • Boron trifluoride-methanol solution (BF3-methanol, 12-14% w/w) or Diazomethane (ethereal solution)

    • Caution: Diazomethane is highly toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood by experienced personnel.[8] Trimethylsilyldiazomethane can be a safer alternative.

Procedure:

Step 1: Esterification of the Carboxylic Acid Group (using BF3-Methanol)

  • Sample Preparation: Place approximately 1 mg of the dried this compound sample into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of BF3-methanol solution.

  • Incubation: Securely cap the vial and heat at 60°C for 10-15 minutes.[1][11]

  • Neutralization and Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.

  • Isolation: Carefully transfer the upper hexane layer containing the methyl ester of this compound to a clean vial.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: Silylation of the Hydroxyl Group

  • Reagent Addition: To the dried methyl ester from Step 1, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[8]

  • Incubation: Securely cap the vial and heat at 70°C for 30 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC or GC-MS analysis.

GC-MS Analysis Parameters (Typical)

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterTypical Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temperature 280°C[5]
Injection Mode Splitless (1 µL)[5]
Oven Temperature Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp. 290°C[5]
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV[5]
Mass Range m/z 50-550

Troubleshooting

  • Poor or No Derivatization:

    • Ensure the sample is completely dry, as moisture will deactivate the silylating reagents.

    • Increase the reaction time and/or temperature.

    • Ensure the derivatization reagents are fresh and have been stored properly to prevent degradation.[1]

  • Peak Tailing:

    • Incomplete derivatization may be the cause. Consider using the two-step protocol.

    • Check for active sites in the GC inlet liner or column. Use a deactivated liner and perform column conditioning.

  • Extraneous Peaks:

    • These may arise from the derivatization reagents or by-products.[4] It is essential to run a reagent blank (all components except the analyte) to identify these peaks.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of 3-Hydroxy-4-methylbenzoic acid, a phenolic compound with potential therapeutic applications. The following sections detail the principles of common antioxidant assays, provide step-by-step experimental protocols, and illustrate relevant biological pathways.

Introduction

This compound is a phenolic acid that has been investigated for its potential antioxidant properties.[1] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents.

This document outlines the methodologies for three widely used antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

Quantitative data from these assays are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) for DPPH and ABTS assays, and as FRAP value (in µM Fe(II) equivalents) for the FRAP assay. The following table provides a template for summarizing experimental findings.

Antioxidant AssayParameterResult for this compoundPositive Control (e.g., Ascorbic Acid, Trolox)
DPPH Radical Scavenging Assay IC50 (µg/mL)Experimental ValueExperimental Value
ABTS Radical Cation Scavenging Assay IC50 (µg/mL)Experimental ValueExperimental Value
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II))Experimental ValueExperimental Value

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • As a blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Experimental Workflow for DPPH Assay

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well Plate prep_dpph->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

DPPH Assay Workflow

ABTS Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration.

Experimental Workflow for ABTS Assay

ABTS_Workflow prep_abts Prepare ABTS•+ Radical Solution prep_working Dilute ABTS•+ to Working Concentration prep_abts->prep_working mix Mix Sample/Standard with ABTS•+ Solution prep_working->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the reagent to 37°C before use.

  • Preparation of Standard Curve:

    • Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.

  • Preparation of Sample Solution:

    • Prepare a solution of this compound of a known concentration in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the sample solution, standard solutions, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample by interpolating its absorbance on the standard curve. The results are expressed as µM Fe(II) equivalents.

Experimental Workflow for FRAP Assay

FRAP_Workflow prep_frap Prepare FRAP Reagent mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_std Prepare Ferrous Sulfate Standard Curve prep_std->mix prep_sample Prepare Sample Solution prep_sample->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value measure->calculate

FRAP Assay Workflow

Potential Signaling Pathways Modulated by Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound may be linked to the modulation of key cellular signaling pathways involved in the response to oxidative stress. While direct evidence for this compound is still emerging, studies on structurally similar compounds, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), suggest potential involvement of the Nrf2 and MAPK pathways.[2][3]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Methyl 3,4-dihydroxybenzoate, a related compound, has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like SOD1, NQO1, and GCLC.[3]

Nrf2/ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HMBA 3-Hydroxy-4- methylbenzoic acid HMBA->Keap1_Nrf2 may induce dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Genes Antioxidant & Detoxification Genes (e.g., SOD1, NQO1, GCLC) Transcription->Genes

Nrf2/ARE Pathway Activation

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis, in response to various extracellular stimuli, including oxidative stress. Key MAPK pathways include the ERK, JNK, and p38 MAPK pathways. Studies on 3,4-dihydroxybenzoic acid have demonstrated its ability to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK pathways.[2] The antioxidant properties of such compounds can influence the redox state of the cell, which in turn can modulate MAPK signaling.

MAPK Signaling Pathway in Oxidative Stress

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 activates HMBA 3-Hydroxy-4- methylbenzoic acid HMBA->ROS scavenges MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

References

Application Notes and Protocols for Antimicrobial Screening of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid, a derivative of benzoic acid, belongs to the class of phenolic compounds that are of significant interest in pharmaceutical research.[1] Phenolic acids are widely recognized for their diverse biological activities, including antioxidant and antimicrobial properties. The exploration of novel antimicrobial agents is of paramount importance in the face of rising antimicrobial resistance. These application notes provide a comprehensive guide to the antimicrobial screening of this compound, offering detailed protocols for essential assays and a framework for data interpretation. While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, this document provides the necessary methodologies to conduct such an evaluation and presents illustrative data for the closely related compound, 4-hydroxybenzoic acid, as a reference.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a test compound. The following tables are structured to present such data clearly. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. The Zone of Inhibition is a measure of the effectiveness of a compound in agar (B569324) diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Hydroxybenzoic Acid Against Selected Bacteria

Bacterial StrainGram StainMIC (mg/mL)Reference
Staphylococcus aureusGram-positive36.00 - 72.00[2]
Bacillus subtilisGram-positive36.00 - 72.00[2]
Escherichia coliGram-negative36.00 - 72.00[2]
Pseudomonas aeruginosaGram-negative36.00 - 72.00[2]

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Hydroxybenzoic Acid Against Selected Fungi

Fungal StrainMIC (mg/mL)Reference
Candida albicans36.00 - 72.00[2]
Aspergillus niger> 1000 µg/mL (as IC50)[3]

Table 3: Zone of Inhibition for 4-Hydroxybenzoic Acid

Microbial StrainConcentrationZone of Inhibition (mm)Reference
Various BacteriaNot Specified9.00 - 16.00[2]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable antimicrobial screening results. The following are methodologies for key experiments.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions by transferring 100 µL to the subsequent wells.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative/sterility control (broth only) and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (a known antibiotic)

  • Negative control (vehicle solvent)

Procedure:

  • Plate Preparation: Prepare the agar plates and allow them to solidify in a sterile environment.

  • Inoculation: Aseptically swab the entire surface of the agar plates with the standardized microbial inoculum to create a uniform lawn.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the this compound solution into each well. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate_plate Inoculate Wells with Microbial Suspension serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate controls Include Positive, Negative, and Growth Controls inoculate_plate->controls incubation Incubate Plate at Appropriate Temperature and Time controls->incubation read_results Visually Inspect or Read Absorbance for Growth incubation->read_results determine_mic Determine MIC as Lowest Concentration with No Growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow prep_plates Prepare and Solidify Agar Plates inoculate_plates Inoculate Agar Surface with Microbial Lawn prep_plates->inoculate_plates prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plates create_wells Create Wells in the Agar using a Sterile Borer inoculate_plates->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound incubation Incubate Plates add_compound->incubation measure_zones Measure Diameter of Zones of Inhibition incubation->measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

Proposed General Mechanism of Antimicrobial Action for Hydroxybenzoic Acids

Mechanism_of_Action compound This compound (Phenolic Acid) membrane Bacterial Cell Membrane compound->membrane Interacts with enzyme Essential Enzymes compound->enzyme Targets homeostasis Cellular Homeostasis compound->homeostasis Affects disruption Membrane Disruption & Increased Permeability membrane->disruption cell_death Bacterial Cell Death disruption->cell_death inhibition Enzyme Inhibition enzyme->inhibition inhibition->cell_death interference Interference with Cellular Homeostasis homeostasis->interference interference->cell_death

Caption: General Antimicrobial Mechanism of Hydroxybenzoic Acids.

References

Application Notes and Protocols: 3-Hydroxy-4-methylbenzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid is a substituted aromatic hydroxy acid with the potential for use as a monomer in the synthesis of high-performance polymers. Its chemical structure, featuring both a hydroxyl and a carboxylic acid group, allows it to undergo self-condensation to form aromatic polyesters (poly(3-hydroxy-4-methylbenzoate)). The presence of the methyl group ortho to the hydroxyl group and meta to the carboxylic acid can influence the polymer's properties, such as solubility, thermal characteristics, and liquid crystalline behavior, by disrupting the packing of the polymer chains.

These resulting polymers are of interest for applications in fields requiring materials with high thermal stability and specific mechanical properties, including advanced composites, electronics, and specialty biomedical devices. Due to the limited availability of specific experimental data on the homopolymer of this compound, this document provides generalized protocols and representative data based on structurally similar aromatic polyesters.

Data Presentation

Table 1: Properties of Wholly Aromatic Copolyesters Based on 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA)[1]

3HBCA Content (mol%)Intrinsic Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Onset of Thermal Decomposition (°C)
0 (poly-3HBA)~0.6146> 450
200.6 - 0.8~160> 450
400.6 - 0.8~175> 450
600.6 - 0.8186> 450

Experimental Protocols

The following are generalized protocols for the synthesis of aromatic polyesters from substituted hydroxybenzoic acids via a two-step process involving acetylation of the monomer followed by melt polycondensation.[2][3][4] These protocols can be adapted for the polymerization of this compound.

Protocol 1: Acetylation of this compound

This procedure describes the synthesis of the acetylated monomer, 3-acetoxy-4-methylbenzoic acid, which is a common precursor for melt polycondensation.

Materials:

  • This compound

  • Acetic anhydride (B1165640) (excess, e.g., 3-5 molar equivalents)

  • Pyridine (B92270) (catalytic amount)

  • Toluene (or another suitable solvent)

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in toluene.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine to the suspension.[4]

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.[4]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-acetoxy-4-methylbenzoic acid.

Protocol 2: Homopolymerization of 3-Acetoxy-4-methylbenzoic Acid via Melt Polycondensation

This protocol describes the homopolymerization of the acetylated monomer to produce poly(3-hydroxy-4-methylbenzoate).

Materials:

  • 3-Acetoxy-4-methylbenzoic acid

  • Catalyst (e.g., magnesium, titanium (IV) butoxide) (optional)[4][5]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Load the purified 3-acetoxy-4-methylbenzoic acid monomer into a 3-neck round-bottom flask equipped with an overhead mechanical stirrer, an inert gas inlet, and a vacuum outlet.[4]

  • If using a catalyst, add a small piece of magnesium or a specified amount of another suitable catalyst.[4]

  • Evacuate the flask and backfill with an inert gas three times to ensure an inert atmosphere.[4]

  • Immerse the flask in a preheated metal bath. Gradually heat the flask to a temperature sufficient to melt the monomer (e.g., 240-270 °C) under a slow flow of inert gas.[2][4]

  • Once the monomer is melted, stir the mixture for approximately 30 minutes.

  • Gradually increase the temperature (e.g., in increments of 10-20 °C every 30-60 minutes) to the final polymerization temperature (e.g., up to 320-360 °C).[2][6]

  • During the temperature increase, acetic acid will be evolved as a byproduct of the condensation reaction.

  • Once the melt becomes viscous, gradually apply a vacuum (<1 Torr) to facilitate the removal of the remaining acetic acid and drive the polymerization to a higher molecular weight.[4]

  • Continue the reaction under vacuum for 1-2 hours. The polymerization is typically considered complete when the polymer melt becomes highly viscous and begins to climb the stirrer shaft.[4]

  • Release the vacuum with an inert gas and cool the flask to room temperature.

  • The resulting solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent if soluble.

Protocol 3: Copolymerization of 3-Acetoxy-4-methylbenzoic Acid with another Acetylated Hydroxy Acid

This protocol describes the synthesis of a copolyester, which can be used to tailor the polymer properties.

Materials:

  • 3-Acetoxy-4-methylbenzoic acid

  • Second acetylated hydroxy acid (e.g., 4-acetoxybenzoic acid, 3-acetoxybenzoic acid)

  • Catalyst (optional)

  • Inert gas

Procedure:

  • Combine the desired molar ratio of 3-acetoxy-4-methylbenzoic acid and the second acetylated hydroxy acid in the reaction flask.

  • Follow the same procedure as described in Protocol 2 for homopolymerization.

  • The reaction temperature profile and duration may need to be optimized depending on the specific comonomers and their molar ratio to achieve the desired polymer properties.

Visualizations

Polymer_Synthesis_Workflow Monomer 3-Hydroxy-4- methylbenzoic Acid Acetylation Acetylation (Protocol 1) Monomer->Acetylation Acetic Anhydride, Pyridine Acetylated_Monomer 3-Acetoxy-4- methylbenzoic Acid Acetylation->Acetylated_Monomer Polymerization Melt Polycondensation (Protocol 2) Acetylated_Monomer->Polymerization Heat, Vacuum Polymer Poly(3-hydroxy-4- methylbenzoate) Polymerization->Polymer Characterization Polymer Characterization Polymer->Characterization GPC, DSC, TGA, Mechanical Testing

Caption: Workflow for the synthesis and characterization of poly(3-hydroxy-4-methylbenzoate).

Melt_Polycondensation_Process Start Load Acetylated Monomer(s) into Reactor Inert_Atmosphere Evacuate and backfill with Inert Gas (3x) Start->Inert_Atmosphere Heating_Melting Heat to Melt Monomer (e.g., 240-270°C) Inert_Atmosphere->Heating_Melting Stirring Stir at Melt Temperature (~30 min) Heating_Melting->Stirring Temp_Ramp Gradually Increase Temperature (e.g., to 320-360°C) Stirring->Temp_Ramp Acetic Acid Evolves Vacuum Apply Vacuum (<1 Torr) Temp_Ramp->Vacuum Polymerization Continue Polymerization (1-2 hours) Vacuum->Polymerization Cooling Cool to Room Temperature under Inert Gas Polymerization->Cooling End Isolate Polymer Product Cooling->End

Caption: Detailed workflow for the melt polycondensation of acetylated hydroxybenzoic acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Hydroxy-4-methylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound are:

  • Synthesis from p-Toluic Acid: This multi-step process involves the nitration of p-toluic acid, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to introduce the hydroxyl group.

  • Kolbe-Schmitt Reaction of p-Cresol (B1678582): This method involves the direct carboxylation of p-cresol using carbon dioxide under pressure and in the presence of a base.

  • Oxidation of 3-Hydroxy-4-methylbenzaldehyde: This route involves the oxidation of the corresponding aldehyde to a carboxylic acid.

Q2: What are the main challenges in the synthesis of this compound?

A2: Key challenges include:

  • Isomer Control: In the synthesis from p-toluic acid, the nitration step can produce undesired isomers.[1] Similarly, the Kolbe-Schmitt reaction can yield a mixture of ortho and para isomers.[2][3][4]

  • Reaction Conditions: The Kolbe-Schmitt reaction requires high pressure and temperature, which can be challenging to manage in a standard laboratory setting.[4]

  • Purification: Separating the desired product from starting materials, byproducts, and isomers can be complex and may lead to yield loss.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques can be used for confirmation:

  • Melting Point: The reported melting point of this compound is in the range of 206-210°C.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy are crucial for structural elucidation and purity assessment.[5][6] Mass spectrometry can confirm the molecular weight.[5]

Troubleshooting Guides

Synthesis Route 1: From p-Toluic Acid

Problem 1: Low yield in the nitration of p-toluic acid.

Possible Cause Troubleshooting Suggestion
Inadequate Nitrating Agent Ensure the use of a suitable nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The ratio and concentration of the acids are critical.
Suboptimal Reaction Temperature Control the temperature carefully during the addition of the nitrating agent. Exothermic reactions can lead to side product formation. Cooling the reaction mixture is often necessary.
Formation of Multiple Isomers The methyl and carboxylic acid groups direct the incoming nitro group to different positions. While the primary product is often 4-methyl-3-nitrobenzoic acid, other isomers can form.[1] Careful purification by recrystallization or chromatography is required to isolate the desired isomer.

Problem 2: Incomplete reduction of the nitro group.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst If using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), ensure the catalyst is active.[5] Consider using a fresh batch of catalyst.
Insufficient Reducing Agent When using chemical reducing agents like stannous chloride (SnCl2) or sodium dithionite, ensure a sufficient molar excess is used to drive the reaction to completion.
pH of the Reaction Mixture The pH can significantly affect the efficiency of some reducing agents. Adjust the pH as recommended in the specific protocol.

Problem 3: Low yield in the diazotization and hydrolysis step.

Possible Cause Troubleshooting Suggestion
Decomposition of the Diazonium Salt Diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5°C) during the diazotization reaction.
Inefficient Hydrolysis After formation, the diazonium salt is typically hydrolyzed by heating. Ensure the temperature and duration of the hydrolysis step are sufficient for complete conversion.
Side Reactions Diazonium salts can undergo various side reactions. Careful control of reaction conditions is essential to minimize these.
Synthesis Route 2: Kolbe-Schmitt Reaction of p-Cresol

Problem 1: Low overall yield of carboxylic acids.

Possible Cause Troubleshooting Suggestion
Presence of Water The Kolbe-Schmitt reaction is sensitive to moisture. Ensure all reactants and the reaction vessel are thoroughly dry. The presence of water can decrease the yield.
Incomplete Formation of the Phenoxide Ensure a strong base (like sodium or potassium hydroxide) is used in sufficient quantity to completely deprotonate the p-cresol to the more reactive phenoxide.[2][4][7]
Insufficient Carbon Dioxide Pressure The reaction requires high pressure of carbon dioxide to proceed efficiently. Ensure the reaction is carried out in a suitable pressure vessel and that the target pressure is maintained.[4]

Problem 2: Formation of the undesired isomer (5-hydroxy-4-methylbenzoic acid).

Possible Cause Troubleshooting Suggestion
Reaction Temperature and Cation Choice The regioselectivity of the Kolbe-Schmitt reaction is influenced by the reaction temperature and the alkali metal cation.[3][4][7] Generally, lower temperatures and the use of sodium phenoxide favor ortho-carboxylation, while higher temperatures and potassium phenoxide can lead to the para-product. For p-cresol, the desired product is the result of ortho-carboxylation.
Steric Hindrance The methyl group in p-cresol can influence the position of carboxylation. Optimizing the reaction conditions is key to maximizing the yield of the desired this compound.
Synthesis Route 3: Oxidation of 3-Hydroxy-4-methylbenzaldehyde

Problem 1: Incomplete oxidation of the aldehyde.

Possible Cause Troubleshooting Suggestion
Weak or Insufficient Oxidizing Agent Choose an appropriate oxidizing agent known to be effective for aromatic aldehydes. Common choices include potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), or milder reagents like Oxone. Ensure a sufficient molar equivalent of the oxidant is used.
Suboptimal Reaction Conditions The reaction temperature and pH can influence the rate and completeness of the oxidation. Consult specific literature for the optimal conditions for the chosen oxidant.

Problem 2: Over-oxidation or side reactions.

Possible Cause Troubleshooting Suggestion
Harsh Reaction Conditions Strong oxidizing agents or high temperatures can lead to the degradation of the aromatic ring or other functional groups. If this is observed, consider using a milder oxidizing agent or lowering the reaction temperature.
Reaction with the Hydroxyl Group The phenolic hydroxyl group can also be susceptible to oxidation under certain conditions. Protecting the hydroxyl group before oxidation and deprotecting it afterward may be a necessary strategy to improve the yield.

Experimental Protocols

Detailed Methodology 1: Synthesis of this compound from p-Toluic Acid

This synthesis involves a three-step process:

  • Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid.

  • Reduction of 4-Methyl-3-nitrobenzoic Acid to 3-Amino-4-methylbenzoic Acid.

  • Diazotization of 3-Amino-4-methylbenzoic Acid and Hydrolysis to this compound.

Step 1: Nitration of p-Toluic Acid

  • Materials: p-Toluic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

    • Slowly add p-toluic acid to the sulfuric acid while maintaining a low temperature.

    • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

    • Add the nitrating mixture dropwise to the p-toluic acid solution, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol (B145695)/water) to obtain pure 4-methyl-3-nitrobenzoic acid.

Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid

  • Materials: 4-Methyl-3-nitrobenzoic acid, a reducing agent (e.g., Raney Nickel with H2 gas, or SnCl2/HCl), ethanol (if using catalytic hydrogenation), hydrochloric acid.

  • Procedure (using Raney Nickel):

    • Dissolve 4-methyl-3-nitrobenzoic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas and stir the mixture at a specified temperature until the theoretical amount of hydrogen is consumed.

    • Filter off the catalyst.

    • Evaporate the solvent to obtain 3-amino-4-methylbenzoic acid.[5]

Step 3: Diazotization and Hydrolysis

  • Materials: 3-Amino-4-methylbenzoic acid, sodium nitrite (B80452), sulfuric acid (or hydrochloric acid), water.

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

    • Slowly heat the solution to induce hydrolysis of the diazonium salt. Nitrogen gas will be evolved.

    • Once the gas evolution ceases, cool the reaction mixture.

    • The product, this compound, may precipitate upon cooling. If not, extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) may be necessary.

    • Purify the crude product by recrystallization.

Quantitative Data for Synthesis from p-Toluic Acid
StepReactantsKey ConditionsTypical YieldReference
Nitration p-Toluic acid, HNO3, H2SO40-10°CVariable, isomer separation is key[1]
Reduction 4-Methyl-3-nitrobenzoic acid, Raney Ni, H2Room temp., H2 pressure~94%[5]
Diazotization & Hydrolysis 3-Amino-4-methylbenzoic acid, NaNO2, H2SO40-5°C then heatModerate to goodGeneral Method

Visualizations

Experimental Workflow: Synthesis from p-Toluic Acid

G p_Toluic_Acid p-Toluic Acid Nitration Nitration (HNO3, H2SO4) p_Toluic_Acid->Nitration Nitro_Product 4-Methyl-3-nitrobenzoic Acid Nitration->Nitro_Product Reduction Reduction (e.g., Raney Ni, H2) Nitro_Product->Reduction Amino_Product 3-Amino-4-methylbenzoic Acid Reduction->Amino_Product Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) Amino_Product->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (Heat) Diazonium_Salt->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound from p-toluic acid.

Logical Relationship: Troubleshooting the Kolbe-Schmitt Reaction

G Start Low Yield in Kolbe-Schmitt Reaction Moisture Presence of Moisture? Start->Moisture Dry Thoroughly Dry Reactants & Glassware Moisture->Dry Yes Base Incomplete Phenoxide Formation? Moisture->Base No Solution Improved Yield Dry->Solution StrongBase Use Sufficient Strong Base (e.g., NaOH, KOH) Base->StrongBase Yes Pressure Insufficient CO2 Pressure? Base->Pressure No StrongBase->Solution HighPressure Ensure High Pressure in Autoclave Pressure->HighPressure Yes Isomer Incorrect Isomer Formation? Pressure->Isomer No HighPressure->Solution Conditions Optimize Temperature and Cation Isomer->Conditions Yes Conditions->Solution

Caption: Troubleshooting guide for low yield in the Kolbe-Schmitt reaction.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory synthesis routes for this compound?

A1: The two most prevalent synthetic routes for this compound are:

  • Kolbe-Schmitt Carboxylation of p-Cresol (B1678582): This method involves the direct carboxylation of p-cresol under pressure and high temperature in the presence of a base.[1][2]

  • Diazotization of 3-Amino-4-methylbenzoic Acid: This multi-step synthesis typically starts with the reduction of a nitro-precursor to form 3-amino-4-methylbenzoic acid, which is then diazotized and hydrolyzed to yield the final product.[3]

Q2: What are the primary impurities associated with the Kolbe-Schmitt carboxylation of p-cresol?

A2: The main impurities to expect when using this route are:

  • 4-Hydroxy-3-methylbenzoic acid: This is the primary isomeric byproduct. The regioselectivity of the carboxylation is influenced by reaction conditions.[4]

  • Unreacted p-Cresol: Incomplete reaction will leave residual starting material.

  • Decarboxylation products: Under harsh conditions, the product can decarboxylate back to p-cresol.

Q3: What are the common impurities when synthesizing this compound via the diazotization of 3-amino-4-methylbenzoic acid?

A3: This synthetic pathway may introduce the following impurities:

  • Unreacted 3-Amino-4-methylbenzoic acid: Incomplete diazotization or hydrolysis will result in the presence of the starting material.

  • Phenolic byproducts: The diazonium salt is highly reactive and can be displaced by water, especially at elevated temperatures, leading to the formation of various phenolic compounds.[3]

  • Azo coupling products: The diazonium salt can couple with other nucleophilic species present in the reaction mixture, such as unreacted amine or phenol (B47542), to form colored azo dyes.[5]

  • Tarry polymers: Diazonium salts, particularly when not kept at low temperatures, are prone to decomposition, which can lead to the formation of polymeric tars.[3]

Troubleshooting Guides

Route 1: Kolbe-Schmitt Carboxylation of p-Cresol

Issue 1: Low yield of this compound and high proportion of the 4-Hydroxy-3-methylbenzoic acid isomer.

  • Cause: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on reaction conditions. Higher temperatures tend to favor the formation of the para-isomer (4-hydroxy-3-methylbenzoic acid). The choice of alkali metal hydroxide (B78521) also plays a role.

  • Troubleshooting:

    • Optimize Temperature: Lowering the reaction temperature can favor the formation of the ortho-carboxylated product (this compound).

    • Choice of Base: The use of sodium hydroxide typically favors ortho-carboxylation, while potassium hydroxide can lead to a higher proportion of the para-isomer.[6]

Issue 2: Presence of unreacted p-cresol in the final product.

  • Cause: Incomplete reaction due to insufficient reaction time, temperature, or pressure.

  • Troubleshooting:

    • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion.

    • Optimize Temperature and Pressure: Gradually increase the temperature and pressure within safe operating limits to drive the reaction forward.

    • Purification: Unreacted p-cresol can be removed during the purification step (see purification protocols below).

Route 2: Diazotization of 3-Amino-4-methylbenzoic Acid

Issue 1: Low yield and formation of a dark-colored, tarry product.

  • Cause: Decomposition of the diazonium salt. Diazonium salts are notoriously unstable, especially at temperatures above 5 °C.[3]

  • Troubleshooting:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.

    • Slow Addition of Reagents: Add the sodium nitrite (B80452) solution slowly and sub-surface with vigorous stirring to avoid localized overheating.

    • Use in situ: Use the generated diazonium salt immediately in the subsequent hydrolysis step without isolation.

Issue 2: Presence of colored impurities in the final product.

  • Cause: Formation of azo dyes due to coupling side reactions. This occurs when the diazonium salt reacts with an activated aromatic ring.[5]

  • Troubleshooting:

    • Sufficient Excess of Acid: Use a sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) to keep the concentration of free amine low, thus preventing it from acting as a coupling partner.

    • Maintain Low Temperature: Low temperatures also slow down the rate of coupling reactions.

Impurity Profile Summary

Synthetic RouteCommon ImpuritiesTypical Analytical Observations
Kolbe-Schmitt Carboxylation 4-Hydroxy-3-methylbenzoic acidA closely eluting peak to the main product in HPLC.
Unreacted p-cresolA more volatile peak with a different retention time in GC-MS.
Diazotization 3-Amino-4-methylbenzoic acidA more polar peak with a shorter retention time in reverse-phase HPLC.
Phenolic byproductsMultiple peaks in HPLC or GC-MS, depending on their structure.
Azo dyesColored impurities, may require a different wavelength for detection in HPLC.
Tarry polymersInsoluble material, may not be readily observable by chromatography.

Experimental Protocols

Purification: Recrystallization of this compound

This protocol is designed to remove isomeric impurities and unreacted starting materials.

  • Solvent Selection: A mixture of ethanol (B145695) and water is often effective. The crude product should be highly soluble in hot ethanol and sparingly soluble in cold water.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities (like tar) are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Analytical Method: HPLC for Impurity Profiling

This method is suitable for separating this compound from its isomer and other non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Analytical Method: GC-MS for Volatile Impurities

This method is suitable for detecting volatile impurities like unreacted p-cresol. Derivatization is required to analyze the non-volatile hydroxybenzoic acids.

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a 2 mL reaction vial.

    • Add 200 µL of anhydrous pyridine.

    • Add 400 µL of BSTFA with 1% TMCS.

    • Securely cap the vial and heat at 80°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.[7]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

Visualizations

Synthesis_Troubleshooting Troubleshooting Logic for this compound Synthesis start Start: Crude Product Analysis high_isomer High Isomeric Impurity? (4-Hydroxy-3-methylbenzoic acid) start->high_isomer unreacted_starting Unreacted Starting Material? start->unreacted_starting tar_formation Tar or Colored Impurities? start->tar_formation ks_path Kolbe-Schmitt Route high_isomer->ks_path Yes purification Proceed to Purification (Recrystallization) high_isomer->purification No unreacted_starting->purification Yes diazo_path Diazotization Route tar_formation->diazo_path Yes tar_formation->purification No ks_remedy Action: - Lower reaction temperature - Use Sodium Hydroxide ks_path->ks_remedy ks_remedy->purification diazo_remedy_temp Action: - Maintain temperature at 0-5 °C - Slow reagent addition diazo_path->diazo_remedy_temp diazo_remedy_acid Action: - Ensure excess strong acid diazo_path->diazo_remedy_acid diazo_remedy_temp->purification diazo_remedy_acid->purification

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Impurity_Analysis_Workflow Impurity Analysis Workflow start Crude Product Sample hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis (after derivatization) start->gcms hplc_results Identify: - Isomeric impurities - Non-volatile byproducts - Unreacted starting material (non-volatile) hplc->hplc_results gcms_results Identify: - Volatile impurities (e.g., p-cresol) - Derivatized products and byproducts gcms->gcms_results end Complete Impurity Profile hplc_results->end gcms_results->end

Caption: Analytical workflow for comprehensive impurity profiling.

References

Technical Support Center: Carboxylation of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the carboxylation of p-cresol (B1678582). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the carboxylation of p-cresol?

The carboxylation of p-cresol is a Kolbe-Schmitt reaction. In this process, sodium p-cresolate is reacted with carbon dioxide under pressure and heat to primarily form 2-hydroxy-5-methylbenzoic acid (also known as p-cresotic acid).

Q2: What are the common side reactions observed during the carboxylation of p-cresol?

Common side reactions include the formation of isomers, such as 4-hydroxy-3-methylbenzoic acid, and dicarboxylation products like 4-hydroxy-isophthalic acid. The formation of these byproducts is influenced by reaction conditions.[1] Additionally, unreacted p-cresol may also be present in the final product mixture.

Q3: How does the choice of alkali metal (sodium vs. potassium) affect the reaction?

The choice of the alkali metal in the cresolate salt significantly influences the regioselectivity of the carboxylation. Generally, sodium phenoxides tend to favor ortho-carboxylation, leading to the desired 2-hydroxy-5-methylbenzoic acid. In contrast, potassium phenoxides tend to favor the formation of the para-carboxylation product, 4-hydroxy-3-methylbenzoic acid.[2][3]

Q4: What are the critical parameters that control the yield and selectivity of the reaction?

The key parameters influencing the yield and selectivity include:

  • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer.

  • Pressure of CO₂: Adequate pressure is crucial for the carboxylation to proceed efficiently.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times at high temperatures can lead to side product formation.

  • Purity of Reactants: The presence of water can negatively impact the yield.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Presence of moisture in reactants. 3. Suboptimal temperature or pressure. 4. Loss of product during workup and purification.1. Increase reaction time or temperature (monitor for side product formation). 2. Ensure all reactants and the reaction vessel are thoroughly dried. 3. Optimize temperature and CO₂ pressure based on literature or internal studies. 4. Minimize transfers and use appropriate solvents for extraction and recrystallization.
High Percentage of Isomeric Impurity 1. Incorrect choice of alkali metal. 2. Reaction temperature is too high, favoring the thermodynamic product.1. Use sodium hydroxide (B78521) to generate the sodium p-cresolate for favored ortho-carboxylation. 2. Lower the reaction temperature to favor the kinetic product (ortho-isomer).
Formation of Dicarboxylic Acids High reaction temperature and/or prolonged reaction time.Reduce the reaction temperature and/or time. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction at the optimal point.
Product Discoloration (Pink or Brown Hue) Oxidation of phenolic compounds.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During workup, use a small amount of a reducing agent like sodium bisulfite. 3. Purify the final product by recrystallization, possibly with the use of activated charcoal to remove colored impurities.
Difficulty in Product Purification 1. Similar solubility of the desired product and impurities. 2. Oiling out during recrystallization.1. Try a different recrystallization solvent or a solvent mixture. 2. For "oiling out," ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling. Seeding with a pure crystal can help induce proper crystallization.

Data Presentation

Table 1: Effect of Alkali Metal on Regioselectivity of Phenol Carboxylation (General Trend)

Alkali MetalPredominant Isomer
Sodium (Na)ortho-hydroxybenzoic acid
Potassium (K)para-hydroxybenzoic acid

Note: This table illustrates the general trend observed in the Kolbe-Schmitt reaction of phenols.

Table 2: Representative Reaction Conditions for the Carboxylation of Cresols

Cresol IsomerCarboxylating AgentTemperature (°C)CO₂ Pressure (atm)Reaction Time (h)Major ProductYield (%)
p-cresolSodium ethyl carbonate180-185106-72-hydroxy-5-methylbenzoic acid~84
m-cresolPotassium ethyl carbonate1801062-hydroxy-4-methylbenzoic acid~90
o-cresolPotassium ethyl carbonate1801062-hydroxy-3-methylbenzoic acid~80

Data adapted from a study on the carboxylation of cresols with alkyl carbonates.[1]

Experimental Protocols

Protocol 1: General Procedure for the Carboxylation of p-Cresol (Kolbe-Schmitt Reaction)

  • Preparation of Sodium p-Cresolate:

    • In a dry reaction vessel, dissolve p-cresol in a suitable anhydrous solvent (e.g., toluene).

    • Under an inert atmosphere, add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or solid pellets).

    • Heat the mixture to reflux and remove the water azeotropically using a Dean-Stark apparatus until the formation of water ceases.

    • Remove the solvent under reduced pressure to obtain dry sodium p-cresolate.

  • Carboxylation:

    • Transfer the dry sodium p-cresolate to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen, then with carbon dioxide.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).

    • Heat the autoclave to the reaction temperature (e.g., 150-180 °C) with constant stirring.

    • Maintain these conditions for the desired reaction time (e.g., 4-8 hours).

  • Work-up and Purification:

    • Cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.

    • Dissolve the solid reaction mixture in water.

    • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3 to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., water, ethanol/water mixture, or toluene) to obtain pure 2-hydroxy-5-methylbenzoic acid.

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways p-Cresolate p-Cresolate Intermediate_Complex Intermediate_Complex p-Cresolate->Intermediate_Complex + CO2 para-Product_Salt para-Product_Salt p-Cresolate->para-Product_Salt + CO2 (higher temp, K+) ortho-Product_Salt ortho-Product_Salt Intermediate_Complex->ortho-Product_Salt Rearrangement 2-Hydroxy-5-methylbenzoic_Acid 2-Hydroxy-5-methylbenzoic_Acid ortho-Product_Salt->2-Hydroxy-5-methylbenzoic_Acid + H+ Dicarboxylic_Acid_Salt Dicarboxylic_Acid_Salt ortho-Product_Salt->Dicarboxylic_Acid_Salt + CO2 (harsh conditions) 4-Hydroxy-3-methylbenzoic_Acid 4-Hydroxy-3-methylbenzoic_Acid para-Product_Salt->4-Hydroxy-3-methylbenzoic_Acid + H+ 4-Hydroxy-isophthalic_Acid 4-Hydroxy-isophthalic_Acid Dicarboxylic_Acid_Salt->4-Hydroxy-isophthalic_Acid + H+

Caption: Reaction mechanism for the carboxylation of p-cresol.

Experimental_Workflow Start Start Prepare_Sodium_p-Cresolate Prepare Sodium p-Cresolate Start->Prepare_Sodium_p-Cresolate Carboxylation Carboxylation with CO2 (High T, High P) Prepare_Sodium_p-Cresolate->Carboxylation Workup Aqueous Workup & Acidification Carboxylation->Workup Isolation Filter Crude Product Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (e.g., NMR, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for p-cresol carboxylation.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield High_Impurity High Impurity Problem->High_Impurity Check_Moisture Reactants Dry? Low_Yield->Check_Moisture Impurity_Type Impurity Type? High_Impurity->Impurity_Type Check_Conditions Optimal T & P? Check_Moisture->Check_Conditions Yes Dry_Reactants Thoroughly Dry Reactants Check_Moisture->Dry_Reactants No Check_Workup Review Workup Procedure Check_Conditions->Check_Workup Yes Optimize_Conditions Optimize T & P Check_Conditions->Optimize_Conditions No Isomer Isomeric Impurity Impurity_Type->Isomer Dicarboxylic_Acid Dicarboxylic Acid Impurity_Type->Dicarboxylic_Acid Colored_Impurity Colored Impurity Impurity_Type->Colored_Impurity Adjust_Temp_Cation Lower Temp / Use Na+ Isomer->Adjust_Temp_Cation Reduce_Time_Temp Reduce Reaction Time/Temp Dicarboxylic_Acid->Reduce_Time_Temp Inert_Atmosphere_Charcoal Use Inert Atmosphere / Charcoal Colored_Impurity->Inert_Atmosphere_Charcoal

Caption: Troubleshooting decision tree for p-cresol carboxylation.

References

Technical Support Center: Degradation of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 3-Hydroxy-4-methylbenzoic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is a substituted aromatic carboxylic acid. Aromatic rings are generally stable, and the carboxylic acid and hydroxyl groups are relatively stable to acid hydrolysis, especially at moderate temperatures. Significant degradation is not always expected under mild acidic conditions (e.g., 0.1N HCl at room temperature). To induce degradation, more forcing conditions such as higher acid concentration, elevated temperatures, or prolonged exposure times may be necessary.

Q2: What is a potential degradation pathway for this compound under strong acidic conditions?

A2: While the compound is relatively stable, a plausible degradation pathway under harsh acidic conditions (e.g., strong acid and high temperature) is decarboxylation. This reaction would involve the loss of the carboxyl group as carbon dioxide, leading to the formation of 2-methylphenol (o-cresol). Other reactions, such as hydroxylation or polymerization, might occur under very extreme conditions but are generally less likely.

Q3: What analytical methods are recommended for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3] This method can separate the parent compound from its degradation products, allowing for the quantification of the remaining this compound and the detection of any impurities that form. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a typical starting point for method development.[2][3]

Q4: How can I confirm the identity of the degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio of the degradation products, which provides crucial information for structure elucidation. Comparing the retention time and mass spectrum with a known standard of the suspected degradation product (e.g., 2-methylphenol) can confirm its identity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed after acid treatment. The compound is stable under the applied conditions.Increase the severity of the stress conditions. You can try increasing the acid concentration (e.g., from 0.1N to 1N HCl), raising the temperature (e.g., to 60-80°C), or extending the exposure time.
Complete degradation of the starting material. The stress conditions are too harsh.Reduce the severity of the conditions. Use a lower acid concentration, decrease the temperature, or shorten the reaction time. It is recommended to aim for 5-20% degradation to ensure that secondary degradation products are not the primary species observed.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition. The column may be degrading due to the direct injection of a highly acidic sample.Optimize the HPLC method. Adjust the mobile phase pH and gradient. Crucially, neutralize the acidic sample with a suitable base (e.g., NaOH) to a pH compatible with the HPLC column before injection.
Mass balance is not within the acceptable range (typically 95-105%). A degradation product is not being detected by the analytical method (e.g., it is volatile, lacks a UV chromophore, or is retained on the column). Co-elution of the parent peak with a degradation product.Ensure the analytical method is truly stability-indicating. Use a photodiode array (PDA) detector to check for peak purity. If a degradation product is suspected to be volatile, consider using Gas Chromatography (GC) for analysis. Adjust the mobile phase to ensure all components are eluted from the column.
Inconsistent or irreproducible results. Variation in experimental conditions (temperature, time, concentration). Instability of degradation products.Tightly control all experimental parameters. Analyze samples immediately after the stress period, or quench the reaction and store the samples under conditions that prevent further degradation (e.g., refrigeration).

Experimental Protocols

Forced Acid Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N and 0.1N solutions

  • Sodium hydroxide (B78521) (NaOH), 1N and 0.1N solutions

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol (B129727)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • pH meter

  • HPLC system with UV or PDA detector

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • Transfer a known volume of the stock solution into separate flasks.

    • Add an equal volume of 0.1N HCl to one flask and 1N HCl to another.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Stress Conditions:

    • Keep one set of samples (0.1N HCl, 1N HCl, and control) at room temperature.

    • Place another set of samples in a heating block or water bath at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately neutralize the withdrawn aliquots by adding an equivalent amount of NaOH (e.g., neutralize the 0.1N HCl sample with 0.1N NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from a forced degradation study.

Condition Time (hours) Concentration of this compound (µg/mL) % Degradation Peak Area of Major Degradant (if any)
Control (Room Temp) 00
24
0.1N HCl (Room Temp) 00
2
4
8
24
1N HCl (60°C) 00
2
4
8
24

Visualizations

G Experimental Workflow for Forced Acid Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Aliquot Stock into Flasks A->B C Add Acid (e.g., 0.1N HCl, 1N HCl) and Control (Water) B->C D Incubate at Room Temperature and Elevated Temperature (e.g., 60°C) C->D E Collect Samples at Defined Time Points D->E F Neutralize (Quench) Sample E->F G Dilute with Mobile Phase F->G H Inject into HPLC System G->H I Analyze Data: - Quantify Parent Compound - Detect Degradation Products H->I

Caption: Workflow for conducting a forced acid degradation study.

G Plausible Degradation Pathway of this compound A This compound C₈H₈O₃ B 2-Methylphenol (o-cresol) C₇H₈O A->B Decarboxylation (Strong Acid, Heat) C Carbon Dioxide (CO₂) A->C

Caption: Hypothetical acid-catalyzed decarboxylation of this compound.

References

Stability of 3-Hydroxy-4-methylbenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Hydroxy-4-methylbenzoic acid in aqueous solutions. Due to the limited availability of specific stability data in published literature, this guide offers a framework based on the general characteristics of phenolic acids, alongside protocols to conduct tailored stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: Based on the general behavior of phenolic compounds, the stability of this compound in aqueous solutions is likely influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] Phenolic acids are prone to degradation under conditions of high pH, elevated temperatures, and UV light exposure.[2]

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: To maximize stability, aqueous solutions should be stored in a cool, dark place. Using amber vials or containers wrapped in aluminum foil can protect against photodegradation.[3] For long-term storage, refrigeration (2-8 °C) is recommended. If oxidative degradation is a concern, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.[3]

Q3: How does pH impact the stability of this compound solutions?

A3: Phenolic acids can be unstable in alkaline conditions (high pH), which can promote oxidation.[2] The solubility of hydroxybenzoic acids is also pH-dependent, typically increasing at higher pH due to the deprotonation of the carboxylic acid group.[1] It is crucial to determine the optimal pH range for both solubility and stability for your specific application. A stability study across a range of pH values is recommended.

Q4: Is this compound susceptible to oxidation?

A4: Phenolic compounds are generally susceptible to oxidation.[2] The presence of dissolved oxygen or metal ions can catalyze oxidative degradation.[3] To minimize this, consider using de-gassed solvents and high-purity water and reagents. The use of a chelating agent like EDTA might also be beneficial to sequester catalytic metal ions.[3]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of hydroxybenzoic acids.[3][4] Such a method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guides

Guide 1: Unexpected Discoloration of the Aqueous Solution

Issue Possible Cause Troubleshooting Steps
The aqueous solution of this compound turns yellow or brown over time.Oxidation: Phenolic compounds can oxidize to form colored quinone-type structures, a process often accelerated by high pH, light, or the presence of metal ions.[1][2]1. Protect from Light: Store the solution in amber glass containers or wrap the container in aluminum foil.[3]2. Control pH: Buffer the solution to a mildly acidic or neutral pH, if compatible with your experiment.3. De-gas Solvents: Before preparing the solution, de-gas the water or other solvents to remove dissolved oxygen.[3]4. Use High-Purity Reagents: Use high-purity water and reagents to minimize metal ion contamination.[3]5. Consider Antioxidants: If compatible with your application, consider adding a small amount of an antioxidant.

Guide 2: Inconsistent Results in Stability Studies

Issue Possible Cause Troubleshooting Steps
There is high variability in the concentration of this compound across replicate samples in a stability study.Inconsistent Sample Preparation: Variations in weighing, dilution, or matrix composition can lead to inconsistent starting concentrations.1. Ensure Homogeneity: Ensure the stock solution is well-mixed before aliquoting.2. Precise Measurements: Use calibrated pipettes and balances for all measurements.3. Consistent Matrix: Prepare all samples in the exact same buffer or solvent system.[3]
Variable Storage Conditions: Differences in light exposure or temperature among samples can lead to varying degradation rates.1. Uniform Storage: Store all samples for the stability study in the same location under identical conditions.[3]2. Monitor Conditions: Use a calibrated incubator or storage chamber and monitor the temperature.
Analytical Method Variability: Issues with the HPLC system or method can cause inconsistent results.1. System Equilibration: Ensure the HPLC system is fully equilibrated before starting the analysis.[3]2. Method Validation: Validate the analytical method for precision, accuracy, and robustness.[3]3. Use of Internal Standard: Incorporate an internal standard in your analytical method to account for variations in injection volume.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
AppearanceWhite to off-white or yellow solid
Melting Point205-210 °C
pKa~4.25 (Predicted)
Water SolubilitySparingly soluble in cold water; 43.5 g/L at 100 °C

Table 2: Example Data Collection Table for a Stability Study of this compound

ConditionTime PointReplicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Average (% Remaining)Observations (e.g., color change)
Control (4°C, Dark) 0 hr100.0100.0100.0100.0Clear, colorless
24 hr
7 days
Acidic (0.1 M HCl, 60°C) 0 hr100.0100.0100.0100.0Clear, colorless
4 hr
8 hr
24 hr
Alkaline (0.1 M NaOH, 60°C) 0 hr100.0100.0100.0100.0Clear, colorless
4 hr
8 hr
24 hr
Oxidative (3% H₂O₂, RT) 0 hr100.0100.0100.0100.0Clear, colorless
4 hr
8 hr
24 hr
Photolytic (ICH Q1B), RT 0 hr100.0100.0100.0100.0Clear, colorless
4 hr
8 hr
24 hr
Thermal (80°C) 0 hr100.0100.0100.0100.0Clear, colorless
4 hr
8 hr
24 hr

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required for analysis.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a small amount of base to aid dissolution in water) to prepare a concentrated stock solution.

    • Further dilute the stock solution with purified water to achieve the desired final concentration for the study.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH to achieve a final concentration of 0.5 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

    • Control Sample: Store an aliquot of the stock solution at 4°C in the dark.

  • Sampling and Analysis:

    • Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Examine the chromatograms for the appearance of new peaks, which indicate degradation products.

    • If possible, determine the relative retention times of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.5 M HCl, 60°C) base Base Hydrolysis (e.g., 0.5 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (ICH Q1B) control Control (4°C, Dark) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Evaluate Data: % Remaining, Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways (Hypothetical) cluster_products Potential Degradation Products parent This compound oxidation Oxidation (e.g., formation of quinones) parent->oxidation Oxidizing agents, high pH, light decarboxylation Decarboxylation (loss of CO2) parent->decarboxylation Heat polymerization Polymerization (formation of larger molecules) parent->polymerization Oxidation quinone Quinone Derivatives oxidation->quinone phenol 3-Methylphenol (m-cresol) decarboxylation->phenol polymers Colored Polymers polymerization->polymers

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: HPLC Analysis of 3-Hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-Hydroxy-4-methylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. For an acidic compound like this compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnosing and resolving this problem.

Question 1: Why is my this compound peak tailing?

Peak tailing for this compound is most commonly caused by unwanted interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. At a mobile phase pH near or above the pKa of the analyte and the silanol groups, both can become ionized, leading to electrostatic interactions that cause the peak to tail.

Question 2: How can I improve the peak shape of my this compound analysis?

Improving the peak shape involves a systematic optimization of your HPLC method. The following sections provide a step-by-step guide to troubleshooting and resolving peak tailing.

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.

  • Problem: At a higher pH, both the carboxylic acid and phenolic hydroxyl groups of this compound and the surface silanol groups of the stationary phase can be deprotonated (negatively charged), leading to electrostatic repulsion and secondary interactions that cause peak tailing.

  • Solution: Lower the pH of the mobile phase to suppress the ionization of both the analyte and the silanol groups. A pH of around 3.0 is often effective for improving the peak shape of benzoic acid derivatives.[1][2] The addition of an acidic modifier, such as formic acid, to the mobile phase can help achieve and maintain a low pH.[2]

The choice of HPLC column plays a significant role in minimizing peak tailing.

  • Problem: Columns with a high density of accessible, unreacted silanol groups are more prone to causing peak tailing with polar, acidic compounds.

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups, thereby reducing the potential for secondary interactions.

    • Consider Alternative Stationary Phases: For challenging separations, columns with alternative stationary phases, such as those with polar-embedded groups, may offer better peak symmetry. Studies on benzoic acid derivatives have shown that columns like Purospher-STAR and Alltima can provide symmetrical peaks even at a higher pH of 5.8, while others like Reprosil and Symmetry may show poor peak shapes at this pH.[1][2]

  • Problem: Other factors such as mobile phase composition, flow rate, and column temperature can also influence peak shape.

  • Solution:

    • Mobile Phase Composition: Ensure proper mixing and degassing of the mobile phase. The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can also affect selectivity and peak shape.

    • Flow Rate and Temperature: While less common causes of tailing, optimizing these parameters can sometimes improve peak symmetry. A validated method for a similar compound, 4-hydroxybenzoic acid, utilized a flow rate of 1.0 ml/min and a column temperature of 30°C.[3][4][5]

Data Presentation

The following table summarizes the qualitative effect of mobile phase pH on the peak shape of benzoic acid derivatives on different C18 columns, as described in the literature. This data illustrates the importance of both pH control and column selection in achieving symmetrical peaks.

HPLC ColumnMobile Phase pH 5.8Mobile Phase pH 3.0 (with Formic Acid)
Purospher-STAR Symmetrical PeaksSymmetrical Peaks
Alltima Symmetrical PeaksSymmetrical Peaks
Reprosil Poor Peak ShapeImproved Peak Shape
Symmetry Poor Peak ShapeImproved Peak Shape
Synergi-Fusion-RP Asymmetrical PeaksAsymmetrical Peaks

Data adapted from a study on benzoic acid derivatives.[1][2]

Experimental Protocols

While a specific validated method for this compound with peak asymmetry data was not found, the following protocol for the closely related 4-hydroxybenzoic acid provides a robust starting point for method development and troubleshooting.

Recommended HPLC Method for Hydroxybenzoic Acids

This method is based on a validated procedure for 4-hydroxybenzoic acid and is suitable for adaptation for this compound.[3][4][5]

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution may be necessary to achieve optimal separation. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B with 100% HPLC-grade acetonitrile. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of working standards at different concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.

  • Evaluation: Assess the peak shape of this compound. If tailing is observed, systematically apply the troubleshooting steps outlined in this guide.

Mandatory Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase pH to ~3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is an End-Capped C18 Column in Use? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a High-Purity, End-Capped C18 Column check_column->use_endcapped No check_other_params Review Other Parameters: - Mobile Phase Composition - Flow Rate - Column Temperature check_column->check_other_params Yes use_endcapped->check_other_params optimize_params Systematically Optimize Other Method Parameters check_other_params->optimize_params end_good Peak Shape Improved optimize_params->end_good end_bad Peak Tailing Persists (Consider Further Investigation) optimize_params->end_bad

Caption: A logical workflow for troubleshooting peak tailing.

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_high_ph High pH Mobile Phase cluster_low_ph Low pH Mobile Phase (pH ~3.0) analyte_ionized Ionized Analyte -COO⁻ stationary_phase Stationary Phase analyte_ionized->stationary_phase Secondary Interaction silanol_ionized Ionized Silanol -SiO⁻ analyte_neutral Neutral Analyte -COOH analyte_neutral->stationary_phase Primary Interaction (Hydrophobic) silanol_neutral Neutral Silanol -SiOH peak_tailing Peak Tailing stationary_phase->peak_tailing good_peak Symmetrical Peak stationary_phase->good_peak

References

Technical Support Center: Optimizing Mobile Phase for 3-Hydroxy-4-methylbenzoic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 3-Hydroxy-4-methylbenzoic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound?

A good starting point for reversed-phase HPLC separation of this compound is a gradient elution using a combination of an acidified aqueous phase and an organic solvent. A common setup includes:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727).

  • Column: A C18 column is a standard choice for this type of analyte.

  • Gradient: A typical starting gradient would be to begin with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration over the course of the run.

It is crucial to adjust the pH of the mobile phase to control the ionization state of the analyte, which significantly impacts retention time and peak shape.[1][2][3]

Q2: Should I use Acetonitrile or Methanol as the organic solvent?

The choice between acetonitrile and methanol depends on the specific requirements of your separation.

  • Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure and makes it suitable for high-throughput systems.[4][5] It can also offer different selectivity compared to methanol.

  • Methanol is a more cost-effective option for routine analyses.[4][5] In some cases, especially with phenyl-based stationary phases, methanol can provide unique selectivity for aromatic compounds.[6]

It is recommended to screen both solvents during method development to determine which provides the better separation for this compound and any potential impurities.

Q3: Why is the pH of the mobile phase so important for this separation?

The pH of the mobile phase is critical because this compound is an ionizable compound.[2] The ionization state of the molecule affects its polarity and, consequently, its interaction with the stationary phase in reversed-phase HPLC.[3][6]

  • At a pH below its pKa, the carboxylic acid group will be protonated (less polar), leading to stronger retention on a C18 column.

  • At a pH above its pKa, the carboxylic acid group will be deprotonated (more polar and ionic), resulting in weaker retention and earlier elution.

Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and good peak shapes.[2][7] For acidic compounds like this compound, using a mobile phase with a pH around 2.5-3.5 is a common practice to ensure the analyte is in its non-ionized form.

Q4: Can I use isocratic elution for this separation?

Isocratic elution, where the mobile phase composition remains constant, can be used if the separation of this compound from other components in the sample is straightforward. However, if the sample is complex with components of varying polarities, a gradient elution is generally more effective.[7] A gradient elution allows for the separation of a wider range of analytes in a single run with improved peak resolution and shape.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Incorrect Mobile Phase pH Adjust the pH of the mobile phase to be at least 1.5-2 pH units below the pKa of this compound to ensure it is fully protonated. This will minimize secondary interactions with the stationary phase.[4][6]
Secondary Silanol (B1196071) Interactions Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups on the silica-based stationary phase. Alternatively, use a base-deactivated column.
Column Overload Reduce the concentration or injection volume of the sample. Overloading the column can lead to peak distortion.
Analyte Interaction with Metals Contamination from metal ions in the sample or HPLC system can cause peak tailing for compounds with chelating properties. Use a mobile phase with a chelating agent like EDTA or ensure a clean system.

Issue 2: Inconsistent Retention Times

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase can be caused by improper mixing or evaporation of the more volatile component.[8]
Pump Malfunction Check the HPLC pump for leaks and ensure the seals are in good condition. A malfunctioning pump can lead to inconsistent flow rates and retention time shifts.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[7]

Issue 3: High Backpressure

Possible Cause Solution
Clogged Column Frit or Guard Column Filter all samples and mobile phases before use. If backpressure is high, try back-flushing the column (if permitted by the manufacturer) or replacing the guard column or inlet frit.[9]
Precipitation of Buffer in Organic Solvent Ensure the buffer used in the aqueous phase is soluble in the highest concentration of organic solvent used in the gradient. Phosphate (B84403) buffers are prone to precipitation in high concentrations of acetonitrile.[7]
High Mobile Phase Viscosity Using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature can help reduce backpressure.[4]

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol is a starting point for developing a separation method.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV, 254 nm (or a more specific wavelength determined by the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Protocol 2: Optimized Method for Isomer Separation (Adapted from Hydroxybenzoic Acid Isomers)

This protocol can be adapted for separating this compound from its isomers.

  • Column: C18 UHPLC column, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: 0.5% Sodium Dodecyl Sulfate (SDS) in an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5). This micellar liquid chromatography (MLC) approach can enhance the separation of positional isomers.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 35 °C.

  • Detection Wavelength: UV, 254 nm.

  • Injection Volume: 2 µL.

  • Elution: Isocratic.

Data Presentation

Table 1: Mobile Phase Components and Their Functions

ComponentFunctionCommon Examples
Aqueous Phase The primary solvent in reversed-phase HPLC.HPLC-grade Water
Organic Modifier Adjusts the polarity and elution strength of the mobile phase.Acetonitrile, Methanol
Acidifier/Buffer Controls the pH to maintain a consistent ionization state of the analyte, improving peak shape and reproducibility.Formic Acid, Phosphoric Acid, Acetate Buffer, Phosphate Buffer
Surfactant (for MLC) Forms micelles to alter the separation mechanism, often improving the resolution of isomers.Sodium Dodecyl Sulfate (SDS)

Table 2: Example Starting Gradient Conditions

Time (min)% Water (0.1% Formic Acid)% Acetonitrile
0.09010
20.01090
25.01090
25.19010
30.09010

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape) check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust pH with Acid/Buffer check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_ph dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Consider Secondary Interactions or Column Age check_overload->check_column No dilute_sample->check_overload solution Problem Resolved check_column->solution

Caption: Troubleshooting workflow for poor peak shape.

Mobile_Phase_Optimization_Logic cluster_0 Initial Setup cluster_1 Optimization Cycle start Select C18 Column mobile_phase Prepare Mobile Phase: A: 0.1% Acid in Water B: Organic Solvent start->mobile_phase run_gradient Run Initial Gradient mobile_phase->run_gradient evaluate Evaluate Resolution, Peak Shape, and Retention run_gradient->evaluate adjust_gradient Adjust Gradient Slope or Time evaluate->adjust_gradient Suboptimal Resolution change_solvent Switch Organic Solvent (ACN <-> MeOH) evaluate->change_solvent Poor Selectivity adjust_ph Modify pH or Buffer Strength evaluate->adjust_ph Peak Tailing optimized Optimized Method evaluate->optimized Acceptable adjust_gradient->run_gradient change_solvent->run_gradient adjust_ph->run_gradient

Caption: Logical flow for mobile phase optimization.

References

Preventing decarboxylation of 3-Hydroxy-4-methylbenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 2-methylphenol (o-cresol), an undesired byproduct. This reaction is often thermally induced and can be promoted by acidic or basic conditions, leading to reduced yield of the desired product and complicating purification. The hydroxyl group on the aromatic ring activates the molecule, making it more susceptible to decarboxylation compared to unsubstituted benzoic acid.

Q2: Under what conditions is decarboxylation of this compound most likely to occur?

A2: Decarboxylation is most likely to occur under conditions of high temperature, typically above 140°C.[1] The presence of strong acids or bases can also catalyze the reaction. Reactions that require prolonged heating are particularly at risk. The position of the hydroxyl group relative to the carboxylic acid can influence the rate of decarboxylation.

Q3: How can I prevent or minimize decarboxylation during my reaction?

A3: There are two primary strategies to prevent decarboxylation:

  • Kinetic vs. Thermodynamic Control: Employ reaction conditions that favor the desired reaction kinetically over the thermodynamically favored decarboxylation. This typically involves using lower reaction temperatures and highly efficient catalysts to reduce reaction times.

  • Protecting Groups: Temporarily convert the carboxylic acid group into a less reactive functional group, such as an ester. This "protecting group" prevents decarboxylation under the reaction conditions required for modifying other parts of the molecule. The protecting group is then removed in a subsequent step to regenerate the carboxylic acid.

Q4: What are the most common protecting groups for the carboxylic acid functionality?

A4: Esters are the most common protecting groups for carboxylic acids. Methyl, ethyl, and benzyl (B1604629) esters are frequently used. The choice of ester depends on the specific reaction conditions and the methods that can be tolerated for its subsequent removal.

Troubleshooting Guide: Preventing Decarboxylation

This guide provides solutions to common issues encountered during reactions with this compound.

IssueProbable CauseRecommended Solution
Significant formation of 2-methylphenol (o-cresol) byproduct. The reaction temperature is too high, or the reaction time is too long, leading to thermal decarboxylation.Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst to shorten the reaction time. Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate.
Low yield of the desired product despite complete consumption of starting material. The reaction conditions (e.g., strong acid or base) are promoting decarboxylation.If possible, switch to milder reaction conditions. For example, in an esterification, use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) at room temperature instead of a strong acid catalyst at reflux.
Decarboxylation occurs during a reaction intended to modify another part of the molecule. The carboxylic acid group is unstable under the required reaction conditions.Protect the carboxylic acid group as an ester (e.g., methyl or benzyl ester) before performing the other transformation. The ester group is generally more stable to a wider range of reaction conditions. After the desired modification, the ester can be hydrolyzed back to the carboxylic acid.
Difficulty in removing the ester protecting group without affecting other functional groups. The deprotection conditions are too harsh.Select a protecting group that can be removed under mild and specific conditions. For example, a benzyl ester can be removed by hydrogenolysis, which is a very mild method that often does not affect other functional groups.

Data Presentation: Reaction Conditions to Minimize Decarboxylation

Desired ReactionSubstrateReagents/CatalystSolventTemperature (°C)Yield of Ester (%)Notes
Methyl Esterification p-Hydroxybenzoic acidMethanol (B129727), Sulfuric AcidTolueneReflux (azeotropic removal of water)86Classic Fischer esterification conditions. The use of an azeotropic solvent helps to drive the reaction to completion at a lower effective temperature.[2]
Benzyl Esterification 4-Hydroxybenzoic acidBenzyl chloride, N,N-diisopropylethylamineMethylisobutylketone70High (not specified)The use of a non-quaternizable amine base allows for milder conditions compared to traditional methods.[3]
Ethyl Esterification 4-Acetoxybenzoic acidTriethyloxonium tetrafluoroborate, DiisopropylethylamineDichloromethane (B109758)Room Temperature85-95This method allows for esterification under very mild, non-acidic, and non-reflux conditions, thus avoiding thermal decarboxylation.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol describes the conversion of the carboxylic acid to a methyl ester to protect it from decarboxylation during subsequent reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane or ethyl acetate (B1210297) for extraction

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxy-4-methylbenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reaction under Kinetic Control - Mild Esterification using DCC/DMAP

This protocol is an example of performing a reaction under conditions that kinetically favor the desired product over decarboxylation.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Add the alcohol (1.1 equivalents) to the solution and stir.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ester.

Visualizations

Decarboxylation_Prevention_Workflow cluster_problem Problem cluster_solutions Solutions cluster_kinetic Kinetic Control Workflow cluster_protection Protection Strategy Workflow Start Reaction with This compound Decarboxylation Decarboxylation Occurs Start->Decarboxylation High Temp/ Strong Acid/Base Kinetic_Control Kinetic Control (Mild Conditions) Decarboxylation->Kinetic_Control Option 1 Protection Protection Strategy Decarboxylation->Protection Option 2 Low_Temp Lower Temperature Kinetic_Control->Low_Temp Catalyst Use Efficient Catalyst Kinetic_Control->Catalyst Protect Protect Carboxylic Acid (e.g., as Methyl Ester) Protection->Protect Desired_Product_K Desired Product Low_Temp->Desired_Product_K Catalyst->Desired_Product_K Reaction_Step Perform Desired Reaction Protect->Reaction_Step Deprotect Deprotect (Hydrolyze Ester) Reaction_Step->Deprotect Desired_Product_P Final Desired Product Deprotect->Desired_Product_P

Caption: Workflow for preventing decarboxylation.

Kinetic_vs_Thermodynamic Reactant This compound + Reagent TS_Kinetic TS_desired Reactant->TS_Kinetic ΔG‡ (kinetic) TS_Thermo TS_decarboxylation Reactant->TS_Thermo ΔG‡ (thermo) Product_Kinetic Desired Product (Kinetic Product) TS_Kinetic->Product_Kinetic Product_Thermo Decarboxylation Product (Thermodynamic Product) TS_Thermo->Product_Thermo E_axis Energy Reaction_Coordinate Reaction Coordinate note1 Lower activation energy for the desired kinetic product. note2 Higher activation energy but more stable thermodynamic product.

Caption: Energy profile for kinetic vs. thermodynamic control.

References

Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Hydroxy-4-methylbenzoic acid, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at an industrial scale?

The most prevalent and industrially viable method for the synthesis of this compound is the Kolbe-Schmitt reaction . This process involves the carboxylation of m-cresol (B1676322) (3-methylphenol) under elevated temperature and pressure. The reaction first forms a phenoxide salt, which then undergoes electrophilic substitution with carbon dioxide.

Q2: What are the critical parameters to control during the Kolbe-Schmitt synthesis of this compound?

Successful and high-yield synthesis on a larger scale is highly dependent on the precise control of several key parameters:

  • Temperature: The reaction temperature significantly influences the reaction rate and the regioselectivity of the carboxylation.

  • Pressure: Adequate carbon dioxide pressure is crucial for the carboxylation to proceed efficiently.

  • Reactant Ratio: The molar ratio of m-cresol to the base and carboxylating agent is a critical factor affecting the yield.

  • Purity of Reactants: The presence of water can significantly decrease the yield of the desired product. Therefore, using anhydrous reactants and solvents is essential.[1]

Q3: What are the potential isomeric byproducts in this synthesis?

The primary isomeric byproduct in the carboxylation of m-cresol is 2-hydroxy-4-methylbenzoic acid . The formation of this isomer is influenced by the reaction conditions, particularly the choice of alkali metal in the base and the reaction temperature. Other potential, though less common, byproducts can arise from the carboxylation at other positions on the aromatic ring.

Q4: What are the recommended purification methods for this compound at a larger scale?

For industrial-scale purification, recrystallization is a commonly employed method. The crude product, after acidification and filtration, can be dissolved in a suitable solvent (such as ethanol-water mixtures) at an elevated temperature and then allowed to cool, leading to the crystallization of the purified this compound. The choice of solvent and the cooling profile are critical for achieving high purity and yield. Other potential methods that can be explored for high-purity requirements include distillation (under vacuum to prevent decomposition) and chromatography, though these are generally more expensive for large-scale production.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Recommended Solution
Presence of Moisture Ensure all reactants (m-cresol, base) and the reaction vessel are thoroughly dried before use. The presence of water can consume the phenoxide intermediate and reduce the efficiency of the carboxylation reaction.[1]
Inadequate CO2 Pressure For scaled-up reactions, ensure the autoclave or pressure reactor can maintain the optimal CO2 pressure throughout the reaction. Insufficient pressure will lead to incomplete carboxylation.
Suboptimal Temperature The reaction temperature is a critical factor. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to decomposition or the formation of undesired byproducts. Refer to optimized protocols for the ideal temperature range.
Incorrect Reactant Ratio An inappropriate molar ratio of m-cresol to the carboxylating agent can limit the conversion. It is advisable to use a slight excess of the carboxylating agent to ensure complete reaction of the m-cresol.
Inefficient Mixing In large-scale reactors, inefficient stirring can lead to poor mass transfer of CO2 into the reaction mixture. Ensure the agitation is sufficient to maintain a homogenous reaction environment.
Impurity Issues

Problem: The final product is contaminated with significant amounts of impurities, particularly isomeric byproducts.

Potential Cause Recommended Solution
Formation of Isomeric Byproducts The regioselectivity of the carboxylation of m-cresol can be influenced by the reaction conditions. The use of different alkali metal hydroxides (e.g., sodium vs. potassium) can alter the ortho/para selectivity. Experiment with different bases and carefully control the reaction temperature to favor the formation of the desired 3-hydroxy isomer.
Unreacted m-cresol Incomplete reaction will leave unreacted starting material in the product mixture. After acidification, unreacted m-cresol can often be removed by steam distillation or by washing the crude product with a solvent in which m-cresol is soluble but the product is not.
Formation of Tar/Polymeric Materials At excessively high temperatures or with prolonged reaction times, side reactions can lead to the formation of polymeric tars. Optimize the reaction time and temperature to minimize these side reactions. The use of decolorizing charcoal during recrystallization can help in removing some of these colored impurities.

Experimental Protocols

Key Experiment: Kolbe-Schmitt Carboxylation of m-Cresol

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • m-Cresol (anhydrous)

  • Sodium hydroxide (B78521) or Potassium hydroxide (pellets, anhydrous)

  • Carbon dioxide (high purity)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • High-pressure autoclave with a stirrer and temperature control

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Glassware for recrystallization

Procedure:

  • Formation of the Phenoxide:

    • Carefully add the anhydrous alkali hydroxide to a solution of m-cresol in a suitable anhydrous solvent (if used) or to the molten m-cresol in the autoclave. The reaction is exothermic and should be controlled.

    • Heat the mixture under vacuum to remove any traces of water and to ensure the complete formation of the sodium or potassium m-cresolate.

  • Carboxylation:

    • Seal the autoclave and purge with nitrogen or argon to remove air.

    • Pressurize the autoclave with high-purity carbon dioxide to the desired pressure.

    • Heat the reaction mixture to the optimized temperature while stirring vigorously. Maintain the temperature and pressure for the specified reaction time.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

    • Dissolve the solid reaction mass in hot water.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

    • Filter the crude product using a Buchner funnel and wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.

    • Dissolve the crude solid in the minimum amount of hot solvent, add decolorizing charcoal if necessary, and filter hot to remove insoluble impurities.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Yield of this compound (from m-cresol carboxylation)

ParameterCondition 1Condition 2Condition 3Yield (%)
Temperature (°C) 160180200Varies
CO2 Pressure (atm) 51015Varies
Reaction Time (h) 468Varies
m-cresol:Base Ratio 1:11:1.21:1.5Varies

Note: The specific yields will vary depending on the combination of all parameters. This table illustrates the key variables to optimize.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Dry Reactants (m-cresol, base) phenoxide Phenoxide Formation prep_reactants->phenoxide prep_vessel Prepare Autoclave prep_vessel->phenoxide carboxylation Carboxylation (High T & P) phenoxide->carboxylation dissolution Dissolution in Water carboxylation->dissolution acidification Acidification (HCl) dissolution->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product check_moisture Check for Moisture start->check_moisture check_pressure Verify CO2 Pressure start->check_pressure check_temp Optimize Temperature start->check_temp check_isomers Analyze for Isomers start->check_isomers check_starting_material Check for Unreacted m-cresol start->check_starting_material check_tar Inspect for Tar Formation start->check_tar solution_dry Action: Dry all reactants and equipment check_moisture->solution_dry Moisture Present solution_pressure Action: Ensure proper sealing and CO2 supply check_pressure->solution_pressure Pressure Low solution_temp Action: Adjust temperature based on optimization studies check_temp->solution_temp Suboptimal Temp. solution_isomers Action: Modify reaction conditions (e.g., base) check_isomers->solution_isomers Isomers Detected solution_sm Action: Improve reaction completion or purification check_starting_material->solution_sm m-cresol Present solution_tar Action: Optimize conditions and use charcoal in purification check_tar->solution_tar Tar Present

Caption: Troubleshooting logic for the synthesis of this compound.

reaction_mechanism mcresol m-Cresol phenoxide m-Cresolate (Phenoxide) mcresol->phenoxide + base Base (e.g., NaOH) base->phenoxide intermediate Carboxylate Intermediate phenoxide->intermediate + co2 Carbon Dioxide (CO2) co2->intermediate product This compound intermediate->product + acid Acid (e.g., HCl) acid->product

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant activity of the three isomers of monohydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. Understanding the structure-activity relationships of these phenolic compounds is crucial for the rational design of potent antioxidant agents and the development of novel therapeutics. This document summarizes key experimental data, details the methodologies of common antioxidant assays, and visualizes relevant pathways and workflows.

Structure-Activity Relationship and Antioxidant Potential

The antioxidant efficacy of hydroxybenzoic acid isomers is dictated by the position of the hydroxyl (-OH) group on the benzene (B151609) ring relative to the carboxylic acid (-COOH) group. This positioning influences the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical, which are key determinants of antioxidant activity. The presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxyl group on the aromatic ring creates a complex interplay of resonance and inductive effects that modulate the O-H bond dissociation enthalpy.

Generally, compounds with hydroxyl groups in the ortho and para positions (2- and 4-hydroxybenzoic acid) exhibit better antioxidant properties than the meta-substituted isomer (3-hydroxybenzoic acid).[1] This is attributed to the greater potential for resonance stabilization of the phenoxyl radical formed upon hydrogen donation. Some studies suggest that 2-hydroxybenzoic acid shows superior antioxidant activity compared to the 4-hydroxybenzoic acid isomer, which in turn is significantly more active than 3-hydroxybenzoic acid.[1] The antioxidant capacity is not solely dependent on the chemical structure but also on the assay system and reaction kinetics.[1]

Comparative Antioxidant Activity Data

The antioxidant activities of the hydroxybenzoic acid isomers have been evaluated using various in vitro assays. The following table summarizes representative data from the literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

IsomerAssayIC50 / Activity MetricReference CompoundSource
2-Hydroxybenzoic Acid Superoxide Radical ScavengingHighest activity among isomers-[1]
3-Hydroxybenzoic Acid Superoxide Radical ScavengingLowest activity among isomers-[1]
4-Hydroxybenzoic Acid Superoxide Radical ScavengingIntermediate activity-[1]
2-Hydroxybenzoic Acid FRAPElevated reducing activity-[2]
3-Hydroxybenzoic Acid DPPH, ABTS, FC, FRAPLow antioxidant index-[3][4]
4-Hydroxybenzoic Acid DPPH, ABTS, FC, FRAPLow antioxidant index-[3][4]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Standardized in vitro assays are essential for evaluating and comparing the antioxidant efficacy of chemical compounds. The most commonly employed methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically.[5][6]

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (hydroxybenzoic acid isomers) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[5]

Procedure:

  • The ABTS•+ stock solution is generated by reacting an ABTS solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.[5]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at a specific wavelength (e.g., 593 nm).[5]

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a TPTZ solution, and a FeCl₃·6H₂O solution.[5]

  • A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The absorbance of the reaction mixture is measured.

  • The antioxidant capacity is determined by comparing the change in absorbance in the test sample with that of a standard solution of known Fe²⁺ concentration (e.g., FeSO₄). The results are typically expressed as µM of Fe(II) equivalents.[7]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of free radical scavenging by phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.

G General Mechanism of Free Radical Scavenging by Phenolic Antioxidants cluster_0 Phenolic Antioxidant (Ar-OH) cluster_1 Free Radical (R•) cluster_2 Reaction cluster_3 Products ArOH Ar-OH Reaction Hydrogen Atom Transfer ArOH->Reaction R R• R->Reaction ArO Phenoxyl Radical (Ar-O•) Reaction->ArO RH Stable Molecule (RH) Reaction->RH Stabilization Stabilized Radical ArO->Stabilization Resonance Stabilization

Caption: Free radical scavenging by phenolic compounds.

G Experimental Workflow for Antioxidant Activity Assessment cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Data Analysis SamplePrep Sample Preparation (Hydroxybenzoic Acid Isomers) Reaction Mixing Sample and Reagent SamplePrep->Reaction ReagentPrep Reagent Preparation (DPPH, ABTS, FRAP) ReagentPrep->Reaction Incubation Incubation Reaction->Incubation Spectro Spectrophotometric Measurement Incubation->Spectro Calc Calculation of % Inhibition Spectro->Calc IC50 Determination of IC50 Calc->IC50

Caption: Workflow for antioxidant activity assays.

Conclusion

The antioxidant activity of hydroxybenzoic acid isomers is intrinsically linked to their chemical structure, with the ortho- and para-isomers generally exhibiting greater efficacy than the meta-isomer. While 2-hydroxybenzoic acid (salicylic acid) is often cited for its potent antioxidant and anti-inflammatory properties, a comprehensive understanding requires standardized comparative studies. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret studies aimed at elucidating the therapeutic potential of these fundamental phenolic compounds. Further research employing a battery of antioxidant assays under consistent conditions is necessary to definitively rank the antioxidant potency of these isomers and to explore their mechanisms of action in more complex biological systems.

References

A Comparative Guide to 3-Hydroxy-4-methylbenzoic Acid and 4-Hydroxy-3-methylbenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Phenolic Compounds for Applications in Drug Discovery and Development

For researchers and scientists in the fields of medicinal chemistry, pharmacology, and materials science, a precise understanding of the physicochemical and biological properties of isomeric compounds is paramount. 3-Hydroxy-4-methylbenzoic acid and 4-hydroxy-3-methylbenzoic acid, two constitutional isomers, present a compelling case study in how subtle structural differences can lead to distinct characteristics. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed methodologies, to aid in their evaluation for various research and development applications.

Physicochemical Properties: A Quantitative Comparison

The positioning of the hydroxyl and methyl groups on the benzoic acid backbone significantly influences the physicochemical properties of these isomers. These differences can impact solubility, acidity, and lipophilicity, which are critical parameters in drug design and formulation.

PropertyThis compound4-Hydroxy-3-methylbenzoic Acid
CAS Number 586-30-1[1][2]499-76-3[3]
Molecular Formula C₈H₈O₃[1][2]C₈H₈O₃[3]
Molecular Weight 152.15 g/mol [1][2]152.15 g/mol [3]
Melting Point 205-210 °C[4]173-177 °C[5]
pKa ~4.25[4]~4.38
logP ~1.5[1][2]~1.84-1.86
Water Solubility Sparingly soluble[1]Soluble in hot water[6]

Experimental Protocols

To ensure the reproducibility of the data presented, the following are detailed experimental protocols for determining key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. A common and accurate method for its determination is potentiometric titration.[6][7][8][9]

Methodology:

  • Preparation of the Analyte Solution: A standard solution of the benzoic acid isomer (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

experimental_workflow cluster_pka pKa Determination pka1 Prepare Analyte Solution pka2 Calibrate pH Electrode pka1->pka2 pka3 Titrate with Standard Base pka2->pka3 pka4 Record pH vs. Volume pka3->pka4 pka5 Plot Titration Curve pka4->pka5 pka6 Determine pKa at Half-Equivalence Point pka5->pka6

Workflow for pKa Determination
Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. The shake-flask method is the gold standard for its experimental determination.[10][11][12][13]

Methodology:

  • Phase Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous mixing, followed by separation.

  • Sample Preparation: A known amount of the benzoic acid isomer is dissolved in one of the phases (typically n-octanol).

  • Partitioning: A measured volume of the sample-containing phase is mixed with a measured volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activities and Potential Mechanisms of Action

While both isomers exhibit biological activity, their specific effects and underlying mechanisms may differ.

This compound has been noted for its potential antioxidant and antimicrobial properties.[1] As a phenolic acid, its antioxidant activity is likely attributed to its ability to donate a hydrogen atom from its hydroxyl group to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to cells.

4-Hydroxy-3-methylbenzoic acid has been identified as a human blood serum metabolite and has garnered interest for its anti-inflammatory and antioxidant effects.[3] Recent studies on hydroxybenzoic acids suggest a potential mechanism for its anti-inflammatory action involves the modulation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[14][15][16] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. It is hypothesized that 4-hydroxy-3-methylbenzoic acid may inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response. This could be due to its antioxidant properties, as reactive oxygen species (ROS) are a key trigger for NLRP3 activation.[16]

signaling_pathway cluster_pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs ROS Reactive Oxygen Species (ROS) PAMPs_DAMPs->ROS induces NLRP3 NLRP3 Activation ROS->NLRP3 ASC ASC Recruitment NLRP3->ASC Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active cleavage Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b HMBA 4-Hydroxy-3-methylbenzoic acid HMBA->ROS inhibits HMBA->NLRP3 inhibits

Proposed Anti-inflammatory Mechanism

Synthesis of Isomers

Understanding the synthesis of these compounds is crucial for their procurement or in-house preparation.

This compound can be synthesized through various routes, one common method involves the oxidation of 3-hydroxy-4-methylbenzaldehyde.

4-Hydroxy-3-methylbenzoic acid is often synthesized via the Kolbe-Schmitt reaction, where potassium 2-methylphenoxide is carboxylated with carbon dioxide under pressure, followed by acidification.[17]

Conclusion

The subtle shift in the positions of the hydroxyl and methyl groups between this compound and 4-hydroxy-3-methylbenzoic acid results in measurable differences in their physicochemical properties and potentially their biological activities. This compound exhibits a higher melting point, suggesting stronger intermolecular forces in its crystal lattice. In contrast, 4-hydroxy-3-methylbenzoic acid's potential role as an inhibitor of the NLRP3 inflammasome pathway highlights its promise for anti-inflammatory drug development. This guide provides a foundational comparison to assist researchers in selecting the appropriate isomer for their specific scientific investigations. Further comparative studies are warranted to fully elucidate their distinct biological profiles and therapeutic potentials.

References

A Comparative Analysis of the Acidity of 3-Hydroxy-4-methylbenzoic acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the acidity of 3-Hydroxy-4-methylbenzoic acid and salicylic (B10762653) acid, presenting relevant experimental data and outlining the structural factors that govern their dissociation in aqueous solution. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Acidity Comparison

The acidity of a compound is quantitatively expressed by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The experimentally determined and predicted pKa values for this compound and salicylic acid are summarized in the table below.

CompoundStructurepKa
This compound~4.25[1][2]
Salicylic acid (2-Hydroxybenzoic acid)~2.97[3]

The data clearly indicates that salicylic acid is a significantly stronger acid than this compound.

Experimental Determination of Acidity

The pKa values of these aromatic carboxylic acids can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized solution of a strong base is incrementally added.

Experimental Protocol: Potentiometric Titration
  • Preparation of the Analyte Solution: Accurately weigh a sample of the carboxylic acid (e.g., this compound or salicylic acid) and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) or acetonitrile (B52724) may be used if the acid has limited aqueous solubility.

  • Standardization of the Titrant: Prepare a standard solution of a strong base, typically sodium hydroxide (B78521) (NaOH), of a known concentration (e.g., 0.1 M).

  • Titration Setup:

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Position the burette containing the standardized NaOH solution above the beaker.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • For more accurate determination, a first or second derivative plot of the titration data can be used to precisely locate the equivalence point.

Structural and Electronic Effects on Acidity

The significant difference in acidity between salicylic acid and this compound can be attributed to the electronic effects of the substituents and their positions on the benzene (B151609) ring relative to the carboxylic acid group.

Salicylic Acid: Intramolecular Hydrogen Bonding

The enhanced acidity of salicylic acid is primarily due to the stabilization of its conjugate base, the salicylate (B1505791) anion, through intramolecular hydrogen bonding. The hydroxyl group at the ortho position forms a hydrogen bond with the adjacent carboxylate group. This delocalizes the negative charge and stabilizes the anion, thereby facilitating the release of the proton from the carboxylic acid.

Caption: Dissociation of salicylic acid to its stabilized conjugate base.

The intramolecular hydrogen bond in the salicylate anion is a key stabilizing factor.

Caption: Intramolecular hydrogen bonding in the salicylate anion.

This compound: Inductive and Resonance Effects

In this compound, the hydroxyl group is at the meta position and the methyl group is at the para position relative to the carboxylic acid.

  • Hydroxyl Group (-OH): At the meta position, the electron-donating resonance effect (+R) of the hydroxyl group does not influence the carboxyl group. However, its electron-withdrawing inductive effect (-I) slightly increases the acidity compared to benzoic acid.

  • Methyl Group (-CH3): The methyl group is an electron-donating group (+I effect and hyperconjugation). At the para position, it donates electron density to the ring, which slightly destabilizes the carboxylate anion and decreases acidity.

The combination of these effects results in an acidity for this compound that is significantly lower than that of salicylic acid. The absence of the strong stabilizing intramolecular hydrogen bond in its conjugate base is the primary reason for its weaker acidity.

Caption: Dissociation of this compound.

Conclusion

Salicylic acid is a considerably stronger acid than this compound, a fact that is quantitatively supported by their respective pKa values. This difference in acidity is fundamentally due to the unique structural arrangement of salicylic acid, which allows for the formation of a highly stable conjugate base through intramolecular hydrogen bonding. In contrast, the electronic effects of the hydroxyl and methyl groups in this compound result in a less stable conjugate base and consequently, lower acidity. This comparative analysis is crucial for understanding the chemical behavior of these compounds and for their effective application in scientific research and development.

References

A Comparative Guide to the Preservative Efficacy of 3-Hydroxy-4-methylbenzoic Acid and Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preservative efficacy of 3-Hydroxy-4-methylbenzoic acid and the widely used parabens. Due to the limited availability of direct quantitative antimicrobial data for this compound in publicly accessible literature, this comparison includes data on structurally related hydroxybenzoic acids to provide a contextual reference. The well-documented efficacy of parabens serves as a benchmark for this evaluation.

Executive Summary

Parabens are a class of p-hydroxybenzoic acid esters that have a long history of use as effective broad-spectrum antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Their efficacy is known to increase with the length of the alkyl chain. This compound, a positional isomer of p-hydroxybenzoic acid, is also recognized for its potential antimicrobial properties. However, a direct comparison of its preservative efficacy with that of parabens is challenging due to the scarcity of specific experimental data for this compound. This guide summarizes the available data for related compounds to offer a preliminary comparison and outlines standard experimental protocols for evaluating preservative effectiveness.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for parabens and various hydroxybenzoic acids against common microorganisms. It is crucial to note that the data for hydroxybenzoic acids is presented as a proxy for this compound due to the lack of specific data for the latter.

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Common Microorganisms

PreservativeStaphylococcus aureus (Gram-positive bacterium)Escherichia coli (Gram-negative bacterium)Pseudomonas aeruginosa (Gram-negative bacterium)Candida albicans (Yeast)Aspergillus niger (Mold)
Methylparaben 4000 µg/mL2000 µg/mL-1000 µg/mL1000 µg/mL
Ethylparaben -----
Propylparaben --2200 µg/mL--
Butylparaben -----

Note: A dash (-) indicates that specific, consistent MIC values were not found in the reviewed literature for that preservative-microorganism combination. The efficacy of parabens generally increases with the length of the alkyl chain.

Table 2: Minimum Inhibitory Concentration (MIC) of Various Hydroxybenzoic Acids against Selected Microorganisms

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilisCandida albicans
2,4-Dihydroxybenzoic Acid 2000 µg/mL2000 µg/mL2000 µg/mL2000 µg/mL2000 µg/mL
3,4-Dihydroxybenzoic Acid 2000 µg/mL2000 µg/mL2000 µg/mL2000 µg/mL2000 µg/mL
4-Hydroxybenzoic Acid >10 mM--->10 mM

Disclaimer: The data in Table 2 is for isomers and related dihydroxybenzoic acids, not this compound. This information is provided for contextual comparison only and should not be considered as direct evidence of the efficacy of this compound.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Preservative: The preservative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Observation: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Preservative Efficacy Testing (Challenge Test)

This test evaluates the effectiveness of a preservative in a finished product by inoculating it with a known quantity of specific microorganisms and monitoring the change in microbial population over time.

Methodology:

  • Preparation of Product Samples: The final product formulation containing the preservative is prepared.

  • Preparation of Microbial Inoculum: Standardized suspensions of challenge microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans, and A. niger) are prepared.

  • Inoculation: A small volume of the microbial inoculum is introduced into the product samples to achieve a final concentration of 10^5 to 10^6 CFU/g or mL.

  • Incubation: The inoculated samples are stored at a specified temperature (e.g., 20-25°C).

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the samples, and the number of viable microorganisms is determined using standard plate count methods.

  • Evaluation: The preservative system is considered effective if it meets the acceptance criteria defined by pharmacopeias (e.g., USP, Ph. Eur.), which specify the required reduction in microbial counts at each time point.

Mandatory Visualizations

Experimental Workflow for Preservative Efficacy Testing

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Product_with_Preservative Product with Preservative Inoculation Inoculate Product with Microorganisms Microbial_Cultures Microbial Cultures (Bacteria, Yeast, Mold) Standardized_Inoculum Standardized Inoculum (10^5-10^6 CFU/mL) Microbial_Cultures->Standardized_Inoculum Incubation Incubate at Controlled Temperature Inoculation->Incubation Sampling Sample at Intervals (e.g., Day 7, 14, 28) Incubation->Sampling Plating Plate Dilutions and Count Colonies Sampling->Plating Evaluation Evaluate against Acceptance Criteria Plating->Evaluation

Caption: Workflow for Preservative Efficacy Challenge Test.

Simplified Signaling Pathway for Paraben Antimicrobial Action

G Paraben Paraben CellMembrane Bacterial Cell Membrane Paraben->CellMembrane Penetrates DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Paraben->DNA_RNA_Synthesis Enzyme_Inhibition Inhibition of Key Enzymes (e.g., ATPases) Paraben->Enzyme_Inhibition MembraneDisruption Membrane Disruption & Altered Transport CellMembrane->MembraneDisruption Cell_Death Bacteriostatic/Bactericidal Effect MembraneDisruption->Cell_Death DNA_RNA_Synthesis->Cell_Death Enzyme_Inhibition->Cell_Death

References

A Comparative Guide to HPLC Columns for the Separation of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of hydroxybenzoic acid isomers—ortho (2-hydroxybenzoic acid or salicylic (B10762653) acid), meta (3-hydroxybenzoic acid), and para (4-hydroxybenzoic acid)—are critical in various fields, from pharmaceutical analysis to food chemistry and environmental monitoring. The subtle differences in the positions of the hydroxyl and carboxyl groups on the benzene (B151609) ring pose a significant chromatographic challenge. The choice of an appropriate HPLC column is paramount for achieving baseline separation and reliable quantification. This guide provides an objective comparison of the performance of different HPLC column chemistries for this application, supported by experimental data from various studies.

Principles of Separation

The separation of hydroxybenzoic acid isomers on reversed-phase HPLC columns is primarily governed by the hydrophobicity of the analytes and their interaction with the stationary phase. However, secondary interactions, such as hydrogen bonding and π-π interactions, can significantly influence selectivity. The mobile phase pH is a critical parameter, as it affects the ionization state of the acidic analytes and, consequently, their retention.[1][2]

Performance Comparison of HPLC Columns

The following sections detail the performance of commonly used HPLC column chemistries for the separation of hydroxybenzoic acid isomers.

C18 (Octadecyl) Columns

C18 columns are the most widely used reversed-phase columns in HPLC, packed with silica (B1680970) particles bonded with C18 alkyl chains. The primary retention mechanism is hydrophobic interaction.

Performance Characteristics:

  • Retention: Generally provides good retention for aromatic acids.

  • Selectivity: The selectivity for positional isomers can be limited, sometimes resulting in co-elution, especially between the meta and para isomers.[3]

  • Dependence on Mobile Phase: The separation is highly dependent on the mobile phase composition and pH. A lower pH (typically around 2.5-3.5) is often required to suppress the ionization of the carboxylic acid group, thereby increasing retention and improving peak shape.

Experimental Data Summary:

ColumnMobile PhaseFlow Rate (mL/min)DetectionAnalyteRetention Time (min)
Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)[4]A: 0.1% Phosphoric acid in waterB: Acetonitrile (B52724) (Gradient)1.0UV at 230 nm4-Hydroxybenzoic acid11.78
Spherisorb C18 (250 x 4.6 mm)[5]Potassium phosphate (B84403) buffer (pH 7.05) : Methanol (47.5:52.5, v/v)Not SpecifiedUV at 254 nmp-Hydroxybenzoic acid derivatives< 8

Experimental Protocol (Phenomenex Kinetex C18): [4]

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% Phosphoric acid in water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Sample Preparation: The sample was dissolved in the mobile phase.

Phenyl-Hexyl Columns

Phenyl-hexyl columns have a stationary phase where a phenyl ring is attached to the silica via a hexyl linker. This chemistry offers alternative selectivity compared to traditional C18 columns due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[6][7]

Performance Characteristics:

  • Alternative Selectivity: The π-π interactions can provide unique selectivity for aromatic compounds, often leading to better resolution of isomers that are difficult to separate on C18 columns.[3]

  • Enhanced Retention for Aromatic Compounds: Phenyl-hexyl columns can exhibit increased retention for aromatic analytes compared to aliphatic compounds of similar hydrophobicity.

  • Solvent Effects: The choice of organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) can significantly impact the π-π interactions and, therefore, the selectivity.

Experimental Data Summary:

While direct comparative data for hydroxybenzoic acid isomers on a phenyl-hexyl column was not found in the immediate search results, studies on similar aromatic compounds have shown improved separation compared to C18 columns. For instance, a study on polyphenyl isomers demonstrated that a phenyl-hexyl column provided the greatest ability to separate these closely related compounds compared to C18 and biphenyl (B1667301) columns.[8]

General Experimental Protocol (Conceptual):

  • Column: A Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 20 mM Potassium phosphate, pH 2.5) and an organic modifier (Acetonitrile or Methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mixed-Mode Columns

Mixed-mode chromatography columns possess both reversed-phase and ion-exchange functionalities on the stationary phase. This dual retention mechanism can offer superior selectivity for separating complex mixtures of polar and nonpolar compounds, including isomers.[9][10]

Performance Characteristics:

  • Tunable Selectivity: By adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content, the retention and selectivity can be finely controlled.[11]

  • Enhanced Retention of Polar Analytes: The ion-exchange functionality allows for the retention of charged species, which can be beneficial for the separation of acidic compounds like hydroxybenzoic acids.

  • Improved Peak Shape: Mixed-mode chromatography can often lead to improved peak shapes for ionic compounds compared to traditional reversed-phase chromatography.

Experimental Data Summary (Dihydroxybenzoic Acid Isomers):

While specific data for the three monohydroxybenzoic acid isomers is limited, the separation of dihydroxybenzoic acid isomers on mixed-mode columns provides valuable insights.

ColumnMobile PhaseFlow Rate (mL/min)DetectionAnalytes
Primesep D[9]Not SpecifiedNot SpecifiedNot SpecifiedDihydroxybenzoic acid isomers
SHARC 1[12]MeCN/MeOH with additives (formic acid, ammonium (B1175870) formate, etc.)1.0UV at 270 nm2,6-, 2,4-, 3,5-, and 2,5-dihydroxybenzoic acid

Experimental Protocol (SHARC 1): [12]

  • Column: SHARC 1 (3.2 x 100 mm, 5 µm, 100Å)

  • Mobile Phase: A mixture of Acetonitrile and Methanol with additives such as formic acid or ammonium formate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Sample Preparation: The sample was dissolved in a suitable solvent.

Experimental Workflow and Logic

The general workflow for separating hydroxybenzoic acid isomers using HPLC involves several key steps, from sample preparation to data analysis. The logical relationship between these steps is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Standard or Unknown Sample Dissolution Dissolution in Mobile Phase or Suitable Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (C18, Phenyl-Hexyl, etc.) Injection->Column Separation Isomer Separation Column->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration (Retention Time, Area) Chromatogram->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: Experimental workflow for HPLC analysis of hydroxybenzoic acid isomers.

Conclusion

The choice of HPLC column for the separation of hydroxybenzoic acid isomers depends on the specific requirements of the analysis.

  • C18 columns are a good starting point and can provide adequate separation, especially when the mobile phase pH is carefully optimized.

  • Phenyl-hexyl columns offer an alternative selectivity due to π-π interactions and can be particularly advantageous for resolving isomers that co-elute on C18 columns.

  • Mixed-mode columns provide the highest degree of flexibility and can be fine-tuned to achieve optimal separation of these polar, ionizable compounds.

For method development, it is recommended to screen different column chemistries and mobile phase compositions to identify the optimal conditions for achieving the desired resolution and analysis time.

References

A Comparative Guide to the Quantification of 3-Hydroxy-4-methylbenzoic Acid: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Hydroxy-4-methylbenzoic acid against other analytical techniques. The information presented is grounded in established analytical principles and data derived from methodologies for structurally similar compounds, in accordance with ICH guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds.[6][7] A validated HPLC method ensures that the analytical results are reliable, reproducible, and fit for the intended purpose.[1][2][5]

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method for this compound would typically follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][4][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of organic acids.[6][8][9]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio would be optimized to achieve good peak separation and shape.[6][10]

  • Flow Rate: Typically around 1.0 mL/min.[6][7]

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance, likely around 254 nm.[8][10]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[9]

2. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of the analyte, a blank (diluent), and a placebo.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] This is typically assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][3]

Performance Comparison of Analytical Methods

While HPLC is a widely used and robust technique, other methods can also be employed for the quantification of organic acids like this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of HPLC Method Performance Parameters with Alternative Techniques

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography (IC)
Specificity HighVery HighHigh (for ionic species)
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Quantification (LOQ) ~0.5 µg/mL[6][7]ng/mL to pg/mL range~0.05 mg/L[11]
Sample Preparation Simple filtration and dilutionDerivatization may be requiredFiltration and dilution
Analysis Time 10-20 minutes per sample20-40 minutes per sample15-30 minutes per sample
Instrumentation Cost ModerateHighModerate to High

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is highly sensitive and selective, making it suitable for the analysis of complex mixtures and trace-level quantification.[13] For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility.[14]

Ion Chromatography (IC)

Ion chromatography is a form of liquid chromatography that uses an ion-exchange resin to separate ions based on their charge.[12][15] It is particularly well-suited for the analysis of organic acids, which are ionic in nature.[11][15] Detection is typically achieved using a conductivity detector.[11][15] IC can offer excellent separation of various organic acids in a single run.[11]

Visualizing the Workflow and Method Comparison

To better understand the processes and comparisons, the following diagrams illustrate the HPLC method validation workflow and a comparison of the key features of the discussed analytical methods.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Requirements B Develop HPLC Method (Column, Mobile Phase, etc.) A->B C Write Validation Protocol B->C D Specificity C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Data vs. Acceptance Criteria D->J E->J F->J G->J H->J I->J K Generate Validation Report J->K

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_IC Ion Chromatography HPLC HPLC-UV Pros: - Robust & Reliable - Moderate Cost - Good Precision Cons: - Moderate Sensitivity - Potential Matrix Interference GCMS GC-MS Pros: - Very High Sensitivity - High Specificity (MS) - Structural Information Cons: - High Cost - Derivatization Often Needed - Longer Analysis Time IC Ion Chromatography Pros: - Excellent for Ionic Species - Good Separation of Acids - High Sensitivity with Suppressed Conductivity Cons: - Specialized Equipment - Can be Sensitive to pH - Higher Running Costs

Caption: Comparison of Analytical Methods.

References

Unveiling the Cross-Reactivity Profile of 3-Hydroxy-4-methylbenzoic Acid in Key Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of 3-Hydroxy-4-methylbenzoic acid in three key enzyme assays: Tyrosinase, Cyclooxygenase (COX), and α-Amylase. While direct experimental data for this compound is limited, this document leverages available data on structurally similar benzoic acid derivatives to provide an informed perspective on its likely interactions. Understanding the potential for off-target effects is crucial in drug discovery and development to mitigate unintended biological consequences.

This guide presents quantitative data from various studies in structured tables, details relevant experimental protocols, and utilizes diagrams to illustrate key signaling pathways and workflows, offering a valuable resource for researchers investigating the enzymatic interactions of phenolic compounds.

Executive Summary

This compound, a phenolic compound with therapeutic potential, is structurally analogous to substrates and inhibitors of several key enzymes. This guide explores its potential cross-reactivity with tyrosinase, a critical enzyme in melanin (B1238610) synthesis; cyclooxygenase (COX), a key mediator of inflammation; and α-amylase, an essential enzyme in carbohydrate metabolism. By analyzing the structure-activity relationships of related benzoic acid derivatives, we can infer the likelihood of this compound to act as an inhibitor in these enzymatic assays. The subsequent sections provide detailed comparative data, experimental methodologies, and visual representations of the biological pathways involved.

Comparative Analysis of Enzyme Inhibition

To predict the inhibitory potential of this compound, we have compiled the half-maximal inhibitory concentration (IC50) values of structurally related benzoic acid derivatives against tyrosinase, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and α-amylase. The data is presented in the tables below.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The position of hydroxyl and other substituents on the benzoic acid ring significantly influences the inhibitory activity.

CompoundIC50 (µM)Reference
2-Aminobenzoic acid5.15 (monophenolase), 4.72 (diphenolase)[1]
4-Aminobenzoic acid3.8 (monophenolase), 20 (diphenolase)[1]
p-Hydroxybenzoic acid980[2]
2,4-Dihydroxybenzoic acid>1000[3]
2,5-Dihydroxybenzoic acid>1000[3]
Kojic Acid (Reference)16.7[4]

Inference for this compound: The presence of a hydroxyl group at the 3-position and a methyl group at the 4-position suggests potential for tyrosinase inhibition. The hydroxyl group can chelate the copper ions in the enzyme's active site, a common mechanism for tyrosinase inhibitors. The methyl group's effect is less predictable but could influence binding through steric or hydrophobic interactions. Based on the data for other hydroxybenzoic acids, its inhibitory potency is likely to be moderate.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway, which is involved in inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are common COX inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
2-Hydroxy-4-trifluoromethylbenzoic acid-0.39[5]
Aspirin (Reference)-0.18[5]
Ibuprofen (Reference)--[6]
Celecoxib (Reference)--[6]

Inference for this compound: The structural similarity of this compound to salicylic (B10762653) acid (2-hydroxybenzoic acid), the active metabolite of aspirin, suggests a potential for COX inhibition. The hydroxyl and carboxylic acid groups are key for binding to the COX active site. The additional methyl group might enhance binding in the hydrophobic channel of the active site, potentially influencing its potency and selectivity towards COX-1 or COX-2.

α-Amylase Inhibition

α-Amylase is a key digestive enzyme that breaks down starch into smaller sugars. Its inhibition is a therapeutic strategy for managing type 2 diabetes.

CompoundIC50 (mM)Reference
Benzoic acid45.25[7]
4-Hydroxybenzoic acid25.72[7]
4-Methylbenzoic acid52.35[4]
2,3,4-Trihydroxybenzoic acid17.30[4]
Acarbose (Reference)-[8]

Inference for this compound: The inhibitory activity of benzoic acid derivatives against α-amylase is influenced by the number and position of hydroxyl groups[4][9]. The presence of a hydroxyl group generally enhances inhibition compared to the unsubstituted benzoic acid. The methyl group at the 4-position in 4-methylbenzoic acid resulted in weaker inhibition than benzoic acid[4]. Therefore, this compound is expected to have some inhibitory activity, likely influenced by the interplay between the hydroxyl and methyl groups.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below to enable researchers to conduct their own comparative studies.

Tyrosinase Inhibition Assay

This protocol is based on the dopachrome (B613829) method using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test compound (this compound) and reference inhibitor (e.g., Kojic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitor in phosphate buffer.

  • In a 96-well plate, add 20 µL of each concentration of the test compound or reference inhibitor.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM) to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for a fluorometric or colorimetric COX inhibitor screening assay.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe (e.g., ADHP for fluorometric assay)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound and reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the test compound or reference inhibitor at various concentrations.

  • Add the assay buffer, heme, and the fluorometric/colorimetric probe to each well.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Calculate the reaction rate from the linear phase of the signal versus time plot.

  • Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

α-Amylase Inhibition Assay

This protocol utilizes the 3,5-dinitrosalicylic acid (DNSA) method to measure the amount of reducing sugars produced.

Materials:

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • Starch solution (1% w/v in buffer)

  • Phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compound and reference inhibitor (e.g., Acarbose) dissolved in buffer or a minimal amount of DMSO.

  • Test tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and reference inhibitor in phosphate buffer.

  • In test tubes, mix 500 µL of the test compound or reference inhibitor solution with 500 µL of α-amylase solution (e.g., 0.5 mg/mL in buffer).

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add 500 µL of starch solution to each tube to start the reaction.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding 1 mL of DNSA reagent to each tube.

  • Boil the tubes in a water bath for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature and add 10 mL of distilled water to each tube.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percentage of inhibition and the IC50 value as previously described.

Signaling Pathways and Experimental Workflows

To provide a broader context for the potential cross-reactivity of this compound, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for enzyme inhibition assays.

Tyrosinase_Signaling_Pathway cluster_0 Melanin Synthesis Stimuli UV Radiation / α-MSH MC1R MC1R Stimuli->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Tyrosinase_Protein Tyrosinase Tyrosinase_Gene->Tyrosinase_Protein Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase_Protein Inhibits

Caption: Tyrosinase signaling pathway in melanogenesis.

COX_Signaling_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Converts to COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase Action Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor This compound (Potential Inhibitor) Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow Start Start: Enzyme Inhibition Assay Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Test Compound Solutions Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Pre_incubation Pre-incubate Enzyme with Test Compound Dispense->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate Pre_incubation->Initiate_Reaction Measure Measure Reaction Rate (e.g., Absorbance/Fluorescence) Initiate_Reaction->Measure Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure->Data_Analysis End End Data_Analysis->End

Caption: General workflow for enzyme inhibition assays.

Conclusion

This guide provides a comparative framework for assessing the potential cross-reactivity of this compound in tyrosinase, cyclooxygenase, and α-amylase assays. Based on the structure-activity relationships of related benzoic acid derivatives, it is plausible that this compound will exhibit some level of inhibitory activity against all three enzymes. The provided experimental protocols offer a starting point for researchers to empirically determine the IC50 values and elucidate the precise nature of these interactions. Such studies are essential for a thorough understanding of the compound's pharmacological profile and for the development of safe and effective therapeutic agents. Further investigation is warranted to confirm these predictions and to explore the potential therapeutic applications and off-target effects of this compound.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 3-Hydroxy-4-methylbenzoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 3-Hydroxy-4-methylbenzoic acid and its methyl, ethyl, and propyl esters, providing researchers, scientists, and drug development professionals with essential data for their identification, characterization, and application.

In the realm of pharmaceutical and chemical research, a profound understanding of a molecule's structural and electronic properties is paramount. This guide offers a comprehensive spectroscopic comparison of this compound and its corresponding methyl, ethyl, and propyl esters. By examining their distinct signatures in FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, we provide a foundational dataset to aid in their synthesis, identification, and further investigation in various scientific endeavors.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its esters. These values serve as a important reference for the identification and differentiation of these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-OH-CH₃ (Aromatic)Ester Alkyl Group ProtonsSolvent
This compound7.4-7.6 (m)9.6 (br s)2.15 (s)N/ADMSO-d₆
Methyl 3-hydroxy-4-methylbenzoate7.1-7.6 (m)~5.0 (br s)2.32 (s)3.93 (s, -OCH₃)CDCl₃[1]
Ethyl 3-hydroxy-4-methylbenzoate7.3-7.63 (m)N/A2.11 (s)4.31 (q, -OCH₂CH₃), 1.31 (t, -OCH₂CH₃)CDCl₃[2][3]
Propyl 3-hydroxy-4-methylbenzoateN/AN/AN/AN/AN/A

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Compound | C=O | Ar-C (Substituted) | Ar-C-H | -CH₃ (Aromatic) | Ester Alkyl Group Carbons | Solvent | |---|---|---|---|---|---| | this compound | 167.5 | 121.9, 130.1, 138.9, 158.3 | 115.1, 122.7 | 16.5 | N/A | DMSO-d₆ | | Methyl 3-hydroxy-4-methylbenzoate | N/A | N/A | N/A | N/A | N/A | N/A | | Ethyl 3-hydroxy-4-methylbenzoate | N/A | N/A | N/A | N/A | N/A | N/A | | Propyl 3-hydroxy-4-methylbenzoate | N/A | N/A | N/A | N/A | N/A | N/A |

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchAromatic C=C Stretch
This compound2500-3300 (broad)1680-17001210-13201465-1625
Methyl 3-hydroxy-4-methylbenzoate~3300-3600~1720~1250~1450-1600
Ethyl 3-hydroxy-4-methylbenzoate~3300-3600~1715~1250~1450-1600
Propyl 3-hydroxy-4-methylbenzoate~3300-3600~1715~1250~1450-1600

Characteristic absorption ranges are provided based on typical values for these functional groups.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax 1λmax 2Solvent
This compound~210~250Methanol (B129727)/Water
Methyl 3-hydroxy-4-methylbenzoateN/AN/AN/A
Ethyl 3-hydroxy-4-methylbenzoateN/AN/AN/A
Propyl 3-hydroxy-4-methylbenzoateN/AN/AN/A

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its esters.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation 3H4MBA This compound Esters Methyl, Ethyl, Propyl Esters 3H4MBA->Esters Esterification Purification Purification (Recrystallization/Chromatography) Esters->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis DataTable Comparative Data Tables FTIR->DataTable NMR->DataTable UVVis->DataTable Interpretation Structural Elucidation & Functional Group Analysis DataTable->Interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic comparison.

Detailed Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison. Actual parameters may vary based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups present in the molecule, such as O-H, C=O, C-O, and aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the protons in the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired, typically with proton decoupling, to determine the chemical shifts of the different carbon atoms.

  • Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The integration of the proton signals provides the relative number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) give information about neighboring protons.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, and a cuvette containing the pure solvent is placed in the reference beam path. The absorbance is scanned over a specific wavelength range, typically from 200 to 400 nm.

  • Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. This provides information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic ring.

References

A Comparative Guide to the Biological Activity of 3-Hydroxy-4-methylbenzoic Acid and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Hydroxy-4-methylbenzoic acid against a selection of commonly studied phenolic acids, including gallic acid, caffeic acid, ferulic acid, and p-coumaric acid. The comparison focuses on four key areas of biological activity: antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document is intended to be an objective resource, presenting available experimental data to aid in research and drug development.

Data Presentation

The following tables summarize the quantitative data for the biological activities of the selected phenolic acids. All data is presented with corresponding citations to the source literature.

Table 1: Antioxidant Activity of Phenolic Acids

The antioxidant capacity of phenolic acids is commonly evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric, where a lower IC50 value indicates higher antioxidant activity.

Phenolic AcidDPPH Radical Scavenging IC50Reference(s)
This compound Data not available
Gallic Acid13.2 - 30.53 µM[1][2][3]
Caffeic Acid~5-20 µM[4][5]
Ferulic AcidData not available in comparable units
p-Coumaric AcidData not available in comparable units
Table 2: Anti-inflammatory Activity of Phenolic Acids

The anti-inflammatory activity of phenolic acids can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The IC50 for NO inhibition in stimulated macrophages is a key indicator of this activity.

Phenolic AcidNitric Oxide (NO) Inhibition IC50Reference(s)
This compound Data not available
Gallic Acid< 26 µg/mL[6]
Caffeic AcidData not available
Ferulic AcidData not available
p-Coumaric AcidData not available
Table 3: Antimicrobial Activity of Phenolic Acids

The antimicrobial efficacy of phenolic acids is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Phenolic AcidMicroorganismMIC (µg/mL)Reference(s)
This compound Data not available
Gallic AcidEscherichia coli1500[7][8]
Pseudomonas aeruginosa500[7][8]
Staphylococcus aureus1750[7][8]
Listeria monocytogenes2000[7][8]
Caffeic AcidStaphylococcus aureus256 - 1024[9][10][11]
Pseudomonas aeruginosa625[11][12]
Ferulic AcidEscherichia coli100[7][8]
Pseudomonas aeruginosa100[7][8]
Staphylococcus aureus1100[7][8]
Listeria monocytogenes1250[7][8]
Helicobacter pylori167.7[13][14]
p-Coumaric AcidAlicyclobacillus acidoterrestris200[15]
Various bacteria10 - 80[16]
Table 4: Anticancer Activity of Phenolic Acids

The anticancer potential of phenolic acids is often evaluated by their cytotoxic effect on cancer cell lines, expressed as the IC50 value.

Phenolic AcidCancer Cell LineIC50Reference(s)
This compound Data not available
Gallic AcidJurkat (Leukemia)30 - 60 µM (24-72h)[17]
MDA-MB-231 (Breast)43.86 µg/mL (48h)
HCT15 (Colon)Data not available
Caffeic AcidA549 (Lung)~100 µM[5]
HT1080 (Fibrosarcoma)~5 µM[5]
G361 (Melanoma)~20 µM[5]
MCF-7 (Breast)~5 µM[5]
H1299 (Lung)1.0 µM (DNA inhib.)[4]
Ferulic AcidData not available
p-Coumaric AcidA375 (Melanoma)2.5 - 3.5 mM (24-48h)[18]
B16 (Melanoma)2.8 - 4.1 mM (24-48h)[19]
HT-29 (Colon)100 - 150 µM (24-120h)[20][21]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: The phenolic acid is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • An aliquot of the phenolic acid solution at different concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • A control containing the solvent instead of the antioxidant is also prepared.

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the phenolic acid.[1]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the phenolic acid for a specific duration (e.g., 1 hour) before being stimulated with LPS.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement:

    • An aliquot of the culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature to allow for color development.

  • Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this purpose.

Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The phenolic acid is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the phenolic acid at which no visible growth (turbidity) of the microorganism is observed.[10]

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the phenolic acid and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway Diagrams

Phenolic acids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways known to be influenced by phenolic compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic_Acids Phenolic Acids IKK IKK Complex Phenolic_Acids->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: Phenolic acids can inhibit the NF-κB signaling pathway.

MAPK_Pathway Phenolic_Acids Phenolic Acids ASK1 ASK1 Phenolic_Acids->ASK1 Inhibition Stress_Stimuli Stress Stimuli (e.g., ROS) Stress_Stimuli->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Cellular_Response Inflammation, Apoptosis AP1->Cellular_Response

Caption: Modulation of the MAPK signaling cascade by phenolic acids.

PI3K_Akt_Pathway Phenolic_Acids Phenolic Acids PI3K PI3K Phenolic_Acids->PI3K Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by phenolic acids.

References

A Comparative Guide to the In-Vitro and In-Vivo Antioxidant Activity of 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro and in-vivo antioxidant activity of 3-Hydroxy-4-methylbenzoic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles information on its potential antioxidant properties based on the well-established activities of structurally similar phenolic acids. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research.

In-Vitro Antioxidant Activity

The in-vitro antioxidant capacity of phenolic compounds like this compound is commonly evaluated through assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The antioxidant activity of hydroxybenzoic acids is largely influenced by the number and position of hydroxyl groups on the benzene (B151609) ring.

Data Presentation: In-Vitro Antioxidant Activity of Structurally Related Phenolic Acids

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table presents data for other relevant hydroxybenzoic acids to provide a comparative context. It is anticipated that this compound would exhibit some level of antioxidant activity, though likely less potent than di- and tri-hydroxybenzoic acids.

CompoundDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (TEAC)FRAP Assay (μmol Fe(II)/μmol)
This compound Data not availableData not availableData not available
4-Hydroxybenzoic acidGenerally low activity[1]Low activity[2]Low activity[2]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)Moderate to high activity[1]High activityHigh activity
Gallic acid (3,4,5-Trihydroxybenzoic acid)Very high activity (EC50 ~0.024 μmol/assay)[3]Very high activityVery high activity
Ascorbic Acid (Standard)High activityHigh activityHigh activity
Trolox (Standard)High activityStandard (TEAC = 1)High activity

Note: The antioxidant activity of phenolic acids is concentration-dependent. The values presented are for comparative purposes and can vary based on experimental conditions.

Experimental Protocols: In-Vitro Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.[4][5]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the sample solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at approximately 517 nm.[4][5]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add varying concentrations of the sample solution to the ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.[4]

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.[4]

  • Warm the FRAP reagent to 37°C.

  • Add the sample solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[4]

  • Measure the absorbance at 593 nm.[4]

  • The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox.

Mandatory Visualization

In_Vitro_Antioxidant_Assay_Workflow cluster_sample Sample Preparation cluster_assay Assay Procedure cluster_data Data Analysis Sample 3-Hydroxy-4- methylbenzoic acid Solvent Methanol/ Ethanol Sample->Solvent Dissolve in StockSolution Stock Solution Solvent->StockSolution Dilutions Serial Dilutions StockSolution->Dilutions Assay DPPH / ABTS / FRAP Reagent Dilutions->Assay Add to Reaction Incubation (Dark, RT/37°C) Assay->Reaction Measurement Spectrophotometry (Absorbance Reading) Reaction->Measurement Calculation Calculate % Inhibition or Ferric Reducing Power Measurement->Calculation Result Determine IC50 or TEAC/FRAP Value Calculation->Result

Caption: Workflow for in-vitro antioxidant capacity determination.

In-Vivo Antioxidant Activity

Currently, there is no available literature detailing the in-vivo antioxidant activity of this compound. In-vivo studies are crucial to understand the bioavailability, metabolism, and efficacy of a compound within a living organism. Such studies typically involve animal models where oxidative stress is induced, followed by the administration of the test compound. The antioxidant effects are then assessed by measuring various biomarkers.

Data Presentation: In-Vivo Antioxidant Biomarkers (General)

The following table outlines common biomarkers measured in in-vivo antioxidant studies. Should research on this compound become available, these are the parameters that would likely be investigated.

Biomarker CategorySpecific BiomarkerExpected Effect of an Effective Antioxidant
Antioxidant Enzymes Superoxide (B77818) Dismutase (SOD)Increase in activity
Catalase (CAT)Increase in activity
Glutathione (B108866) Peroxidase (GPx)Increase in activity
Non-Enzymatic Antioxidants Reduced Glutathione (GSH)Increase in levels
Lipid Peroxidation Malondialdehyde (MDA)Decrease in levels
Thiobarbituric Acid Reactive Substances (TBARS)Decrease in levels
Experimental Protocols: In-Vivo Assays

A typical in-vivo study to assess antioxidant activity would involve the following steps:

  • Animal Selection: Commonly used models include mice or rats.

  • Induction of Oxidative Stress: Oxidative stress can be induced by administering agents like carbon tetrachloride (CCl₄), a high-fat diet, or streptozotocin (B1681764) (to induce diabetes-related oxidative stress).

  • Treatment Groups: Animals would be divided into groups: a control group, an oxidative stress-induced group (negative control), and treatment groups receiving different doses of this compound. A positive control group receiving a known antioxidant (e.g., Vitamin C or E) is also recommended.

  • Administration: The compound would be administered orally or via injection for a specified period.

  • Sample Collection: At the end of the study, blood and tissue samples (e.g., liver, kidney, brain) are collected for biochemical analysis.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a kit that relies on the inhibition of a chromogen reduction by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity Assay: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly measured by a coupled reaction in which glutathione reductase reduces oxidized glutathione (GSSG) produced by GPx, and the oxidation of NADPH is monitored at 340 nm.

  • Malondialdehyde (MDA) / Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is a widely used method to assess lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at around 532 nm.[6][7]

Mandatory Visualization

In_Vivo_Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_compound Potential Intervention cluster_cellular Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 can also activate Damage Cellular Damage (Lipid Peroxidation) ROS->Damage causes HMBA This compound (Hypothesized) HMBA->ROS Scavenges (Direct Effect) HMBA->Nrf2 May activate (Indirect Effect) ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes promotes transcription of Enzymes->ROS neutralize Protection Cellular Protection Enzymes->Protection leads to

Caption: Hypothesized signaling pathway for in-vivo antioxidant action.

Conclusion

While this compound is structurally related to compounds with known antioxidant properties, there is a clear need for direct experimental evidence to quantify its in-vitro and in-vivo antioxidant efficacy. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and conduct studies that will elucidate the antioxidant potential of this compound. Future research should focus on obtaining specific IC50 and TEAC values from in-vitro assays and conducting well-designed in-vivo studies to measure its impact on key biomarkers of oxidative stress. This will be essential for determining its potential as a therapeutic agent.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of QSAR studies on hydroxybenzoic acid derivatives, focusing on two key biological activities: antimicrobial and antioxidant. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of different derivatives supported by experimental data and detailed methodologies.

Part 1: QSAR of Antimicrobial Hydroxybenzoic Acid Derivatives

A study by Sapra et al. investigated a series of 29 p-hydroxybenzoic acid derivatives, comprising esters and Schiff bases, to determine their antimicrobial potential and develop a QSAR model. This section summarizes their findings.

Data Presentation

The antimicrobial activity was expressed as the negative logarithm of the minimum inhibitory concentration (pMICam). The QSAR study revealed that the antimicrobial activity was primarily governed by topological and shape descriptors.

Table 1: Physicochemical Descriptors and Antimicrobial Activity of Selected p-Hydroxybenzoic Acid Derivatives

Compound IDStructureType1χvκα1κ1JpMICam (µM/ml)
6 4-hydroxybenzoate with a 2-ethoxy anilide Schiff baseSchiff Base6.836.547.232.511.90 (against C. albicans)
13 4-hydroxybenzoate with a 4-chloro anilide Schiff baseSchiff Base6.215.986.672.341.72 (against E. coli)
14 4-hydroxybenzoate with a 2-hydroxy anilide Schiff baseSchiff Base6.326.116.802.451.68 (against S. aureus)
19 4-hydroxybenzoate with a 4-nitro anilide Schiff baseSchiff Base6.556.327.012.481.41 (against A. niger)
23 4-hydroxybenzoate with a 3,4,5-trimethoxy anilide Schiff baseSchiff Base7.987.658.422.981.38 (against B. subtilis)

Note: The full dataset for all 29 compounds was not available in the provided search results. The table presents a selection of the most active compounds mentioned.[1]

QSAR Model for Antibacterial Activity:

The most statistically significant QSAR model for antibacterial activity is presented below. This model indicates a positive correlation with Kier's first order shape index (κ1) and the Balaban topological index (J).

pMIC (antibacterial) = 0.128 (±0.04) * κ1 + 0.089 (±0.06) * J - 0.543 (n=25, r=0.803, q²=0.561, s=0.079, F=7.88)[1]

Experimental Protocols

Synthesis of p-Hydroxybenzoic Acid Derivatives (Esters and Schiff Bases) [2]

  • Esterification of p-aminobenzoic acid (PABA): PABA (0.08 mol) was refluxed with ethanol (B145695) (0.74 mol) in the presence of sulfuric acid for 3-4 hours. The reaction mixture was then added to 200 ml of ice-cold water and neutralized with a sodium bicarbonate solution. The ester was extracted with ether (50 ml), and the ether layer was separated and evaporated to yield the ethyl ester of PABA.

  • Synthesis of Schiff bases: p-aminobenzoic acid (0.01 mol) and the respective benzaldehyde (B42025) (0.01 mol) were refluxed in ethanol for 3-4 hours. The mixture was then poured over crushed ice. The precipitated crude product was filtered, dried, and recrystallized from ethanol.

Antimicrobial Evaluation (Tube Dilution Method) [2]

  • Preparation of test solutions: Stock solutions of the synthesized compounds were prepared in dimethylformamide (DMF). Serial dilutions were made to obtain concentrations ranging from 100 µg/ml to 1.56 µg/ml.

  • Inoculation: The dilutions were inoculated with 0.1 ml of a 24-hour broth culture of the test bacterium or a 7-day culture of the test fungus.

  • Incubation: The samples were incubated at 37°C for 24 hours for bacteria, at 25°C for 7 days for Aspergillus niger, and at 37°C for 48 hours for Candida albicans.

  • Determination of MIC: The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of the compound that showed no visible growth of the microorganism.

Computational QSAR Modeling [2]

  • Structure Optimization: The 3D structures of the synthesized derivatives were drawn using Hyperchem 6.03. The structures were pre-optimized using the Molecular Mechanics Force Field (MM+), followed by further optimization using the semi-empirical PM3 method with a gradient norm limit of 0.01 kcal/Å.

  • Descriptor Calculation: Various physicochemical descriptors, including topological, electronic, and steric parameters, were calculated using the optimized structures.

  • QSAR Model Development: Multiple linear regression (MLR) was used to build the QSAR models, correlating the calculated descriptors with the antimicrobial activity (pMIC). The models were validated using the leave-one-out (LOO) method.

Visualization

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_qsar QSAR Modeling p_hydroxybenzoic_acid p-Hydroxybenzoic Acid esters Esters p_hydroxybenzoic_acid->esters Esterification schiff_bases Schiff Bases p_hydroxybenzoic_acid->schiff_bases Condensation alcohols Alcohols alcohols->esters amines Substituted Anilines amines->schiff_bases antimicrobial_testing Antimicrobial Testing (Tube Dilution) esters->antimicrobial_testing schiff_bases->antimicrobial_testing mic_values MIC Values antimicrobial_testing->mic_values qsar_equation QSAR Equation Development (MLR) mic_values->qsar_equation molecular_modeling Molecular Modeling & Descriptor Calculation molecular_modeling->qsar_equation model_validation Model Validation (LOO) qsar_equation->model_validation model_validation->esters Structure-Activity Relationship model_validation->schiff_bases Structure-Activity Relationship

Caption: Workflow for the QSAR study of antimicrobial hydroxybenzoic acid derivatives.

Part 2: QSAR of Antioxidant Hydroxybenzoic Acid Derivatives

A separate QSAR study focused on the free radical scavenging potency of 21 selected hydroxybenzoic acids and simple phenolics. This research highlighted the importance of descriptors related to the energetics and structural aspects of the antioxidant mechanism.[3]

Data Presentation

The antioxidant activity was quantified as the Vitamin C Equivalent Antioxidant Capacity (VCEAC). The QSAR models developed in this study relied on descriptors with clear physicochemical meanings, such as bond dissociation enthalpy (BDE), proton affinity (PA), and electron-transfer enthalpy (ETE).

Table 2: Physicochemical Descriptors and Antioxidant Activity of Selected Hydroxybenzoic Acids

CompoundnOHvicBDE (kJ/mol)PA (kJ/mol)ETE (kJ/mol)VCEAC (experimental)
Gallic acid2315.31358.1338.2285.7
Protocatechuic acid1340.11380.2350.1188.4
Gentisic acid1335.81375.9345.6165.2
p-Hydroxybenzoic acid0365.21405.3370.425.3
Salicylic acid1358.91398.7365.830.1

Note: The data presented is a representative selection from the study. The full dataset for all 21 compounds was not available in the provided search results.[4]

QSAR Model for Antioxidant Activity:

The study developed several QSAR models. A representative model is shown below, which demonstrates the influence of the number of vicinal hydroxyl groups, bond dissociation enthalpy, proton affinity, and electron-transfer enthalpy on the antioxidant capacity.

VCEAC = -135.4(±24.9) * nOHvic - 0.8(±0.2) * BDE + 0.5(±0.1) * PA - 0.3(±0.1) * ETE + C (Specific coefficients and the constant 'C' were not fully detailed in the search results, but the relationship and significance of the descriptors were highlighted.)[4]

Experimental Protocols

Antioxidant Activity Assay (General Procedure for DPPH/ABTS) While the specific protocol for the VCEAC determination was not detailed in the snippets, a general procedure for common antioxidant assays is as follows:

  • Preparation of Reagents: A stock solution of a stable free radical (e.g., 2,2-diphenyl-1-picrylhydrazyl - DPPH, or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: An aliquot of the test compound solution (at various concentrations) is mixed with the radical solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm for DPPH) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging is calculated by comparing the absorbance of the test sample with that of a control (containing the solvent instead of the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the radicals) is then determined. The VCEAC is calculated by comparing the antioxidant capacity of the test compound to that of a standard antioxidant, Vitamin C.

Computational Protocol for Descriptor Calculation [4]

  • Geometry Optimization: The geometries of the hydroxybenzoic acid derivatives were optimized using Density Functional Theory (DFT) methods.

  • Descriptor Calculation: Physicochemical descriptors relevant to free radical scavenging mechanisms were calculated. These include:

    • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond.

    • Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.

    • Electron-Transfer Enthalpy (ETE): The enthalpy change for the process of electron donation.

    • Number of vicinal phenolic OH groups (nOHvic): A structural descriptor indicating the number of hydroxyl groups on adjacent carbon atoms of the aromatic ring.

Visualization

G cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_qsar QSAR Modeling structures Hydroxybenzoic Acid Structures dft DFT Calculations structures->dft antioxidant_assay Antioxidant Assay (e.g., ABTS/DPPH) structures->antioxidant_assay descriptors BDE, PA, ETE, nOHvic dft->descriptors qsar_model QSAR Model Development descriptors->qsar_model vceac VCEAC Values antioxidant_assay->vceac vceac->qsar_model correlation Structure-Antioxidant Activity Correlation qsar_model->correlation correlation->structures Predictive Relationship

Caption: Logical workflow for the QSAR analysis of antioxidant hydroxybenzoic acids.

Comparative Analysis and Conclusion

The two QSAR studies on hydroxybenzoic acid derivatives reveal distinct sets of molecular properties that govern their antimicrobial and antioxidant activities.

  • For antimicrobial activity, the QSAR model emphasizes the importance of topological and shape descriptors (1χv, κα1, κ1, J). This suggests that the overall size, shape, and branching of the molecule are crucial for its interaction with microbial targets, which could involve membrane disruption or enzyme inhibition. The higher activity of Schiff bases compared to esters indicates that the imine linkage and the nature of the substituent on the aniline (B41778) ring play a significant role.[1][5]

  • For antioxidant activity, the QSAR model is dominated by quantum chemical descriptors related to the energetics of free radical scavenging mechanisms (BDE, PA, ETE) and the number of vicinal hydroxyl groups (nOHvic).[3][4] This aligns with the established mechanisms of antioxidant action, where the ease of hydrogen atom or electron donation from the phenolic hydroxyl groups is paramount. The presence of multiple hydroxyl groups, particularly in an ortho (vicinal) arrangement, significantly enhances the radical scavenging capacity.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-4-methylbenzoic acid (CAS No. 586-30-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document outlines the necessary personal protective equipment, step-by-step disposal procedures, and emergency protocols. The information is compiled from safety data sheets (SDS) to provide clear and actionable guidance for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper safety protocols is paramount during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can cause irritation.
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of dust which may cause respiratory irritation.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] The primary method of disposal is through an approved waste disposal plant.

1. Waste Collection:

  • Collect waste this compound in its original container or a clearly labeled, compatible container.
  • Do not mix with other waste materials.
  • Ensure the container is tightly closed and stored in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

2. Spill Management:

  • In the event of a spill, avoid dust formation.[3]
  • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.
  • Ensure adequate ventilation.
  • Avoid allowing the substance to enter drains or waterways.[4]

3. Container Disposal:

  • Empty containers should be handled as if they contain the product.
  • Do not reuse empty containers.
  • Dispose of uncleaned containers in the same manner as the substance itself.

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.
  • Provide the disposal company with a copy of the Safety Data Sheet.
  • The recommended disposal method is incineration at an approved waste disposal plant.[2][5]

Emergency First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_action Action cluster_disposal Disposal start Have this compound waste? is_residue Is it unused/residue? start->is_residue is_spill Is it a spill? is_container Is it an empty container? is_spill->is_container No collect_spill Contain & Collect Spill (Avoid dust, use PPE) is_spill->collect_spill Yes handle_container Treat as Unused Product is_container->handle_container Yes dispose Dispose via Approved Hazardous Waste Plant is_container->dispose No (Error/Re-evaluate) is_residue->is_spill No collect_residue Collect in Labeled Container is_residue->collect_residue Yes collect_spill->dispose collect_residue->dispose handle_container->dispose

References

Essential Safety and Operational Guide for Handling 3-Hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Hydroxy-4-methylbenzoic acid (CAS No. 586-30-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these step-by-step instructions is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationStandard
Respiratory NIOSH-approved N95 (or equivalent) dust mask. Required when handling the powder form to prevent inhalation.NIOSH (US) or EN 143 (EU)
Eye & Face Chemical safety goggles or glasses with side shields. A face shield should be considered if there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU)
Hand Chemical-resistant gloves. Nitrile or Neoprene gloves are recommended for their resistance to a range of organic acids.[2][3] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.ASTM F1001 (US) or EN 374 (EU)
Body Laboratory coat. Additional protective clothing may be necessary for large-scale operations.N/A

Occupational Exposure Limits

As of the latest available data, no specific occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have been established for this compound by major regulatory bodies including OSHA, NIOSH, and ACGIH. In the absence of established limits, it is crucial to handle this chemical with a high degree of caution and to minimize exposure through the consistent use of the recommended PPE and engineering controls.

Table 2: Occupational Exposure Limits

OrganizationLimit TypeValue
OSHAPEL (Permissible Exposure Limit)Not Established
ACGIHTLV (Threshold Limit Value)Not Established
NIOSHREL (Recommended Exposure Limit)Not Established

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with the powdered form or when heating the substance.

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing. Do not breathe in the dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.

  • Equipment: Use dedicated, properly cleaned, and dry equipment for handling.

Storage:
  • Container: Store in a tightly sealed, original container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Incompatibilities: Store separately from strong oxidizing agents, bases, and reducing agents.

Emergency and Spill Response

Immediate and appropriate action is required in the event of a spill or accidental exposure.

Accidental Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup Protocol:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Put on the appropriate PPE as outlined in Table 1.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor.

G cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_handling Handling & Storage cluster_spill Spill Response cluster_disposal Disposal Plan ppe_respirator Wear N95 Respirator ppe_eye Wear Chemical Safety Goggles ppe_respirator->ppe_eye ppe_gloves Wear Nitrile/Neoprene Gloves ppe_eye->ppe_gloves ppe_coat Wear Lab Coat ppe_gloves->ppe_coat handle_ventilation Use in Well-Ventilated Area / Fume Hood ppe_coat->handle_ventilation Step 2 handle_avoid_contact Avoid Skin/Eye Contact & Dust Inhalation handle_ventilation->handle_avoid_contact handle_hygiene Practice Good Personal Hygiene handle_avoid_contact->handle_hygiene storage Store in Cool, Dry, Well-Ventilated Area handle_hygiene->storage spill_evacuate Evacuate Immediate Area storage->spill_evacuate In case of spill end End: Safe Completion of Work storage->end If no incident spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain & Clean Up Spill spill_ppe->spill_contain spill_dispose Dispose of Waste Properly spill_contain->spill_dispose disposal_container Collect in Labeled, Sealed Container spill_dispose->disposal_container disposal_regulations Follow Local & National Regulations disposal_container->disposal_regulations Step 3 disposal_professional Arrange for Professional Waste Disposal disposal_regulations->disposal_professional Step 3 disposal_professional->end start Start: Handling this compound start->ppe_respirator Step 1

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material (including the chemical itself and any contaminated items like gloves, paper towels, etc.) in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the words "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste:

    • Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]

This guide is intended to provide essential, immediate safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for this chemical before use and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methylbenzoic acid
Reactant of Route 2
3-Hydroxy-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.